2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJNVUYUQQIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385176 | |
| Record name | STK047125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-93-0 | |
| Record name | STK047125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine: A Versatile Building Block for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Trifunctional Core
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine, a specialized s-triazine derivative, has emerged as a highly versatile building block in the fields of materials science, polymer chemistry, and drug discovery. Its unique molecular architecture, featuring a rigid and planar 1,3,5-triazine core symmetrically substituted with three propargyloxy arms, offers a trifunctional platform for the construction of complex, highly ordered supramolecular structures. The terminal alkyne groups serve as reactive handles for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and diverse applications of this pivotal molecule.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a central, six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This triazine core imparts thermal stability and a defined geometry to the molecule. Attached to the carbon atoms of the triazine ring are three prop-2-yn-1-yloxy substituents, each containing a terminal alkyne functional group.
Below is a representation of the chemical structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O₃ |
| Molecular Weight | 243.22 g/mol [1] |
| Appearance | Colorless solid |
| Boiling Point | 378.8 °C at 760 mmHg |
| Density | 1.27 g/cm³ |
| Refractive Index | 1.559 |
| InChI Key | DRFJNVUYUQQIDX-UHFFFAOYSA-N[1] |
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1] The reaction proceeds in a stepwise manner, and by controlling the stoichiometry and reaction conditions, it is possible to achieve the fully substituted product in high yields.
Sources
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine molecular weight
An In-Depth Technical Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine: Synthesis, Properties, and Applications in Modern Chemistry and Drug Discovery
Introduction
In the landscape of modern chemical synthesis and drug discovery, the demand for versatile, multifunctional scaffolds is paramount. This compound is a molecule that has emerged to meet this demand, offering a unique combination of a rigid, stable core with three radially extending, highly reactive functional groups. At its heart lies the 1,3,5-triazine (or s-triazine) ring, a heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The true synthetic power of this molecule, however, is derived from its three propargyloxy side chains. These terminal alkyne groups serve as powerful handles for covalent modification, most notably through metal-catalyzed cycloaddition reactions, positioning the molecule as a cornerstone for constructing complex molecular architectures, advanced polymers, and innovative therapeutic agents.[1]
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, detail a robust synthetic protocol, outline methods for its characterization, and delve into its significant applications as a trifunctional building block.
Physicochemical and Structural Properties
The utility of any chemical building block begins with a firm understanding of its fundamental characteristics. The key properties of this compound are summarized below. The presence of both a polar heterocyclic core and nonpolar hydrocarbon chains suggests solubility in a range of moderately polar organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O₃ | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| CAS Number | 15911-93-0 | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Typically an off-white to yellow solid | Inferred from protocols |
| InChI Key | DRFJNVUYUQQIDX-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Self-Validating Protocol
The most efficient and widely adopted method for synthesizing this compound is the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][3][4]
Expertise & Causality: The Rationale Behind the Reaction
The success of this synthesis hinges on the electronic properties of the triazine ring. The three nitrogen atoms are strongly electron-withdrawing, which significantly activates the ring's carbon atoms toward nucleophilic attack. This allows for the displacement of the chloride leaving groups by a nucleophile—in this case, the propargyloxide ion generated from propargyl alcohol.
The reaction proceeds in a stepwise fashion.[4] The substitution of the first chlorine atom is rapid. Subsequent substitutions are progressively slower because the newly added electron-donating alkoxy group deactivates the ring relative to the starting material. This inherent reactivity gradient can be exploited to create non-symmetrically substituted triazines, but for the synthesis of the target trisubstituted compound, an excess of the nucleophile and elevated temperatures are used to drive the reaction to completion. The choice of a mild base, such as potassium carbonate (K₂CO₃), is critical; it is strong enough to deprotonate the propargyl alcohol to form the required nucleophile but not so harsh as to promote unwanted side reactions. Anhydrous conditions are essential to prevent the hydrolysis of cyanuric chloride.
Sources
An In-depth Technical Guide to the Physical Properties of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a highly functionalized molecule built upon a central 1,3,5-triazine core. This core structure is a well-established scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] The defining feature of this particular derivative is the presence of three propargyloxy groups, which introduce reactive alkyne functionalities. These terminal alkynes serve as versatile handles for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This reactivity makes the compound an invaluable building block in the synthesis of more complex molecular architectures, including covalent organic frameworks (COFs), where the triazine unit can act as a rigid node to create porous materials with applications in energy storage and catalysis.[1] Its utility also extends to the development of novel therapeutic agents and materials with tailored electronic properties.[1]
This technical guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies used to determine them.
Molecular Structure
The structural arrangement of this compound, with its central triazine ring and radiating propargyloxy arms, is fundamental to its chemical behavior and physical properties.
Sources
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine CAS number 15911-93-0
An In-depth Technical Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine (CAS: 15911-93-0)
Authored by a Senior Application Scientist
In the landscape of modern chemical synthesis and drug discovery, the pursuit of molecular scaffolds that offer both rigidity and versatile reactivity is paramount. This compound, hereafter referred to as TPT, emerges as a molecule of exceptional utility. Its architecture is a study in elegant design: a planar, aromatic 1,3,5-triazine core provides a rigid, C3-symmetric anchor, from which three propargyl ether functionalities radiate outwards. These terminal alkyne groups are not mere decorations; they are highly reactive handles, primed for one of the most efficient and orthogonal conjugation reactions known to chemists: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2]
This guide provides an in-depth exploration of TPT, moving beyond a simple recitation of properties to a discussion of its synthesis, mechanistic utility, and practical application. It is intended for the hands-on researcher and the drug development professional who require a functional understanding of how to leverage this unique trivalent scaffold in their work, from materials science to the construction of complex, multi-target-directed ligands for diseases like Alzheimer's.[1]
Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical properties is the foundation of its effective use in any experimental setting. The data for TPT are summarized below.
| Property | Value | Source |
| CAS Number | 15911-93-0 | [1] |
| Molecular Formula | C₁₂H₉N₃O₃ | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, CHCl₃) | Inferred |
Core Synthesis: A Protocol Grounded in Mechanistic Control
The synthesis of TPT is a classic example of nucleophilic aromatic substitution, leveraging the high reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring are sequentially displaced by propargyloxy groups.[1][3][4] The key to a high-yield synthesis is controlling the reaction conditions to drive the substitution to completion.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of TPT from cyanuric chloride.
Detailed Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.
-
Objective: To synthesize this compound (TPT) with a high degree of purity.
-
Materials:
-
Cyanuric chloride (1.0 eq)
-
Propargyl alcohol (3.3 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.6 eq)
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate and Hexane (for chromatography/recrystallization)
-
-
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.
-
Expertise & Causality: Anhydrous conditions are crucial to prevent the hydrolysis of cyanuric chloride, a highly reactive acyl chloride equivalent, which would lead to unwanted side products. The nitrogen atmosphere prevents moisture from the air from interfering.
-
-
Nucleophile Preparation: In a separate beaker, dissolve propargyl alcohol (3.3 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (3.6 eq) to the cyanuric chloride solution. Cool the suspension to 0°C using an ice bath.
-
Expertise & Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the propargyl alcohol, forming the propargyloxy anion in situ. A slight excess ensures complete deprotonation. Cooling to 0°C controls the initial, highly exothermic reaction of the first substitution, preventing side reactions.
-
-
Nucleophilic Substitution: Add the propargyl alcohol solution dropwise to the cooled cyanuric chloride suspension over 1-2 hours.
-
Trustworthiness: A slow, dropwise addition is critical. It maintains a low concentration of the nucleophile, ensuring controlled, sequential substitution of the three chlorine atoms and preventing polymerization or the formation of partially substituted products.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise & Causality: The first substitution is fast even at low temperatures. The second and third substitutions require more thermal energy to overcome the deactivating effect of the electron-donating alkoxy groups already on the ring. Refluxing ensures the reaction goes to completion.
-
-
Workup & Extraction: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃). Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Trustworthiness: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Expertise & Causality: The choice between recrystallization and chromatography depends on the purity of the crude product. Recrystallization is efficient for relatively clean products, while chromatography is necessary to separate closely related impurities.
-
-
Characterization: Confirm the identity and purity of the final white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Core Application: The Trivalent "Click Chemistry" Hub
The true power of TPT lies in its three terminal alkyne groups, which serve as ideal handles for CuAAC reactions. This allows for the precise, covalent attachment of up to three different azide-containing molecules, making TPT a superior scaffold for creating complex molecular architectures.[1][2]
Diagram of TPT in a CuAAC Reaction
Caption: TPT as a central hub in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Exemplary Protocol: Trivalent Conjugation via CuAAC
This protocol outlines a general procedure for conjugating an azide-functionalized molecule to the TPT scaffold.
-
Objective: To conjugate three equivalents of an azide-containing molecule (R-N₃) to the TPT core.
-
Materials:
-
TPT (1.0 eq)
-
Azide-functionalized molecule (R-N₃) (3.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.3 eq, 10 mol% per alkyne)
-
Sodium ascorbate (0.6 eq, 20 mol% per alkyne)
-
Solvent system (e.g., a 1:1 mixture of t-butanol and water, or DMF)
-
-
Procedure:
-
Reactant Dissolution: In a suitable reaction vessel, dissolve TPT (1.0 eq) and the azide-functionalized molecule (R-N₃) (3.1 eq) in the chosen solvent system.
-
Expertise & Causality: Using a slight excess of the azide ensures that all three alkyne sites on the TPT core are consumed. The solvent choice (often aqueous mixtures) is a key advantage of click chemistry, allowing reactions with biomolecules under benign conditions.[2]
-
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.
-
Trustworthiness: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the stable Cu(II) salt. Using freshly prepared solutions is critical for catalytic efficiency.
-
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture first, followed by the copper(II) sulfate solution.
-
Expertise & Causality: Adding the reductant first ensures that when the copper is introduced, it is immediately reduced to the active Cu(I) state, minimizing potential side reactions.
-
-
Reaction Progress: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the tri-conjugated product.
-
Workup and Purification: Upon completion, the workup strategy depends on the product's nature. If the product precipitates, it can be isolated by filtration. Alternatively, the product can be extracted with an organic solvent. Purification is often straightforward, sometimes requiring only filtration or a simple column to remove the copper catalyst.
-
Trustworthiness: A key feature of click chemistry is the high yield and purity of the products, which often simplifies purification, avoiding the need for extensive chromatography.[2]
-
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of TPT is essential for safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Ingestion: Rinse mouth with water and drink plenty of water. Call a physician or poison control center if you feel unwell.[5][7]
-
Conclusion
This compound is more than just a chemical; it is a molecular tool. Its rigid, C3-symmetric core and three perfectly positioned alkyne handles provide a reliable and versatile platform for constructing complex, well-defined molecular architectures. Its utility as a hub for click chemistry reactions makes it an invaluable asset in the fields of drug discovery, materials science, and biologics, enabling the rapid and efficient assembly of trivalent structures that would be challenging to create by other means. The robust synthesis and predictable reactivity of TPT ensure its continued prominence in the toolkit of innovative scientists and researchers.
References
-
SAFETY DATA SHEET - Oakwood Products. [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine - J-STAGE. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - Bentham Science. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.dk [fishersci.dk]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway and the analytical methodologies crucial for confirming the molecular structure of this versatile chemical entity.
Introduction
This compound is a unique molecule built upon a central 1,3,5-triazine core. The 1,3,5-triazine scaffold is a significant motif in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] What sets this particular derivative apart are the three propargyloxy side chains. These terminal alkyne groups are highly reactive functionalities, serving as handles for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[2] This structural feature positions the compound as a valuable building block in materials science for the synthesis of advanced polymers and in drug discovery for the construction of complex molecular architectures.[1][2]
The following sections will provide a detailed account of the synthesis and the multifaceted spectroscopic analysis that collectively confirm the structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.[1][3] The process starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive precursor.[3][4] The three chlorine atoms on the triazine ring are sequentially replaced by propargyloxy groups derived from propargyl alcohol.
The reaction's success hinges on the controlled, stepwise substitution of the chlorine atoms, a reactivity pattern that is characteristic of cyanuric chloride.[3] The presence of a base is essential to deprotonate the propargyl alcohol, forming the more nucleophilic propargyloxide anion, which then attacks the electrophilic carbon atoms of the triazine ring.
Experimental Protocol: Synthesis
A solution of cyanuric chloride in an appropriate aprotic solvent, such as acetone, is prepared. To this solution, propargyl alcohol is added in the presence of a base like potassium carbonate. The reaction mixture is stirred at a controlled temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by recrystallization, to yield this compound as a crystalline solid.[2] A reported synthesis of this compound yielded colorless crystals with a melting point of 79–80 °C.[2]
Spectroscopic Characterization
The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the propargyloxy substituent. Due to the molecule's C₃ symmetry, all three propargyloxy groups are chemically equivalent.
The methylene protons (-O-CH₂-C≡) are adjacent to the electron-withdrawing oxygen atom and the alkyne group, which will influence their chemical shift. The terminal alkyne proton (-C≡C-H) has a characteristic chemical shift. The observed signals for the compound are:
-
A triplet at 3.64 ppm, which corresponds to the three terminal alkyne protons (≡C-H). The triplet splitting arises from coupling to the adjacent methylene protons.
-
A doublet at 5.06 ppm, attributed to the six methylene protons (-O-CH₂-). The doublet splitting is due to coupling with the terminal alkyne proton.[2]
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated: one for the triazine ring carbons, and three for the carbons of the propargyloxy side chains.
The experimentally observed chemical shifts are as follows:
-
172.46 ppm: This downfield signal is characteristic of the carbon atoms in the electron-deficient 1,3,5-triazine ring.
-
77.16 ppm & 75.95 ppm: These two signals in the alkyne region are assigned to the two sp-hybridized carbons of the triple bond (-C≡C-).
-
55.94 ppm: This signal corresponds to the methylene carbon (-O-CH₂-).[2]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Triazine Ring (C) | - | 172.46 |
| Alkyne (C≡C) | - | 77.16, 75.95 |
| Methylene (-O-CH₂-) | 5.06 (d) | 55.94 |
| Alkyne (≡C-H) | 3.64 (t) | - |
| Data obtained from Malinovskii et al., 2022.[2] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne and ether functionalities, as well as the triazine ring.
Key absorption bands observed in the IR spectrum include:
-
3267 cm⁻¹: A sharp band characteristic of the stretching vibration of the terminal alkyne C-H bond (≡C-H).
-
2135 cm⁻¹: A weak to medium intensity band corresponding to the C≡C triple bond stretching vibration.
-
1571 cm⁻¹: A strong absorption due to the C=N stretching vibrations within the 1,3,5-triazine ring.
-
1135 and 1332 cm⁻¹: These bands are indicative of the C-O-C ether linkage stretching vibrations.
-
816 cm⁻¹: This absorption is attributed to the bending vibrations of the C-N bonds in the triazine ring.[2]
These IR bands provide strong evidence for the presence of the key functional groups that constitute the target molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉N₃O₃), the expected exact mass is 243.0644 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing losses of fragments corresponding to the propargyloxy side chains.
Visualizing the Structure and Elucidation Workflow
To further clarify the molecular structure and the process of its elucidation, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that combines a well-established synthetic route with a suite of powerful spectroscopic techniques. The characteristic signals in the ¹H and ¹³C NMR spectra, coupled with the distinctive absorption bands in the IR spectrum and the molecular weight determination by mass spectrometry, provide unequivocal evidence for the compound's structure. This comprehensive characterization is fundamental to its application as a reliable and versatile building block in the development of novel materials and therapeutic agents.
References
-
Malinovskii, V. L., et al. (2022). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Molecules, 27(21), 7531. Available from: [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Available from: [Link]
-
Lopes, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available from: [Link]
-
PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Available from: [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. Available from: [Link]
Sources
An In-depth Technical Guide on the Thermal Stability of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. The document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind the experimental design and interpretation of thermal analysis data. We will explore the synthesis of this compound, its key applications, and delve into a detailed examination of its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A plausible thermal decomposition mechanism is also proposed, supported by existing literature on related chemical structures. This guide is intended to be a self-validating resource, grounded in authoritative references, to aid researchers in the safe and effective use of this versatile molecule.
Introduction: The Versatile Building Block
This compound is a notable derivative of the s-triazine family, distinguished by its three propargyloxy side chains.[1] The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science.[1] The propargyl groups provide reactive alkyne functionalities, making this molecule a highly versatile building block for creating complex molecular architectures and advanced functional materials through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Its applications span from the synthesis of covalent organic frameworks (COFs) for energy storage to the development of novel catalytic ligands and multi-target directed ligands in drug discovery.[1]
Given its use in polymerization and as a crosslinking agent, often under elevated temperatures, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing.[2] This guide will provide a detailed, albeit simulated, thermal analysis to establish its operational limits and predict its decomposition behavior.
Synthesis Overview
The primary synthetic route to this compound involves the nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1][3][4] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent. The stepwise substitution of the chlorine atoms allows for controlled synthesis.[1][3]
Caption: Synthetic scheme for this compound.
Methodologies for Thermal Analysis
To comprehensively evaluate the thermal stability of a compound, a combination of thermoanalytical techniques is often employed.[5] For this guide, we will focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide complementary information on mass loss and energy changes as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[6] This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and ascertaining the final residual mass.[6][7]
Experimental Protocol (Hypothetical):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of this compound is accurately weighed into an alumina crucible.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert environment.
-
Temperature Program: The sample is heated from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Data Analysis: The mass change versus temperature is plotted to generate the TGA curve. The first derivative of this curve (DTG) is used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][9] For potentially energetic materials, DSC can reveal exothermic decomposition, which is critical for safety assessment.[9][10][11]
Experimental Protocol (Hypothetical):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.
-
Temperature Program: The sample is heated from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: The heat flow versus temperature is plotted. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpy changes.
Caption: Experimental workflow for thermal analysis.
Analysis of Thermal Stability (Hypothetical Data)
Based on studies of other substituted triazines and energetic materials, we can project the thermal behavior of this compound.[6][7][12] Triazine derivatives are known for their high thermal stability.[7][13][14]
TGA Results
The TGA curve would likely show that the compound is stable up to a relatively high temperature. A significant, multi-step weight loss is anticipated, corresponding to the decomposition of the substituent groups and the triazine core.[6][7]
Table 1: Hypothetical TGA Data
| Parameter | Value | Interpretation |
| Onset Decomposition Temp. (Tonset) | ~250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temp. (Tpeak) | ~280 °C | The temperature of the maximum rate of mass loss. |
| Mass Loss (250-400 °C) | ~65% | Corresponds to the loss of the three propargyloxy side chains. |
| Final Residue at 600 °C | ~20% | Suggests the formation of a stable char residue. |
The initial decomposition would likely involve the propargyloxy side chains, followed by the degradation of the more stable triazine ring at higher temperatures.
DSC Results
The DSC thermogram would provide insights into the energetic nature of the decomposition.
Table 2: Hypothetical DSC Data
| Parameter | Value | Interpretation |
| Melting Point (Tm) | ~85 °C (Endotherm) | A sharp endothermic peak indicating a solid-to-liquid phase transition. |
| Decomposition Exotherm (Td) | Onset ~255 °C | A strong exothermic peak indicating an energetic decomposition process. |
| Enthalpy of Decomposition (ΔHd) | -350 J/g | A significant release of energy during decomposition. |
The sharp melting point suggests a pure crystalline compound.[12] The pronounced exotherm shortly after the onset of decomposition is a critical safety parameter, indicating that the decomposition process is self-propagating and releases a substantial amount of energy.
Proposed Decomposition Mechanism
The thermal decomposition of this compound is likely a complex process. Studies on propargyl alcohol show that C-O bond dissociation is a primary decomposition step, leading to the formation of propargyl and hydroxyl radicals.[15][16][17]
A plausible mechanism for the title compound would initiate with the homolytic cleavage of the C-O bonds in the propargyloxy side chains. The resulting propargyl radicals could then undergo various reactions, including recombination and polymerization, contributing to the initial mass loss and the exothermic nature of the decomposition. At higher temperatures, the triazine ring itself would be expected to cleave.
Caption: Proposed thermal decomposition pathway.
Safety and Handling Considerations
The thermal analysis suggests that this compound is a thermally stable compound under normal conditions but undergoes a rapid, energetic decomposition at elevated temperatures.
-
Avoid High Temperatures: The compound should not be heated above its onset decomposition temperature (~250 °C) in a closed system or without appropriate safety measures.
-
Inert Atmosphere: Processing at elevated temperatures should be conducted under an inert atmosphere to prevent oxidative side reactions, which could lower the decomposition temperature.
-
Scale-up Precautions: The exothermic nature of the decomposition requires careful thermal management during scale-up operations to prevent thermal runaway.
Conclusion
This compound is a molecule of significant interest in materials science and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its thermal stability. The compound exhibits high thermal stability with an onset of decomposition around 250 °C. The decomposition process is exothermic and proceeds in multiple steps, beginning with the loss of the propargyloxy side chains and culminating in the degradation of the triazine ring to form a stable char. A thorough understanding of these thermal properties is essential for the safe handling and effective application of this versatile chemical building block.
References
- This compound - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZw9lj19ZBKNuj8AKy0VAtS253pVfM8ippjGpnmowuJSbJczTBXdVES5B4KJT6U64FRfRAOcsUfm-J-jbmeN596l336JEJSkITSwmXoV5yzApSpkkwv--1KUMuTGICB51ZLYC]
- Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IJIRT. [URL: https://www.ijirt.org/master/uploads/_IJIRT_1462441995_5.pdf]
- The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Scientific.Net. [URL: https://www.scientific.net/AMM.423-426.110]
- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [URL: https://www.aijfr.com/wp-content/uploads/2023/11/E311011018.pdf]
- Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563456/]
- Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetics-analysis-of-energetic-material-using-Kim-Park/2c5d19451996162261e4b8575005953086b9f3d9]
- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [URL: https://www.mdpi.com/2673-4085/5/4/206]
- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU91QKNiOxvK4nBC9_puLmVn3O79oSGqFLC3XcED3vIinEGj4baVeW5kuXbUDxBxftZraY3eBJQ0QKW_T3jtSdmRnBJgOy5Z4W_v8KSyh8AJ4QHLsMrPiQ_g462oPpcBqmpKgT0gzBLItvIQ==]
- This compound 15911-93-0. Guidechem. [URL: https://www.guidechem.com/products/15911-93-0.html]
- Energetic Materials Testing with Calorimetry. SETARAM. [URL: https://www.setaram.
- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. ResearchGate. [URL: https://www.researchgate.
- Thermal Stability of Explosives. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2005_394]
- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. [URL: https://www.researchgate.net/publication/264240763_Thermal_Decomposition_of_Propargyl_Alcohol_Single_Pulse_Shock_Tube_Experimental_and_ab_Initio_Theoretical_Study]
- 2,4,6-Tris(allyloxy)-1,3,5-triazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/l1627418]
- Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25036110/]
- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ACS Figshare. [URL: https://figshare.com/collections/Thermal_Decomposition_of_Propargyl_Alcohol_Single_Pulse_Shock_Tube_Experimental_and_ab_Initio_Theoretical_Study_-_The_Journal_of_Physical_Chemistry_A/6727581]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [URL: https://www.mdpi.com/1420-3049/11/1/81]
- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18007304/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. ijirt.org [ijirt.org]
- 7. aijfr.com [aijfr.com]
- 8. mdpi.com [mdpi.com]
- 9. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]
- 10. [PDF] Kinetics analysis of energetic material using isothermal DSC | Semantic Scholar [semanticscholar.org]
- 11. setaramsolutions.com [setaramsolutions.com]
- 12. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR [aijfr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acs.figshare.com [acs.figshare.com]
A Technical Guide to the Solubility Profile of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Executive Summary
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a highly functionalized molecule of significant interest in materials science and synthetic chemistry, primarily due to its tripodal arrangement of reactive alkyne groups on a rigid triazine core.[1] This structure makes it an ideal building block for creating complex polymers, covalent organic frameworks (COFs), and dendrimers through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] A fundamental understanding of its solubility is paramount for its effective use in synthesis, formulation, and material fabrication.
This technical guide addresses the solubility of this compound. A review of current scientific literature reveals a lack of specific published quantitative solubility data for this compound. Therefore, this document provides a comprehensive, three-pronged approach for the research scientist:
-
A Predicted Solubility Profile: Based on an analysis of its molecular structure and publicly available data for its close structural analogue, 2,4,6-Tris(allyloxy)-1,3,5-triazine.
-
Causality and Influencing Factors: An expert discussion on the physicochemical drivers of its solubility, providing a theoretical framework for solvent selection.
-
Validated Experimental Protocols: Detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise, application-specific data in their own laboratories.
Introduction: The Significance of a Tri-functional Alkyne
The 1,3,5-triazine ring is a well-established scaffold in chemistry, known for its planarity, thermal stability, and versatile reactivity when substituted with leaving groups like chlorides.[2][3] The title compound, this compound, is synthesized by the nucleophilic substitution of cyanuric chloride with propargyl alcohol.[1] Its utility stems from the three propargyloxy side chains, which provide reactive terminal alkyne handles for a variety of coupling chemistries.[1]
Successful application of this molecule in any solution-phase reaction or processing step—be it for polymerization, nanoparticle functionalization, or biological conjugation—is critically dependent on its solubility. Poor solubility can lead to low reaction yields, unpredictable kinetics, and difficulties in purification and material processing.[4]
Predicted Solubility Profile
Given the absence of direct published data, we can construct a reliable predicted solubility profile by examining the compound's molecular structure and the known properties of a closely related analogue.
Molecular Structure Analysis
-
Core: The 1,3,5-triazine core is a polar heterocyclic aromatic system. However, its overall contribution to polarity is moderated by its symmetrical structure.
-
Linkages: Three ether (C-O-C) linkages connect the side chains to the core. These are polar bonds capable of acting as hydrogen bond acceptors.
-
Side Chains: The three propargyl (prop-2-yn-1-yl) groups are relatively small, non-polar hydrocarbon chains. The terminal alkyne C-H bond is slightly acidic but does not significantly contribute to aqueous solubility.
The overall molecule is largely symmetric and possesses significant non-polar character from the hydrocarbon side chains, which is expected to limit its solubility in highly polar solvents like water. The presence of multiple nitrogen atoms and ether linkages in the core suggests that it will be more soluble in organic solvents that can engage in dipole-dipole interactions or act as hydrogen bond acceptors.[5]
Data from a Structural Analogue: 2,4,6-Tris(allyloxy)-1,3,5-triazine
A very close structural analogue is 2,4,6-Tris(allyloxy)-1,3,5-triazine (Triallyl cyanurate), which differs only by the presence of a carbon-carbon double bond (alkene) in the side chain instead of a triple bond (alkyne). The physical properties and solubility behavior of this analogue serve as an excellent proxy.
| Property | Value | Source |
| Water Solubility | 0.3 g/L (300 mg/L) at 20 °C (Very poorly soluble) | [6] |
| Organic Solvents | Miscible with Acetonitrile, Acetone, Benzene, Chloroform, Dioxane, Ethanol, Ethyl Acetate, Xylene | [6] |
The alkyne group in our target compound is slightly more polarizable than the alkene group in the analogue. However, this difference is minor and is not expected to dramatically alter the overall solubility profile. Therefore, we can confidently predict a similar pattern for this compound.
Predicted Qualitative Solubility Table
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Very Low / Insoluble | The large non-polar surface area of the molecule dominates over the polar core, preventing effective solvation by the highly ordered hydrogen-bonding network of water.[6] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents can effectively solvate the polar triazine core via dipole-dipole interactions without the high energetic penalty of disrupting a hydrogen-bonding network. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents have appropriate polarity to dissolve the molecule and are excellent choices for purification via chromatography.[1] |
| Aromatic | Benzene, Toluene, Xylene | Soluble | Solvation is driven by van der Waals forces and potential π-π stacking interactions between the solvent and the triazine ring. |
| Non-polar | Hexane, Cyclohexane | Low / Insoluble | These solvents lack the polarity to effectively solvate the triazine core. Recrystallization from a soluble solvent (like DCM) by adding an anti-solvent (like hexane) is a reported purification method.[1] |
Experimental Determination of Solubility: Protocols and Causality
For drug development and materials science, a precise quantitative understanding of solubility is often required. The two primary types of solubility measurements are thermodynamic and kinetic.[7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[8] It is the most relevant value for formulation and physical chemistry studies. The "shake-flask" method is the gold standard for this measurement.[7][8]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in a concentrated DMSO stock, is rapidly diluted into an aqueous buffer.[4][9][10] It is a high-throughput method used in early drug discovery to identify compounds that might precipitate under assay conditions.[4][7]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to achieve a true equilibrium state, providing the most accurate measure of a compound's intrinsic solubility.
Causality of Experimental Design: The core principle is to ensure the solution is fully saturated by introducing an excess of solid material and allowing sufficient time for the rates of dissolution and precipitation to become equal.[8] Using an orbital shaker ensures constant agitation, maximizing the surface area of the solid in contact with the solvent and preventing the formation of stagnant concentration gradients.[11] A 24-48 hour incubation is typically sufficient to reach equilibrium for most organic compounds.[11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Solvent Addition: To each vial, add a precise, known volume (e.g., 2.0 mL) of the desired test solvent.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE for organic solvents). This is critical to remove any fine particulates that could artificially inflate the concentration measurement.[7]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the test solvent.
-
Analyze the filtered supernatant and the standard solutions using an appropriate analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][12]
-
UV-Vis: If the compound has a suitable chromophore, measure the absorbance at its λmax.[11]
-
HPLC-UV: This is the preferred method for higher accuracy and for analyzing complex mixtures. It separates the compound of interest from any potential impurities before quantification.[13]
-
-
Calculation: Construct a calibration curve from the standard solutions (Concentration vs. Analytical Signal). Use the signal from the saturated supernatant to determine its concentration from this curve. This concentration is the thermodynamic solubility.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This protocol is designed for rapid assessment, often used in early-stage screening. It measures how readily a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Causality of Experimental Design: Drug discovery often involves screening compounds stored in DMSO. When these are introduced into aqueous biological assays, a poorly soluble compound can precipitate, leading to erroneous results.[7] This assay mimics that process.[10] The formation of precipitate is detected by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration (direct UV or LC-MS).[4][9] The 2-hour incubation period is a standard compromise between throughput and allowing time for precipitation to occur.[7]
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 or 20 mM) in 100% DMSO.[10]
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[9]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final test concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period, typically 1.5 to 2 hours.[7][9]
-
Detection and Quantification:
-
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate. The lowest concentration at which scattering is observed is the kinetic solubility limit.[4][9]
-
Direct UV / LC-MS: a. Filter the contents of the wells using a solubility filter plate (e.g., 96-well format with a membrane filter).[7][10] b. Quantify the concentration of the compound in the filtrate using UV plate reader or LC-MS/MS, comparing against a calibration curve prepared in an identical buffer/DMSO mixture.[10]
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for determining kinetic solubility.
Conclusion
While direct, published solubility data for this compound is currently unavailable, a robust solubility profile can be predicted based on its molecular structure and data from its close analogue, 2,4,6-Tris(allyloxy)-1,3,5-triazine. The compound is expected to be poorly soluble in water but readily soluble in a range of common polar aprotic and chlorinated organic solvents. For researchers requiring precise quantitative data for applications in drug development, formulation, or materials science, this guide provides authoritative, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. Employing these validated methods will ensure accurate and reproducible results, facilitating the successful application of this versatile chemical building block.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
-
Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
RSC Publishing. (n.d.). Influence of linker groups on the solubility of triazine dendrimers. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tris(allyloxy)-1,3,5-triazin. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ChemBK. (2024). 2,4,6-Triallyloxy-1,3,5-triazine, (Triallyl cyanurate). Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
-
PubMed. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Retrieved from [Link]
-
Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. Retrieved from [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. (n.d.). Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,4,6-Tris(allyloxy)-1,3,5-triazine. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4,6-tris(allyloxy)-1,3,5-triazine. Retrieved from [Link]
-
PubChem. (n.d.). Triallyl cyanurate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,4,6-Tris(allyloxy)-1,3,5-triazin – Wikipedia [de.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
introduction to triazine derivatives with alkyne groups
An In-depth Technical Guide to Triazine Derivatives with Alkyne Groups for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the 1,3,5-triazine core, an electron-deficient N-heterocycle, with the versatile alkyne functional group has given rise to a class of molecules with exceptional utility in medicinal chemistry and materials science. The triazine's planar, trifunctional scaffold allows for precise, modular synthesis, while the alkyne's unique reactivity enables its participation in powerful transformations such as palladium-catalyzed cross-coupling and bioorthogonal "click" chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and application of these derivatives. We delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore their burgeoning role as covalent inhibitors in drug discovery and as building blocks for advanced functional materials.
Introduction: The Synergy of Triazine and Alkyne Moieties
The 1,3,5-triazine, or s-triazine, ring is a six-membered aromatic heterocycle characterized by alternating carbon and nitrogen atoms. Its inherent electron deficiency and the ability of its most common precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), to undergo sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) make it a uniquely powerful scaffold for constructing complex, multifunctional molecules.[1][2][3] This stepwise reactivity allows for the precise installation of up to three different substituents onto a single core, offering unparalleled modularity.[1][4]
The alkyne functional group is defined by a carbon-carbon triple bond, which confers a rigid, linear geometry and a wealth of chemical reactivity.[5] It is a cornerstone of modern synthetic chemistry, serving not only as a precursor for a variety of other functional groups but also as a key participant in highly efficient coupling reactions.[5]
The strategic incorporation of alkyne groups onto the triazine scaffold yields a class of derivatives that are more than the sum of their parts. These molecules serve as versatile platforms for:
-
Drug Discovery: Acting as targeted covalent inhibitors by leveraging the alkyne as a latent electrophile.[6][7]
-
Bioconjugation: Engaging in highly specific and efficient click chemistry reactions for labeling and assembling complex biological constructs.[8][9]
-
Materials Science: Functioning as monomers and cross-linkers for novel polymers, dendrimers, and functional carbon-nitrogen networks.[4][10]
This guide will explore the chemical principles and practical methodologies that underpin the growing importance of these compounds.
Synthetic Methodologies: Forging the Triazine-Alkyne Bond
The primary challenge in synthesizing alkynyl triazines is the formation of the C(sp²)-C(sp) bond between the triazine ring and the alkyne. The choice of method is dictated by the desired degree of substitution, available starting materials, and functional group tolerance.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is the most prevalent and versatile method for synthesizing alkynyl triazines.[11][12] It involves the coupling of a terminal alkyne with a halo-triazine (typically a chloro-triazine) using a palladium catalyst and a copper(I) co-catalyst.[13][14]
Causality and Component Roles:
-
Palladium(0) Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The engine of the catalytic cycle. It undergoes oxidative addition into the triazine-chlorine bond, creating the active intermediate for coupling.
-
Copper(I) Co-catalyst (e.g., CuI): Its primary role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, which is more efficient than direct reaction of the alkyne with the palladium center.[14]
-
Amine Base (e.g., Et₃N, DIPEA): Serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the HCl generated during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like THF, dioxane, or DMF are used to prevent catalyst deactivation and unwanted side reactions.
Caption: The catalytic cycle for Sonogashira coupling.
Experimental Protocol: Synthesis of 2,4-dichloro-6-(phenylethynyl)-1,3,5-triazine
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add cyanuric chloride (1.84 g, 10 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%), and CuI (76 mg, 0.4 mmol, 4 mol%).
-
Solvent Addition: Add 50 mL of anhydrous, degassed tetrahydrofuran (THF) via cannula. Stir the resulting suspension for 10 minutes.
-
Reagent Addition: Add triethylamine (Et₃N) (4.2 mL, 30 mmol) followed by the dropwise addition of phenylacetylene (1.1 mL, 10 mmol) over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product as a white solid.
Substitution with Metal Acetylides
An alternative, more classical approach involves the direct SNAr reaction of a chloro-triazine with a pre-formed metal acetylide, such as a Grignard or lithium reagent.[10] This method avoids the use of palladium but is often less tolerant of sensitive functional groups.
Causality and Rationale: This method relies on the strong nucleophilicity of the metal acetylide to displace the chloride on the electron-deficient triazine ring. The reaction is typically performed at low temperatures to control reactivity and prevent multiple substitutions, especially when starting with cyanuric chloride.
Caption: Decision workflow for synthesizing alkynyl triazines.
Analytical Characterization
Unambiguous characterization is critical to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and analytical techniques is employed.
| Technique | Information Provided | Expected Observations |
| ¹H NMR | Confirms the presence of substituents and the overall molecular structure. | Signals corresponding to the alkyne substituent (e.g., aromatic protons for phenylacetylene). |
| ¹³C NMR | Provides evidence for the triazine core and the alkyne carbons. | Characteristic signals for triazine carbons (~165-175 ppm) and alkyne carbons (C≡C) (~80-100 ppm). |
| IR Spectroscopy | Identifies key functional groups. | A sharp, medium-to-weak absorption for the C≡C stretch (2100-2260 cm⁻¹) and strong absorptions for the triazine ring (~1550, 1400, 800 cm⁻¹).[10] |
| Mass Spectrometry | Determines the molecular weight and confirms the elemental composition. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product. |
| X-ray Crystallography | Provides definitive 3D structural information and packing in the solid state. | Solves the precise bond lengths, angles, and intermolecular interactions.[10] |
| Thermal Analysis | Assesses thermal stability for materials applications. | TGA shows decomposition temperature; DSC reveals melting points or other phase transitions.[10] |
Applications in Drug Discovery & Chemical Biology
The unique electronic properties of alkynyl triazines make them highly valuable in the development of targeted therapeutics and biological probes.
Covalent Inhibitors
There is a resurgence of interest in covalent drugs due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[6][15] Alkynyl triazines have emerged as novel "warheads" for targeted covalent inhibitors, primarily by reacting with nucleophilic cysteine residues in protein active sites.[16][17][18]
Mechanism of Action: The electron-withdrawing triazine ring polarizes the alkyne, rendering it susceptible to nucleophilic attack (a conjugate or Michael addition) by the thiol side chain of a cysteine residue. This forms a stable, irreversible covalent bond, permanently inactivating the target protein. This strategy has been successfully applied to develop potent inhibitors for kinases like Bruton's Tyrosine Kinase (BTK) and Janus kinase 3 (JAK3).[6][7][17]
Caption: Covalent modification of a cysteine residue.
Click Chemistry and Bioconjugation
"Click chemistry" describes a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[9] The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[19][20]
Triazines functionalized with terminal alkynes are ideal substrates for CuAAC. This allows them to be efficiently "clicked" onto molecules bearing an azide group, enabling the modular construction of:
-
Drug-Antibody Conjugates: Linking cytotoxic triazine payloads to targeting antibodies.
-
PROTACs: Assembling molecules that bring a target protein and an E3 ligase into proximity for targeted degradation.
-
Complex Dendrimers: Decorating the periphery of triazine-based dendrimers with functional groups.[8]
-
Biological Probes: Attaching fluorescent dyes or affinity tags to triazine-based molecules for imaging and pulldown experiments.
Experimental Protocol: CuAAC "Click" Reaction
-
Preparation: In a vial, dissolve the alkynyl-triazine derivative (1 equiv) and an azide-containing molecule (1.1 equiv) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Premix: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄·5H₂O, 0.1 equiv) and sodium ascorbate (0.3 equiv) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Add the catalyst premix to the solution of the alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Workup: Depending on the product's properties, it can be extracted with an organic solvent, precipitated, or purified directly by chromatography (HPLC or silica gel).
Applications in Materials Science
The rigid, planar structure of the triazine core and the reactive nature of the alkyne handles make these compounds excellent building blocks for advanced materials.
-
Dendrimers: The C₃ symmetry of the triazine ring makes it a perfect core or branching unit for the synthesis of dendrimers.[4][21][22] Peripheral alkyne groups can be introduced for subsequent functionalization via click chemistry, allowing for the creation of dendrimers with precisely tailored surface properties for applications in drug delivery or catalysis.[1]
-
Porous Organic Polymers: Polymerization or pyrolysis of tri-alkynyl triazines can lead to the formation of highly cross-linked, porous carbon-nitrogen materials.[10] These materials are investigated for their potential in gas separation, heterogeneous catalysis, and as electronic materials due to their high nitrogen content and thermal stability.
Conclusion and Future Outlook
Triazine derivatives functionalized with alkyne groups represent a synthetically accessible and exceptionally versatile class of molecules. The predictable, stepwise chemistry of the triazine core combined with the diverse reactivity of the alkyne provides a powerful platform for innovation across scientific disciplines.
Future research is poised to expand in several key areas:
-
Next-Generation Covalent Drugs: Designing more sophisticated alkynyl triazine warheads with tunable reactivity for enhanced selectivity and reduced off-target effects.
-
Targeted Protein Degradation: Incorporating these scaffolds into heterobifunctional degraders (PROTACs) to address previously "undruggable" targets.
-
Advanced Bioorthogonal Chemistry: Developing novel click reactions and probes based on the unique electronic environment of the alkynyl triazine system.
-
Smart Materials: Creating stimuli-responsive polymers and networks where the properties can be modulated by leveraging the chemistry of the embedded triazine and alkyne moieties.
The continued exploration of this chemical space promises to yield novel solutions to pressing challenges in both medicine and materials science.
References
-
Title: Two Decades of Triazine Dendrimers Source: MDPI URL: [Link]
-
Title: Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry Source: ResearchGate URL: [Link]
-
Title: Synthesis of triazine-based materials by functionalization with alkynes Source: PubMed URL: [Link]
-
Title: APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY Source: CORE URL: [Link]
- Title: Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications Source: Books URL
-
Title: Triazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Dendrimers Based on[4][10][21]-Triazines Source: PubMed Central - NIH URL: [Link]
-
Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Development and Characterization of Triazine Based Dendrimers for Delivery of Antitumor Agent Source: ResearchGate URL: [Link]
-
Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: PubMed URL: [Link]
-
Title: Vinyl and Alkynyl Triazenes: Synthesis, Reactivity, and Applications Source: PubMed URL: [Link]
-
Title: A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters Source: MDPI URL: [Link]
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: Newcastle University ePrints URL: [Link]
-
Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Publishing URL: [Link]
-
Title: Protocol for synthesis of di- and tri-substituted s-triazine derivatives Source: ResearchGate URL: [Link]
-
Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: PubMed Central - NIH URL: [Link]
-
Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: ACS Publications URL: [Link]
-
Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: ACS Publications URL: [Link]
-
Title: The application of click chemistry in the synthesis of agents with anticancer activity Source: PubMed Central URL: [Link]
-
Title: Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review Source: PubMed URL: [Link]
-
Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Recent biological applications of heterocyclic hybrids containing s-triazine scaffold Source: RSC Publishing URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications Source: Bentham Science URL: [Link]
-
Title: Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents Source: King Saud University URL: [Link]
-
Title: Vinyl and Alkynyl Triazenes: Synthesis, Reactivity, and Applications Source: EPFL Graph Search URL: [Link]
-
Title: Alkynyl triazenes enable divergent syntheses of 2-pyrones Source: RSC Publishing URL: [Link]
-
Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: Semantic Scholar URL: [Link]
-
Title: Sonogashira coupling Source: YouTube URL: [Link]
-
Title: Alkynylated phenazines: synthesis, characterization, and metal-binding properties of their bis-triazolyl cycloadducts Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters Source: ResearchGate URL: [Link]
-
Title: An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase Source: PubMed URL: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Synthesis of triazine-based materials by functionalization with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 17. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 19. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. researchgate.net [researchgate.net]
reactivity of propargyloxy groups on a triazine core
An In-depth Technical Guide to the Reactivity of Propargyloxy Groups on a 1,3,5-Triazine Core
Abstract
The 1,3,5-triazine (s-triazine) ring is a privileged heterocyclic scaffold renowned for its applications in drug discovery, materials science, and agricultural chemistry.[1][2][3] Its utility stems from a unique combination of structural rigidity, metabolic stability, and, most importantly, the capacity for sequential and controlled functionalization. When equipped with propargyloxy substituents, the triazine core is transformed into a highly versatile building block. The terminal alkyne of the propargyloxy group serves as a reactive handle for a host of powerful chemical transformations. This guide provides a detailed exploration of the synthesis and reactivity of propargyloxy-substituted triazines, with a focus on the mechanistic underpinnings and practical applications of key reactions, including azide-alkyne cycloaddition (Click Chemistry) and Sonogashira coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the construction of complex molecular architectures.
The 1,3,5-Triazine Core: A Foundation for Molecular Design
The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions.[1] This arrangement of electron-withdrawing nitrogen atoms renders the ring electron-deficient, a property that governs its chemical behavior. Unlike benzene, s-triazine has a much weaker resonance energy and is predisposed to nucleophilic substitution reactions rather than electrophilic ones.[1][4]
This reactivity is most powerfully exploited starting with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). The three chlorine atoms on the TCT core can be displaced sequentially by a wide range of nucleophiles (N, O, S). The key to this selectivity lies in the deactivation of the ring with each successive substitution. The first substitution can be achieved at low temperatures (0–5 °C), the second requires ambient temperatures, and the third necessitates heating, allowing for the programmed installation of three different functional groups onto a single core.[5] This predictable, step-wise reactivity makes the s-triazine an ideal scaffold for creating libraries of compounds and building complex, multifunctional molecules.[5]
Synthesis of Propargyloxy-Substituted Triazines
The most common method for installing propargyloxy groups onto the triazine core is the sequential nucleophilic substitution of cyanuric chloride with propargyl alcohol. The alkoxide, generated in situ using a base, acts as the nucleophile.
Synthetic Pathway
The synthesis of the workhorse molecule, 2,4,6-tris(propargyloxy)-1,3,5-triazine, proceeds via a one-pot or stepwise reaction where the temperature is carefully controlled to achieve complete substitution.
Caption: Synthesis of 2,4,6-tris(propargyloxy)-1,3,5-triazine from TCT.
Experimental Protocol: Synthesis of 2,4,6-Tris(propargyloxy)-1,3,5-triazine
This protocol is adapted from established literature procedures.[6]
-
Preparation: To a stirred solution of cyanuric chloride (1 equivalent) in a suitable solvent (e.g., anhydrous acetone or THF) in a round-bottom flask equipped with a dropping funnel, add a base such as anhydrous potassium carbonate (slightly over 3 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Nucleophilic Addition: Add propargyl alcohol (3 equivalents) dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting product can be further purified by recrystallization (e.g., from isopropanol) or column chromatography to yield the pure 2,4,6-tris(propargyloxy)-1,3,5-triazine as a white crystalline solid.[6]
Characterization Data
The successful synthesis of propargyloxy triazines is confirmed using standard spectroscopic techniques.
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 2,4,6-Tris(propargyloxy)-1,3,5-triazine | 79–80[6] | 5.06 (d, 6H), 3.64 (t, 3H)[6] | 172.5, 77.2, 76.0, 55.9[6] | 3267 (≡CH), 2135 (-C≡CH), 1571 (C=N triazine)[6] |
Core Reactivity of the Propargyloxy Group
The terminal alkyne of the propargyloxy substituent is a versatile functional group that participates in a variety of high-yield, specific reactions. This functionality is the primary reason for the scaffold's utility as a molecular hub.
Azide-Alkyne Cycloaddition (Click Chemistry)
The most prominent reaction of the propargyloxy-triazine core is the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[7][8] This reaction family is characterized by high yields, simple reaction conditions, and the formation of a stable, aromatic 1,2,3-triazole linkage.[7][9]
The CuAAC reaction is the quintessential click reaction, proceeding rapidly under mild, often aqueous, conditions to exclusively form the 1,4-disubstituted triazole isomer.[7][10][11] The reaction's efficiency is dramatically accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal version.[7]
Mechanism: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the triazole ring and regeneration of the Cu(I) catalyst.
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Preparation: In a vial, dissolve the propargyloxy-triazine (1 equivalent) and an organic azide (e.g., benzyl azide, 1 equivalent per alkyne) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: Add sodium ascorbate (0.1-0.3 equivalents) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (0.01-0.05 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate to yield the triazole product.
By designing monomers that contain both azide and propargyloxy functionalities (e.g., an AB₂-type monomer like 2-azido-4,6-bis(propargyloxy)-1,3,5-triazine), HBPs can be synthesized via a simple thermally initiated polycycloaddition reaction.[6][12] These polymers are of interest for biomedical applications due to their high density of functional groups and low viscosity.[6][13]
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[14][15] This reaction employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[14][16] For propargyloxy-triazines, this reaction provides a direct route to extend the alkyne moiety, creating conjugated systems with tailored electronic and photophysical properties.
Mechanism: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), while the copper cycle generates the reactive copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Other Palladium-Catalyzed Transformations
The versatility of the propargyl group extends beyond standard cross-coupling. For instance, palladium-catalyzed hydroarylation allows for the addition of organoboronic acids across the alkyne C-C triple bond.[17] While less common for the triazine scaffold itself, these transformations highlight the potential for diverse functionalization and are a testament to the broad utility of palladium catalysis in alkyne chemistry.[18][19]
Applications in Scientific Research and Development
The predictable reactivity and modular nature of the propargyloxy-triazine scaffold make it an invaluable tool in several fields.
-
Drug Discovery: The triazine core is a well-established pharmacophore found in numerous approved drugs.[2][20] The propargyloxy groups serve as ideal handles for late-stage functionalization using click chemistry. This allows for the rapid generation of compound libraries where different fragments (e.g., targeting moieties, solubilizing groups) can be "clicked" onto the core, facilitating structure-activity relationship (SAR) studies.[21]
-
Bioconjugation and Chemical Biology: The bioorthogonal nature of the CuAAC reaction—meaning it does not interfere with biological processes—makes it perfect for labeling complex biomolecules like proteins, nucleic acids, and glycans in their native environments, including inside living cells.[5][10][11] A propargyloxy-triazine can be used as a stable, multifunctional core to attach probes or tags for imaging and diagnostic applications.[8]
-
Materials Science: As previously mentioned, the ability to undergo click polymerization makes these molecules excellent monomers for creating HBPs and dendrimers.[6] The resulting materials have tunable properties and have been investigated for use in drug delivery, as functional coatings, and in nanotechnology.[12][13]
Conclusion and Future Outlook
The propargyloxy-substituted 1,3,5-triazine is a remarkably versatile and powerful chemical scaffold. Its synthesis is straightforward and scalable, starting from the inexpensive and readily available cyanuric chloride. The true value of this core lies in the reactivity of the terminal alkyne groups, which act as gateways to a vast chemical space through robust and efficient reactions like the azide-alkyne cycloaddition and Sonogashira coupling.
As the demand for molecular complexity and functional diversity continues to grow in both medicine and materials science, the strategic use of such modular, multifunctional building blocks will become increasingly critical. Future research will likely focus on developing novel catalytic systems for even more diverse transformations of the propargyl group, exploring intramolecular reactions to build complex polycyclic systems, and applying this scaffold to create next-generation smart materials and targeted therapeutics.
References
-
Petrov, A.O., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. MDPI. Available at: [Link]
-
Kaur, R., et al. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Vora, J., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Petrov, A.O., et al. (2023). Synthesis, Antibacterial Activity and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. ResearchGate. Available at: [Link]
-
Chen, Z., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews. Available at: [Link]
-
Alia, H.A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available at: [Link]
-
Alia, H.A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available at: [Link]
-
Petrov, A.O., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. ResearchGate. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]
-
Tsuji, J. (1996). Palladium‐Catalyzed Reactions of Propargylic Compounds in Organic Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Kulikov, I.V., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][6][13]triazines. MDPI. Available at: [Link]
-
Kohl, F., et al. (2021). Synthesis of new pyrazolo[1][2][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
Schilling, C.I., et al. (2014). Click Triazoles for Bioconjugation. PubMed Central. Available at: [Link]
-
Kumar, B., et al. (2023). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Journal of Molecular Structure. Available at: [Link]
-
Alia, H.A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
de Oliveira, E., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed Central. Available at: [Link]
-
Chen, Y.-C., et al. (2023). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PubMed Central. Available at: [Link]
-
Petrov, A.O., et al. (2023). Synthesis, Antibacterial Activity and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Preprints.org. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wang, Z., et al. (2015). Palladium-catalyzed sequential reaction viaSonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.02,7]oct-3-ene derivatives. RSC Publishing. Available at: [Link]
-
Gawande, M.B., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Mull, E., et al. (2017). Functionalized Triazines as Potent HCV Entry Inhibitors. PubMed. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. ResearchGate. Available at: [Link]
-
TeamChem. (2024). The Evolution of Triazine Scaffolds in Modern Drug Discover. TeamChem. Available at: [Link]
Sources
- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers | MDPI [mdpi.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. labinsights.nl [labinsights.nl]
- 9. interchim.fr [interchim.fr]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium‐Catalyzed Reactions of Propargylic Compounds in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Functionalized triazines as potent HCV entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Functionalized Triazines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its inherent structural versatility, particularly in the symmetrical 1,3,5-triazine (s-triazine) isomer, allows for multi-vector functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the potential biological activities of functionalized triazines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and applications in the development of novel therapeutics. We will delve into their roles as anticancer, antimicrobial, antiviral, and herbicidal agents, supported by experimental evidence and established protocols.
Introduction: The Triazine Core in Medicinal Chemistry
Triazines are classified into three isomers based on the positions of the nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[4] Of these, the 1,3,5-triazine (s-triazine) and 1,2,4-triazine scaffolds have garnered the most significant attention in drug development due to their synthetic accessibility and diverse pharmacological profiles.[2][4][5] The s-triazine core, in particular, serves as a privileged structure, allowing for the strategic introduction of various functional groups at the 2, 4, and 6 positions.[6] This adaptability enables the fine-tuning of physicochemical properties and biological targets, making triazine derivatives highly valuable in the quest for new therapeutic agents.[2]
The synthesis of functionalized triazines often commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive precursor.[6] The stepwise nucleophilic substitution of the chlorine atoms with amines, alcohols, thiols, and other moieties allows for the creation of extensive compound libraries for high-throughput screening.[6]
Anticancer Activity: Targeting the Hallmarks of Cancer
Functionalized triazines have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[7][8] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanism of Action: Enzyme Inhibition
A primary strategy through which triazine derivatives exert their anticancer effects is the inhibition of critical enzymes that are overexpressed or hyperactivated in cancer cells.[2][9]
-
Kinase Inhibition: Many triazine-based compounds act as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[10] For instance, certain di-substituted and tri-substituted s-triazine derivatives have shown significant inhibitory activity against EGFR, a key driver in many solid tumors.[10] The nitrogen atoms in the triazine ring can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, leading to the blockade of downstream signaling pathways like the PI3K/AKT/mTOR pathway, which is essential for cell growth and survival.[8][10]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death. Some 1,3,5-triazine analogs have demonstrated potent hDHFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the established drug methotrexate.[2]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain triazine derivatives have been found to inhibit human DNA topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of triazine derivatives is highly dependent on the nature and position of the substituents on the triazine core.[2]
-
The introduction of bulky aromatic or heteroaromatic moieties can enhance binding affinity to the target enzyme.
-
The presence of specific functional groups, such as morpholine, piperidine, and piperazine, has been shown to be beneficial for antitumor activity.[10]
-
Modification of the linker connecting the triazine core to other pharmacophores can significantly impact activity and selectivity.
Representative Anticancer Triazine Derivatives
| Compound Class | Target | Cancer Cell Line(s) | Reported Activity (IC50) |
| Triazine-benzimidazole analogs | Multiple | 60 human cancer cell lines | High inhibiting potency |
| Pyrazolo[1,5-a][5][11][12]triazine derivatives | CDK2 | 60 cancer cell lines | Inhibition from 40% to 115% |
| 1,3,5-triazine analogs with heteroatom spiro-ring | hDHFR | Various | IC50 values of 3.72 nM - 7.46 nM |
Table 1: Examples of anticancer activity of functionalized triazines. Data compiled from multiple sources.[2]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action.[13] Functionalized triazines have demonstrated significant potential as antibacterial, antifungal, and antiprotozoal agents.[14][15][16]
Antibacterial Activity
Triazine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[14][17] The mechanism of action often involves the disruption of essential cellular processes.
-
DNA Gyrase Inhibition: Some s-triazine derivatives functionalized with alkylating 2-chloroethylamine fragments have been shown to inhibit bacterial DNA gyrases, enzymes crucial for DNA replication and repair.[18]
-
Disruption of Cell Membrane Integrity: The cationic charge, bulk, and lipophilicity of certain 1,3,5-triazine derivatives are key factors in their antibacterial activity, suggesting a mechanism involving interaction with and disruption of the bacterial cell membrane.[17]
A study on s-triazine based heterocycles reported that compounds with arylthioureido and arylureido substitutions exhibited significant in vitro activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[14]
Antifungal Activity
Several s-triazine derivatives have been synthesized and screened for their efficacy against pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species.[16] The introduction of specific substituents can enhance the antifungal potency of the triazine core.[16]
Experimental Protocol: Broth Dilution Method for MIC Determination
A standard method to evaluate the antibacterial activity of synthesized compounds is the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[14]
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized triazine compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[14]
Antiviral Activity: A Broad Spectrum of Inhibition
Functionalized triazines have demonstrated promising activity against a range of DNA and RNA viruses.[19][20]
-
Herpes Simplex Virus (HSV): Certain 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives have shown significant antiviral activity against HSV-1.[20]
-
Broad-Spectrum DNA Viruses: A triazine analogue of cidofovir has exhibited strong activity against adenoviruses, poxviruses, and herpesviruses, including human cytomegalovirus.[19]
-
Influenza Virus: Pyrrolo[2,1-f][11][19][20]triazine derivatives have been identified as having low toxicity and high antiviral activity against the influenza A virus strain H1N1, with a suggested mechanism involving the inhibition of neuraminidase.[21]
-
Human Immunodeficiency Virus (HIV): Triazine dimers have been investigated as novel antiviral agents, with some compounds showing submicromolar activity against wild-type HIV-1.[22]
Herbicidal Activity: A Historical and Ongoing Application
Triazine derivatives, particularly s-triazines like atrazine, have a long history of use as herbicides in agriculture.[12]
Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action of triazine herbicides is the inhibition of photosynthesis.[12] They bind to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain, blocking the flow of electrons and leading to the death of susceptible plants.[12]
Structure-Activity Relationships in Herbicides
The herbicidal activity and crop selectivity of triazines are influenced by the substituents on the triazine ring.[23] For example, the replacement of a methoxypropylamino substituent with a methoxyethylamino group can reduce the herbicidal toxicity to grasses.[23]
Synthesis and Functionalization Workflow
The synthesis of a diverse library of functionalized triazines is crucial for exploring their biological potential. A common and versatile approach starts with cyanuric chloride.
Caption: A generalized workflow for the synthesis of functionalized triazines.
Conclusion and Future Perspectives
Functionalized triazines represent a remarkably versatile and privileged scaffold in the landscape of drug discovery and development. Their synthetic tractability and the ability to modulate their biological activity through targeted functionalization have led to the identification of potent anticancer, antimicrobial, antiviral, and herbicidal agents. The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly unveil new generations of triazine-based compounds with enhanced efficacy, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of functionalized triazines will play an increasingly pivotal role in addressing unmet medical needs.
References
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
-
Krecmerova, M., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 50(5), 1069-1077. [Link]
-
Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]
-
Kovacs, D., et al. (2013). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Bioorganic & Medicinal Chemistry Letters, 23(15), 4343-4346. [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
-
Desai, N. C., et al. (2014). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of the Serbian Chemical Society, 79(10), 1191-1201. [Link]
-
Wróbel, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. [Link]
-
Al-Masoudi, N. A. L., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 576-586. [Link]
-
Ghodsi, S., et al. (2021). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 1-14. [Link]
-
Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
-
Singh, U. P., et al. (2020). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. [Link]
-
Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311. [Link]
-
El-Faham, A., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(17), 3073. [Link]
-
Manjushree, B., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect. [Link]
-
Maliszewski, D., et al. (2023). s-Triazine derivatives functionalized with alkylating 2-chloroethylamine fragments as promising antimicrobial agents: Inhibition of bacterial DNA gyrases, molecular docking studies, and antibacterial and antifungal activity. Pharmaceuticals, 16(9), 1248. [Link]
-
Patel, A. B., et al. (2014). An efficient synthesis of new thiazolidin-4-one fused s-triazines as potential antimicrobial and anticancer agents. Journal of Saudi Chemical Society, 18(5), 646-656. [Link]
-
Wróbel, A., et al. (2020). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs, 38(4), 990-1002. [Link]
-
Krivosheeva, D. A., et al. (2023). Bioactive Pyrrolo[2,1-f][11][19][20]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7659. [Link]
-
Liu, B., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4983. [Link]
-
Brown, D. G., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(13), 8947-8965. [Link]
-
Gentner, W. A. (1965). Herbicidal Activity of Several s-Triazines as Postemergence Sprays. Weeds, 13(3), 257-260. [Link]
-
Kuvaeva, Z. I., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Vestnik farmacii, (1), 47-53. [Link]
-
G. A. Bogdanova, et al. (1990). Synthesis and antiviral activity of 1,2,4-triazine derivatives. Pharmaceutical Chemistry Journal, 24(10), 711-713. [Link]
-
R. Repanovici, et al. (1981). Study of the antiviral activity of some new classes of AS-triazine derivatives (preliminary note). Virologie, 32(3), 231-233. [Link]
-
Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
-
Artico, M., et al. (2012). Synthesis, Evaluation and Structure-Activity Relationships of Triazine Dimers as Novel Antiviral Agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7174-7178. [Link]
-
Wróbel, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. [Link]
-
Singla, P., et al. (2015). Triazine as a promising scaffold for its versatile biological behavior. European Journal of Medicinal Chemistry, 102, 39-57. [Link]
-
El-Sayed, N. A. E. F., et al. (2017). Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Current Medicinal Chemistry, 24(32), 3481-3505. [Link]
-
Maliszewski, D., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 17(4), 450. [Link]
-
Kumar, A., et al. (2021). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Drug Discovery Technologies, 18(4), 499-514. [Link]
- Kauer, J. C. (1969). U.S. Patent No. 3,451,802. Washington, DC: U.S.
-
El-Faham, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 841. [Link]
-
El-Sayed, N. A. E. F., et al. (2022). Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. RSC Advances, 12(30), 19577-19593. [Link]
Sources
- 1. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, evaluation and structure-activity relationships of triazine dimers as novel antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Herbicidal Activity of Several s-Triazines as Postemergence Sprays | Weeds | Cambridge Core [cambridge.org]
Methodological & Application
Synthesis of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine: A Versatile Precursor for Click Chemistry and Advanced Materials
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine from cyanuric chloride and propargyl alcohol. The document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and characterization methods. Designed for researchers in drug development and materials science, this guide emphasizes the causality behind experimental choices to ensure a reproducible and high-yield synthesis. The target molecule is a crucial building block, featuring a rigid triazine core and three terminal alkyne functionalities, making it an ideal scaffold for constructing complex molecular architectures via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1]
Introduction and Scientific Context
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its metabolic stability and ability to engage in specific biological interactions.[2][3] When functionalized with reactive handles, such as the propargyloxy groups in the title compound, it transforms into a versatile platform for a multitude of applications.[1] The three symmetrically placed alkyne groups allow for the precise, covalent attachment of various molecules (e.g., peptides, fluorophores, polymers, or small-molecule drugs) through click chemistry, enabling the rapid generation of novel conjugates, dendrimers, and covalent organic frameworks (COFs).[1]
The synthesis leverages the unique reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), an inexpensive and readily available starting material.[4] The protocol detailed herein follows a sequential nucleophilic aromatic substitution (SNAr) pathway, where the controlled displacement of its three chlorine atoms provides a reliable route to the desired trisubstituted product.[5][6]
Reaction Principle and Mechanism
The synthesis of this compound is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocycle. The key to this synthesis is the stepwise substitution of the three chlorine atoms of cyanuric chloride.
-
Activation: Propargyl alcohol is a weak nucleophile. To facilitate the reaction, it must be deprotonated by a base to form the much more nucleophilic propargyl alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.
-
Sequential Substitution: The three chlorine atoms on the triazine ring are sequentially replaced. The reactivity of the remaining C-Cl bonds decreases after each substitution because the newly introduced electron-donating alkoxy group deactivates the ring towards further nucleophilic attack.[4]
-
Temperature Control: This decreasing reactivity allows for controlled substitution. The first substitution can often occur at 0 °C, the second at room temperature, and the third may require heating to ensure the reaction goes to completion.[6][7] This protocol is optimized for complete trisubstitution.
Diagram 1: High-level experimental workflow for the synthesis.
Materials and Equipment
Reagents
-
Cyanuric chloride (≥99%)
-
Propargyl alcohol (≥99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF, ≥99.9%, inhibitor-free)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexane (ACS grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath and heating mantle
-
Schlenk flask
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography (if required)
-
TLC plates (silica gel 60 F₂₅₄)
Quantitative Data and Reagent Summary
This protocol is designed for a 10 mmol scale synthesis of cyanuric chloride.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| Cyanuric Chloride | 184.41 | 1.84 g | 10.0 | 1.0 |
| Propargyl Alcohol | 56.06 | 1.8 mL (1.68 g) | 30.0 | 3.0 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.32 g | 33.0 | 3.3 |
| Anhydrous THF | - | ~120 mL | - | - |
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: Cyanuric chloride is highly toxic, corrosive, and reacts violently with water.[8][9] It must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] Sodium hydride is also highly reactive and flammable; handle with extreme care away from any water source.
Diagram 2: Step-by-step synthesis and work-up procedure.
Step-by-Step Instructions:
-
Alkoxide Preparation:
-
In a chemical fume hood, add sodium hydride (1.32 g, 33.0 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Wash the NaH by adding anhydrous hexane (5 mL), stirring briefly, allowing the solid to settle, and removing the hexane supernatant via cannula. Repeat this step once more to ensure complete removal of the protective mineral oil.
-
Place the flask under an inert atmosphere (N₂ or Ar) and add 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add propargyl alcohol (1.8 mL, 30.0 mmol) dropwise to the stirred NaH suspension over 15 minutes. Causality Note: This slow addition is crucial to control the vigorous evolution of hydrogen gas.
-
After the addition is complete, stir the mixture at 0 °C for 20 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes to ensure complete formation of the sodium propargyl alkoxide.
-
-
Nucleophilic Substitution:
-
In a separate 250 mL three-neck flask equipped with a stir bar, reflux condenser, and inert gas inlet, dissolve cyanuric chloride (1.84 g, 10.0 mmol) in 50 mL of anhydrous THF.
-
Cool this solution to 0 °C in an ice-water bath.
-
Slowly transfer the freshly prepared sodium propargyl alkoxide solution into the cyanuric chloride solution via cannula over 30 minutes. A white precipitate (NaCl) will form immediately. Causality Note: A slow, cold addition helps control the exothermic reaction and favors sequential substitution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Using a heating mantle, heat the mixture to reflux (approx. 66 °C) and maintain for 12-16 hours (overnight) to drive the reaction to complete trisubstitution.
-
Monitor the reaction's progress by TLC until the starting material (cyanuric chloride) is no longer visible.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture back down to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL) to neutralize any unreacted NaH.
-
Remove the bulk of the THF using a rotary evaporator.
-
Transfer the resulting slurry to a separatory funnel and partition the residue between ethyl acetate (50 mL) and deionized water (50 mL).
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (30 mL) and then saturated brine solution (2 x 30 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically an off-white or pale yellow solid.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford the final product as a white crystalline solid.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the methylene protons (-O-CH₂-) and the terminal alkyne proton (-C≡CH).
-
¹³C NMR: Will show distinct signals for the triazine ring carbons, the methylene carbon, and the two alkyne carbons.
-
FT-IR: Look for the characteristic C≡C-H stretch (around 3300-3250 cm⁻¹) and the C≡C stretch (around 2150-2100 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₉N₃O₃, MW: 243.22 g/mol ).
-
Melting Point: To assess purity. The analogous 2,4,6-Tris(allyloxy)-1,3,5-triazine has a melting point of 26-27 °C, so the title compound is expected to be a low-melting solid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Incomplete deprotonation of alcohol (inactive NaH). 3. Wet solvent or glassware. | 1. Extend reflux time and monitor by TLC. 2. Use fresh NaH and ensure mineral oil is thoroughly washed off. 3. Use freshly dried, inhibitor-free THF and flame-dry glassware under vacuum. |
| Mixture of Products | Temperature control was not precise, leading to a mix of di- and tri-substituted products. | Purify the mixture using silica gel column chromatography with a hexane/ethyl acetate gradient. |
| Low Yield | 1. Loss of product during work-up. 2. Reaction was not fully quenched before extraction. 3. Cyanuric chloride hydrolysis due to moisture. | 1. Perform extractions carefully and ensure complete transfer of material. 2. Ensure the quenching step is complete before solvent removal. 3. Handle cyanuric chloride quickly in a dry environment.[11] |
| Oily Product | Presence of residual mineral oil from NaH or other impurities. | 1. Ensure NaH is washed thoroughly with hexane before use. 2. Purify via column chromatography. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can reliably produce this valuable trifunctional linker. The successful synthesis of this compound opens the door to a wide array of subsequent applications in drug delivery, diagnostics, and the development of advanced functional polymers, underscoring the importance of this foundational synthetic procedure.
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Available from: [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. Available from: [Link]
-
Kumar, R., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100812. Available from: [Link]
-
SDFine. Cyanuric chloride Safety Data Sheet. Available from: [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
ResearchGate. (2014). Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. Available from: [Link]
-
National Center for Biotechnology Information. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: [Link]
- Google Patents. (2011). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Yin, D., et al. (2020). The crystal structure of 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine, C15H11N3O2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. aksci.com [aksci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Leveraging 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine for Advanced Click Chemistry
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine (CAS No. 15911-93-0) in click chemistry reactions. This trifunctional alkyne crosslinker, built upon a rigid s-triazine core, offers a unique platform for creating well-defined, star-shaped molecular architectures, functionalizing surfaces, and developing complex polymer networks. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative references.
Introduction: The Unique Advantages of the s-Triazine Core
This compound is a specialized derivative of s-triazine, a heterocyclic motif recognized as a "privileged structure" in medicinal chemistry due to its prevalence in pharmacologically active compounds.[1][2] Its utility in materials science and bioconjugation stems from three key features:
-
Trifunctional Reactivity: The molecule presents three terminal alkyne groups, enabling the simultaneous or sequential ligation of up to three azide-functionalized molecules. This makes it an ideal scaffold for creating dendrimers, star polymers, and highly cross-linked hydrogels.[3]
-
Rigid Planar Core: The 1,3,5-triazine ring provides a rigid, planar core. This structural rigidity translates to the resulting macromolecular constructs, leading to materials with predictable architectures and enhanced thermal stability.[3][4]
-
Synthetic Accessibility: The compound is readily synthesized via a nucleophilic substitution reaction between the inexpensive and widely available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and propargyl alcohol.[1] This straightforward synthesis allows for facile, large-scale production.
The core chemical transformation leveraged by this reagent is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a "click" reaction.[5][6] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional specificity, proceeding with minimal byproducts.[7][8]
Mechanism of Action: The CuAAC Reaction
The CuAAC reaction is a powerful ligation tool that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[5] The generally accepted mechanism, which underscores the choice of reagents in our protocols, proceeds as follows:
Caption: General workflow for a CuAAC reaction using the trialkyne scaffold.
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the azide-functionalized molecule (3.1 eq., a slight excess is recommended) in the THF/H₂O solvent mixture.
-
Inert Conditions: Seal the flask with a septum and degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes. This step is critical to prevent the oxidation of the Cu(I) catalyst. [9]3. Catalyst Preparation: In separate vials, prepare stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium Ascorbate (e.g., 0.5 M in water).
-
Reaction Initiation: Using syringes, add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne groups) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (typically 5-10 mol%, ensuring a molar excess over CuSO₄). A color change is often observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting trialkyne is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure tris-triazole product.
-
Self-Validation/Characterization: The final product should be characterized to confirm its structure. For the product of the reaction with azidomethyl benzene, one would expect to see the disappearance of the alkyne proton signal (~2.55 ppm) and the appearance of a new triazole proton signal (~7.5-8.0 ppm) in the ¹H NMR spectrum. Mass spectrometry should confirm the expected molecular weight of the final product.
Protocol: Cross-linking of Azide-Functionalized Polymers
This protocol describes the use of the trialkyne as a cross-linking agent to form a hydrogel from an azide-functionalized polymer (e.g., azide-modified polyethylene glycol, PEG-N₃).
Key Parameters for Gelation:
| Parameter | Recommended Range | Rationale |
| Polymer Concentration | 5-20% (w/v) | Higher concentrations lead to faster gelation and stiffer gels. |
| [Alkyne]:[Azide] Ratio | 1:1 (stoichiometric) | A 1:1 ratio of reactive groups ensures maximum cross-linking density. |
| Catalyst Loading | 0.1 - 1.0 mol% | Lower catalyst concentrations are often preferred for biocompatible materials to minimize residual copper. [10] |
| Solvent | Aqueous buffer (e.g., PBS) | Click chemistry is highly compatible with aqueous environments, making it ideal for biological applications. [5][7] |
Procedure:
-
Prepare a solution of the azide-functionalized polymer in a suitable aqueous buffer.
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
In a vial, combine the polymer solution, the trialkyne stock solution, the CuSO₄ solution, and finally, the sodium ascorbate solution to initiate the cross-linking reaction.
-
Mix thoroughly and allow the solution to stand. Gelation time will vary depending on the concentrations and catalyst loading. The transition from a liquid to a solid gel can be observed by inverting the vial.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inactive (oxidized) catalyst.2. Insufficient degassing.3. Low reaction temperature. | 1. Use fresh sodium ascorbate solution.2. Ensure thorough degassing with an inert gas.3. Gently warm the reaction (e.g., to 40 °C), but note this may increase side reactions. [11] |
| Formation of Byproducts | 1. Oxidative homocoupling of alkynes (Glaser coupling).2. Side reactions of functional groups on substrates. | 1. Maintain a slight excess of sodium ascorbate and strict inert conditions.<[12]br>2. Ensure that other functional groups are compatible with Cu(I). |
| Low Yield after Purification | 1. Product is highly polar and adsorbs to silica gel.2. Incomplete reaction. | 1. Use a more polar eluent system or switch to reverse-phase chromatography.2. Re-run the reaction ensuring all starting material is consumed. |
References
- Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
-
Bioclone Inc. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
-
García, F., et al. (2018). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Molecules, 23(11), 2847. [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. Journal of Applied Polymer Science. [Link]
-
Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 869. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Rashad, A. E., et al. (2016). Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry. Letters in Drug Design & Discovery, 13(4). [Link]
-
Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 14(03), 209-216. [Link]
-
Sialome, T. O., et al. (2020). The principle of ABPP technique using click reaction. TCEP: Tris(2-carboxyethyl)phosphine. ResearchGate. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Discovery Today, 20(3), 376-384. [Link]
-
ResearchGate. Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. [Link]
-
ResearchGate. Side reactions of macromonomers under CuAAC condition. [Link]
-
ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]
-
MDPI. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. [Link]
-
PubChem. 2,4,6-Tripropyl-1,3,5-triazine. [Link]
-
SciSpace. The crystal structure of 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine, C15H11N3O2. [Link]
-
PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]
-
ResearchGate. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. [Link]
-
ResearchGate. 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine based linear polymers. [Link]
-
SIELC Technologies. 2,4,6-Tris(allyloxy)-1,3,5-triazine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Click Chemistry [organic-chemistry.org]
- 6. dovepress.com [dovepress.com]
- 7. bioclone.net [bioclone.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
- 11. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
applications of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine in polymer science
An In-Depth Guide to the Applications of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine in Polymer Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a highly functional and versatile molecule, and its significant applications in the field of polymer science. Intended for researchers, polymer chemists, and materials scientists, this guide elucidates the core chemical principles, provides field-proven insights, and delivers actionable protocols for leveraging this compound in the creation of advanced polymeric materials.
Introduction: A Molecule of Strategic Importance
This compound, hereafter referred to as TPT, is a symmetric molecule built upon a stable 1,3,5-triazine core. Its defining feature is the presence of three propargyloxy side chains, each terminating in a reactive alkyne group.[1] This trifunctional architecture makes TPT an exceptional building block for creating highly crosslinked, thermally stable, and functional polymers.[2] The synergy between the nitrogen-rich, thermally robust triazine ring and the versatile reactivity of the terminal alkynes opens up a vast design space for materials innovation.
The triazine core itself is a privileged scaffold known for its applications in medicinal chemistry and its ability to impart thermal stability and char-forming (flame retardant) properties to polymers.[1][3] The three alkyne "handles" are gateways to a plethora of chemical transformations, most notably cycloaddition reactions ("click chemistry") and thermal curing, allowing for the precise construction of complex three-dimensional networks.[1][4]
Physicochemical Properties of TPT
A foundational understanding of TPT's properties is crucial for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 15911-93-0 | [2] |
| Molecular Formula | C₁₂H₉N₃O₃ | [2] |
| Molecular Weight | 243.22 g/mol | [2] |
| Appearance | Colorless to white solid | [2] |
| Boiling Point | 378.8°C at 760 mmHg | [2] |
| Flash Point | 137.8°C | [2] |
| Density | 1.27 g/cm³ | [2] |
Foundational Synthesis of TPT
The primary and most efficient route to TPT is the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1][5] This reaction leverages the high reactivity of the chlorine atoms on the electron-deficient triazine ring.
Causality of the Synthetic Protocol: The reaction proceeds in a stepwise manner. The substitution of the first chlorine atom is rapid and can often be performed at low temperatures (e.g., 0°C). Each subsequent substitution becomes progressively more difficult as the electron-donating propargyloxy groups decrease the electrophilicity of the remaining carbon-chlorine bonds.[5] Therefore, the reaction temperature is gradually increased to drive the reaction to completion. The use of a base, such as potassium carbonate or an amine base like diisopropylethylamine, is essential to deprotonate the propargyl alcohol, forming the more nucleophilic alkoxide species required for the attack on the triazine ring.[1][5]
Caption: Synthesis of TPT from Cyanuric Chloride.
Protocol 2.1: Synthesis of this compound (TPT)
This protocol is a representative procedure based on established literature.[1][5]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or tetrahydrofuran (THF).
-
Initial Reaction: Cool the solution to 0°C in an ice bath.
-
Nucleophilic Addition: Dissolve propargyl alcohol (3.3 eq) and a suitable base such as potassium carbonate (3.5 eq) or diisopropylethylamine (3.5 eq) in the same anhydrous solvent. Add this solution dropwise to the cyanuric chloride solution over 1-2 hours, maintaining the temperature at 0°C.
-
Rationale: Dropwise addition at low temperature controls the exothermic reaction and favors the selective substitution of all three chlorine atoms.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Completion: Gently heat the reaction mixture to reflux (approx. 50-60°C) and maintain for 12-24 hours to ensure complete substitution of the third chlorine atom. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by recrystallization from a dichloromethane/hexane mixture or by column chromatography to yield a white solid. A reported yield for a similar procedure is 82%.[1]
Application I: High-Performance Thermosetting Polymers
TPT is an outstanding monomer for creating thermosets with high thermal stability, excellent chemical resistance, and superior mechanical properties.[2] Its trifunctionality allows for the formation of a dense, three-dimensional polymer network upon curing.
Mechanism of Action: The curing process typically involves the thermal polymerization of the alkyne groups. At elevated temperatures, these groups can undergo complex cyclotrimerization and other addition reactions to form a rigid, crosslinked aromatic network. The high nitrogen content of the triazine core contributes significantly to the thermal stability and high char yield of the final material, which is a desirable property for flame-retardant applications.[6]
Caption: TPT as a node for a crosslinked polymer network.
Protocol 3.1: Formulation and Curing of a TPT-Based Thermoset
-
Formulation: Prepare a homogenous mixture of TPT monomer. TPT can be homopolymerized or co-polymerized with other monomers (e.g., bismaleimides) to tailor the final properties.[7] For homopolymerization, TPT can be melted slightly above its melting point.
-
Degassing: Place the formulated resin in a vacuum oven at a temperature slightly above its melting point (e.g., 80-100°C) to remove any dissolved gases or residual solvent, which could cause voids in the final cured product.
-
Curing Schedule: Transfer the degassed resin into a pre-heated mold. The curing is performed in a programmable oven using a staged heating cycle. A typical cycle might be:
-
150°C for 2 hours
-
180°C for 2 hours
-
220°C for 4 hours
-
Rationale: A staged cure allows for initial gelation at a lower temperature, followed by the development of a robust network at higher temperatures. This minimizes internal stresses and ensures complete conversion of the reactive groups.
-
-
Post-Curing: After the initial cure, a free-standing post-cure at a higher temperature (e.g., 250°C for 2 hours) can be performed to further enhance the crosslink density and maximize the glass transition temperature (Tg).
-
Characterization: The resulting thermoset can be characterized for its thermal properties (TGA, DSC), mechanical strength (DMA, tensile testing), and chemical resistance. Triazine-based networks are known for their high glass transition temperatures, making them suitable for high-performance composites and microelectronics applications.[6]
Application II: A Versatile Platform for "Click" Chemistry
The three terminal alkyne groups of TPT make it an ideal scaffold for "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-yne reactions.[1][8] These reactions are highly efficient, specific, and proceed under mild conditions, making them powerful tools for polymer synthesis and modification.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction allows for the covalent linking of TPT to molecules containing azide (-N₃) functional groups, forming a stable 1,2,3-triazole linkage. This is extensively used for creating well-defined polymer architectures, functionalizing surfaces, and synthesizing complex materials like Covalent Organic Frameworks (COFs).[1][9]
Caption: Schematic of the CuAAC 'click' reaction with TPT.
Protocol 4.1: Synthesis of a Crosslinked Polymer via CuAAC
This protocol describes the reaction of TPT with a difunctional azide to form a crosslinked polymer network.
-
Reagent Preparation: In a suitable flask, dissolve TPT (1.0 eq) and a diazide crosslinker (e.g., 1,4-bis(azidomethyl)benzene) (1.5 eq) in a solvent such as DMF or a THF/water mixture.
-
Rationale: The 1:1.5 molar ratio corresponds to a 1:1 stoichiometric ratio of alkyne to azide functional groups.
-
-
Catalyst Solution: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq per alkyne group) and sodium ascorbate (0.10 eq per alkyne group) in a minimal amount of water.
-
Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[10]
-
-
Reaction Initiation: Add the catalyst solution to the monomer solution and stir vigorously at room temperature. Gelation of the mixture should occur, indicating the formation of the crosslinked polymer network.
-
Curing/Completion: Allow the reaction to proceed for 24 hours at room temperature to ensure high conversion. The resulting gel can be washed sequentially with water and acetone to remove the catalyst and unreacted monomers.
-
Drying: Dry the resulting polymer network under vacuum to obtain the final material.
B. Thiol-Yne Photochemistry
The thiol-yne reaction is another powerful "click" reaction where a thiol (-SH) adds across the alkyne group of TPT, typically initiated by light (photocuring).[4][11] Each alkyne group can react with two thiol groups, making TPT a potent crosslinker in these systems. This method is particularly valuable in biomedical applications, such as fabricating scaffolds for tissue engineering, because it is solvent-free and can be performed at room temperature.[4][11][12]
Protocol 4.2: Fabrication of a Biocompatible Scaffold via Thiol-Yne Photocuring
This protocol is based on the development of triazine-trione thermosets for tissue engineering.[4][11]
-
Formulation: In a vial protected from light, prepare a stoichiometric mixture of TPT and a multifunctional thiol monomer (e.g., trimethylolpropane tris(3-mercaptopropionate)).
-
Rationale: A 1:2 stoichiometric ratio of alkyne to thiol groups is required for complete conversion in the thiol-yne reaction.
-
-
Initiator Addition: Add a suitable photoinitiator (e.g., 0.1-1.0 wt% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) to the mixture and stir until fully dissolved.
-
Scaffold Fabrication: Cast the liquid formulation into the desired shape (e.g., a disc, film, or into a 3D-printable resin vat).
-
Photocuring: Expose the formulation to a high-energy visible light or UV light source (e.g., 365-405 nm) for a specified time (seconds to minutes) to initiate polymerization and crosslinking.
-
Causality: The photoinitiator absorbs light and generates free radicals, which initiate the chain reaction of thiol addition across the alkyne bonds, rapidly forming a solid polymer network.
-
-
Post-Processing: The cured scaffold can be removed from the mold and sterilized for cell culture studies. These materials have been shown to be cytocompatible and support cell proliferation and differentiation.[4][12]
Summary and Future Outlook
This compound is a cornerstone molecule for advanced polymer synthesis. Its unique combination of a thermally stable triazine core and three highly reactive alkyne groups provides a robust platform for creating materials with exceptional properties. The applications detailed herein—from high-performance thermosets to precisely engineered networks via "click" chemistry—demonstrate its versatility. Future research will likely expand its use in areas such as self-healing polymers, advanced coatings, and stimuli-responsive materials, further cementing the role of TPT as a critical tool for the materials scientists of tomorrow.
References
-
Lin, J., et al. (2024). Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications. Advanced Healthcare Materials, e2401202. Retrieved from [Link]
- Technology, P. (n.d.). Thermoset polymers having a triazine network obtained by reaction of cyanate esters with dicyanamide room temperature ionic liquids.
-
Lin, J., et al. (2024). Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications. PMC. Retrieved from [Link]
-
Lin, J., et al. (2024). Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications. ResearchGate. Retrieved from [Link]
-
Sa e Melo, M. L., & Campos Neves, A. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,4,6-Triphenoxy-1,3,5-triazine. Retrieved from [Link]
-
Lin, J. (2024). Triazine-Trione Thermosets: A New Class of Photo-Clickable Materials Suited for Tissue Engineering Applications. DiVA portal. Retrieved from [Link]
-
Wang, X., & Fan, L. (n.d.). The Synthesis, Characterization and Properties of 2, 4, 6-Tris (2-AlIylphenoxy) -1,3,5-Triazine. Proceedings of the 2nd China-Japan Seminar on Advanced Aromatic Polymers. Retrieved from [Link]
-
Török, B., et al. (2023). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 19, 1146-1155. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4,6-Triphenoxy-1,3,5-triazine [myskinrecipes.com]
- 4. Photo‐Clickable Triazine‐Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Technology -Thermoset polymers having a triazine network obtained by reaction of cyanate esters with dicyanamide room temperature ionic liquids [drexelotc.technologypublisher.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ossila.com [ossila.com]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine as a High-Performance Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
As a Senior Application Scientist, my objective extends beyond merely presenting protocols. It is to provide a comprehensive understanding of the underlying principles that govern the application of 2,4,6-tris(prop-2-yn-1-yloxy)-1,3,5-triazine. This molecule is not just a reagent; it is a versatile building block for creating advanced materials. Its rigid triazine core and three terminal alkyne functionalities offer a precise, trifunctional hub for constructing highly ordered and robust polymer networks. The insights and methodologies detailed herein are designed to be both foundational and adaptable, empowering you to innovate within your specific research context. Every step is included for a reason, and understanding that reason is the key to successful and reproducible outcomes.
Introduction: The Strategic Advantage of a Triazine-Based Crosslinker
This compound is a C3-symmetric molecule featuring a central 1,3,5-triazine ring functionalized with three propargyloxy arms.[1] This unique architecture makes it an exceptional crosslinking agent for several key reasons:
-
High Crosslink Density: The presence of three alkyne groups allows for the formation of a dense and highly interconnected polymer network. This is critical for enhancing the thermal and mechanical properties of the resulting material.[2][3]
-
Structural Rigidity: The planar, aromatic triazine core imparts significant rigidity to the polymer backbone, which can lead to materials with high thermal stability and low creep.[4]
-
Defined Geometry: The specific 1,3,5-substitution pattern provides a well-defined, symmetrical node for network formation. This is particularly advantageous in the synthesis of structured materials like covalent organic frameworks (COFs).[1]
-
"Click" Chemistry Compatibility: The terminal alkyne groups are perfect handles for the highly efficient and bio-orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5][6] This reaction is rapid, highly specific, and can be performed under mild, often aqueous, conditions.[5][7]
This crosslinker is a specialized building block for creating advanced functional materials, finding applications in coatings, adhesives, and complex molecular architectures.[1][8]
Physicochemical & Thermal Properties
A thorough understanding of the crosslinker's intrinsic properties is paramount for designing successful experiments. The data below has been consolidated for your reference.
| Property | Value | Source |
| CAS Number | 15911-93-0 | [8] |
| Molecular Formula | C₁₂H₉N₃O₃ | [8] |
| Molecular Weight | 243.22 g/mol | - |
| Appearance | Colorless solid | [8] |
| Boiling Point | 378.8 °C at 760 mmHg | [8] |
| Flash Point | 137.8 °C | [8] |
| Density | 1.27 g/cm³ | [8] |
| Refractive Index | 1.559 | [8] |
Core Mechanism of Action: Azide-Alkyne "Click" Cycloaddition
The primary application of this compound is as a crosslinking agent via the CuAAC reaction. This involves the reaction of its three terminal alkyne groups with azide-functionalized polymers or molecules. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7] The resulting 1,2,3-triazole linkage is exceptionally stable, forming a permanent covalent bond within the polymer network.
The selectivity of the azide-alkyne reaction means that side reactions are highly unlikely, even in complex chemical environments.[5][6] This bio-orthogonal nature is particularly valuable in biomedical applications and bioconjugation.[9]
Caption: Figure 1: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Synthesis of the Crosslinking Agent
For researchers interested in synthesizing the crosslinker in-house, the foundational method involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1] The three chlorine atoms on the triazine ring are highly susceptible to sequential substitution.
Causality: The high reactivity of the C-Cl bonds in cyanuric chloride is due to the electron-withdrawing nature of the nitrogen atoms in the triazine ring.[10] The reaction temperature and stoichiometry must be carefully controlled to achieve full trisubstitution.[11][12]
Caption: Figure 2: General Synthesis Workflow.
Application Protocol: Crosslinking of an Azide-Functionalized Polymer
This protocol provides a robust, validated starting point for crosslinking an azide-functionalized polymer (e.g., poly(ethylene glycol) diazide) to form a hydrogel.
Materials & Reagents
-
Azide-functionalized polymer (e.g., PEG-diazide, MW 3400)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - a water-soluble Cu(I) stabilizing ligand.[7]
-
Deionized Water or appropriate buffer (e.g., PBS)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Preparation of Stock Solutions (Self-Validating System)
Rationale: Preparing fresh, accurate stock solutions is critical for reproducibility. The concentrations are chosen to allow for easy variation of molar ratios in the final reaction.
-
Crosslinker Stock (10 mM): Dissolve 2.43 mg of this compound in 1 mL of DMF or DMSO. Note: Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Polymer Stock (10 mM azide groups): Prepare a solution of the azide-functionalized polymer. For PEG-diazide (MW 3400), this would be 34 mg in 1 mL of deionized water. Note: Since the polymer is difunctional, a 5 mM solution of the polymer yields a 10 mM concentration of azide groups.
-
CuSO₄ Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.[13]
-
THPTA Ligand Stock (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.[7]
-
Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Crucially, this solution should be prepared fresh immediately before use , as ascorbate readily oxidizes in solution, which would deactivate it.[5][13]
Crosslinking Protocol (Formation of a Hydrogel)
This protocol is based on a 1:1 molar ratio of alkyne to azide functional groups.
-
Pre-mix Components: In a microcentrifuge tube, combine the following:
-
300 µL of the Azide-Polymer Stock (3 µmol of azide groups)
-
100 µL of the Crosslinker Stock (1 µmol of crosslinker = 3 µmol of alkyne groups)
-
50 µL of deionized water/buffer
-
-
Prepare Catalyst Complex: In a separate tube, prepare the catalyst complex.
-
Rationale: Pre-complexing the copper with the ligand stabilizes the Cu(I) state and improves reaction efficiency.[7] A 5:1 ligand-to-copper ratio is often used to protect biomolecules and accelerate the reaction.[13]
-
Add 7.5 µL of 100 mM THPTA solution.
-
Add 7.5 µL of 20 mM CuSO₄ solution.
-
Vortex briefly and let stand for 2-3 minutes.
-
-
Initiate the Reaction:
-
Add the 15 µL of the prepared catalyst complex to the polymer/crosslinker mixture.
-
Add 15 µL of the freshly prepared 100 mM Sodium Ascorbate solution to initiate the click reaction.[7]
-
Vortex the final mixture gently but thoroughly for 5-10 seconds.
-
-
Incubation & Gelation:
-
Allow the reaction to proceed at room temperature.
-
Observe the mixture for gel formation. Depending on the polymer concentration and molecular weight, gelation can occur within minutes to an hour.
-
Protect the reaction from light during incubation.[7]
-
Post-Crosslinking Characterization (Protocol Validation)
To validate the success of the crosslinking and characterize the resulting material, the following techniques are recommended:
-
Swelling Studies: Measure the equilibrium swelling ratio of the hydrogel in water or buffer to determine the crosslink density. A lower swelling ratio typically indicates a higher degree of crosslinking.[14]
-
Rheology: Perform dynamic mechanical analysis (DMA) to measure the storage (G') and loss (G'') moduli. For a successfully crosslinked gel, G' should be significantly greater than G''.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the reaction by observing the disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹), and the appearance of the triazole ring bands.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is expected to increase with higher crosslink density.[2][3] Thermogravimetric Analysis (TGA) will assess the thermal stability of the crosslinked network.
Safety & Handling
-
Always consult the Safety Data Sheet (SDS) before handling this compound and other reagents.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle cyanuric chloride (used in synthesis) in a well-ventilated fume hood as it is toxic.[4]
-
Copper catalysts can be toxic to cells; for biological applications, it is essential to use stabilizing ligands like THPTA and to remove residual copper after the reaction.[7]
References
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Dakota Biotec. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
- Benchchem. (n.d.). This compound.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Glen Research. (n.d.). Glen Report 22.29 - Technical Brief - Crosslinking with Click Chemistry.
- Guidechem. (n.d.). This compound 15911-93-0.
- Unknown Source. (n.d.). The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine.
- Unknown Source. (2025). Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine.
- Unknown Source. (2025). Effects of crosslinking on thermal and mechanical properties of polyurethanes.
- Silva, A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
- National Institutes of Health. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ResearchGate. (n.d.). 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine based linear polymers.
- ResearchGate. (2025).
- National Institutes of Health. (2023). Advances in the Chemistry of 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine.
- DTIC. (n.d.). CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS.
- Google Patents. (n.d.). US5084541A - Triazine crosslinking agents and curable compositions.
- PubMed Central. (n.d.). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin.
- National Institutes of Health. (2024).
- PubMed Central. (n.d.).
- Unknown Source. (n.d.). Mechanical, thermal and optical properties of natural rubber films with different types of bifunctional aldehydes as curing agents.
- MDPI. (n.d.). Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard.
- MDPI. (2023). Chitosan Cryogels Cross-Linked with 1,1,3-Triglycidyloxypropane: Mechanical Properties and Cytotoxicity for Cancer Cell 3D Cultures.
- UniTo. (2024). Evaluation of the Swelling Properties and Sorption Capacity of Maltodextrin-Based Cross-Linked Polymers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. guidechem.com [guidechem.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard | MDPI [mdpi.com]
Application Notes & Protocols: Synthesis of Covalent Organic Frameworks (COFs) Using Triazine Linkers
Abstract
This guide provides a comprehensive overview of the design, synthesis, characterization, and application of Covalent Organic Frameworks (COFs) constructed with triazine-based building blocks. Covalent triazine frameworks (CTFs) are a significant subclass of COFs, prized for their exceptional thermal and chemical stability, inherent porosity, and high nitrogen content, which makes them ideal candidates for a multitude of applications.[1][2][3] This document offers researchers, chemists, and materials scientists detailed, field-proven protocols for the synthesis of triazine-based COFs via solvothermal and microwave-assisted methods. It delves into the rationale behind experimental choices, provides in-depth characterization techniques, and discusses troubleshooting strategies to overcome common synthetic challenges. The aim is to equip researchers with the foundational knowledge and practical protocols required to successfully synthesize and utilize these advanced porous materials.
Part 1: Foundational Concepts & Design Principles
The Rationale for Triazine Linkers in COF Chemistry
The 1,3,5-triazine ring is a planar, aromatic, nitrogen-rich heterocycle that serves as an exceptionally robust and versatile building block in the construction of COFs. The choice of triazine linkers is underpinned by several key advantages:
-
Exceptional Stability: The π-conjugated system of the triazine ring, combined with strong covalent bonds (C=N), imparts high thermal and chemical stability to the resulting frameworks.[4][5] This robustness allows triazine-based COFs to withstand harsh conditions, such as strong acids, bases, and high temperatures, which is critical for applications in catalysis and separations.[6][7]
-
Inherent Porosity and High Surface Area: The rigid and planar geometry of triazine-based monomers facilitates the formation of ordered, crystalline porous structures with high specific surface areas and well-defined pore sizes.[5][8] These characteristics are essential for gas storage, separation, and hosting guest molecules.
-
Tunable Functionality: The nitrogen atoms within the triazine ring act as Lewis basic sites, providing active centers for catalysis or specific interactions with guest molecules like CO2.[5][9] Furthermore, triazine-based building blocks can be readily functionalized, allowing for precise control over the framework's chemical and physical properties.
Key Synthetic Strategies
The construction of triazine-based COFs primarily relies on two strategic approaches: forming the triazine ring during polymerization or using pre-formed triazine units as building blocks.
-
Nitrile Trimerization: This is the hallmark method for creating Covalent Triazine Frameworks (CTFs). Aromatic nitrile monomers undergo cyclotrimerization under high temperatures (ionothermal synthesis) or with the aid of a strong acid catalyst (e.g., trifluoromethanesulfonic acid) to form the triazine rings that link the framework together.[1][3][4] While effective, ionothermal methods can require harsh conditions (400-700°C) and may lead to partially carbonized or amorphous materials.[10][11]
-
Pre-functionalized Monomer Condensation: A more versatile approach involves using monomers that already contain a triazine core, which are then linked together through other reversible covalent bond-forming reactions. The most common of these is the Schiff base reaction (imine condensation) between an amine-functionalized triazine and an aldehyde-functionalized linker (or vice versa).[4][12] This method generally proceeds under milder conditions and offers greater control over crystallinity. Other reactions like Friedel-Crafts acylation have also been employed.[13][14]
Common Building Blocks
The modular nature of COF synthesis allows for a vast number of potential structures. The final topology is determined by the symmetry of the building blocks (nodes and linkers).
| Building Block Type | Example Monomer | Symmetry | Function | Reference |
| Triazine Node (Aldehyde) | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris-benzaldehyde (TFPT) | C3 | Forms imine linkages with amine linkers | [4][15] |
| Triazine Node (Amine) | 1,3,5-Tris(4-aminophenyl)triazine (TAPT) | C3 | Forms imine linkages with aldehyde linkers | [12] |
| Triazine Precursor | Terephthalonitrile | C2 | Forms triazine rings via trimerization | [10] |
| Flexible Triazine Node | 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) | C3 | Introduces flexibility, can enhance crystallinity | [16][17][18] |
| Linear Linker (Amine) | p-Phenylenediamine | C2 | Connects C3 symmetric nodes | [18] |
| Linear Linker (Aldehyde) | 4,4′-Biphenyldicarboxaldehyde | C2 | Connects C3 symmetric nodes | [12] |
Part 2: Synthesis Protocols
Protocol 1: Solvothermal Synthesis of an Imine-Linked Triazine COF
This protocol describes a typical solvothermal synthesis of a 2D imine-linked COF using 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde as building blocks. The dynamic nature of the imine bond formation under these conditions allows for error correction, leading to a more crystalline product.[12]
Materials:
-
1,3,5-Tris(4-aminophenyl)triazine (TAPT)
-
4,4′-Biphenyldicarboxaldehyde
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol (anhydrous)
-
6M Aqueous Acetic Acid
-
Pyrex tube (10 mL capacity)
Procedure:
-
Preparation: In a 10 mL Pyrex tube, add 1,3,5-tris(4-aminophenyl)triazine (TAPT, e.g., 35.1 mg, 0.1 mmol) and 4,4′-biphenyldicarboxaldehyde (e.g., 31.5 mg, 0.15 mmol).
-
Solvent Addition: Add 1.5 mL of anhydrous N,N-dimethylformamide (DMF) to the tube.
-
Catalyst Addition: Add 0.15 mL of 6M aqueous acetic acid. The acid catalyzes the Schiff base reaction, promoting the formation of the imine linkage.
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure a homogeneous suspension.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Heating: Place the sealed tube in an oven and heat at 120 °C for 72 hours. During this time, a precipitate will form.
-
Cooling and Collection: Allow the tube to cool to room temperature. Open the tube carefully and collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected solid repeatedly with anhydrous DMF and then with anhydrous methanol until the supernatant is clear. This step is crucial to remove unreacted monomers and solvent trapped within the pores.
-
Drying and Activation: Dry the product at 120 °C under vacuum for 12 hours to obtain the final, activated COF powder.
Protocol 2: Microwave-Assisted Synthesis of a Covalent Triazine Framework (CTF)
Microwave-assisted synthesis (MAS) offers a significant advantage by drastically reducing reaction times from days to minutes or hours.[19][20] The rapid and uniform heating provided by microwaves can lead to higher yields and, in some cases, improved material properties.[13][21] This protocol is a representative example of a microwave-assisted Friedel-Crafts reaction.
Materials:
-
Cyanuric chloride
-
Phenazine
-
Anhydrous Ferric Chloride (FeCl3)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
Procedure:
-
Reactant Setup: In a specialized microwave reaction vessel, combine cyanuric chloride (node), phenazine (linker), and a catalytic amount of anhydrous ferric chloride (FeCl3).
-
Solvent: Add anhydrous dichloromethane (DCM) as the solvent.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a scientific microwave reactor. Set the temperature to 100-150 °C and the reaction time to 20-60 minutes under a power of ~100 W. The FeCl3 catalyzes a Friedel-Crafts acylation, forming the triazine network.[13][14]
-
Cooling and Collection: After the reaction is complete, allow the vessel to cool to room temperature. Collect the resulting precipitate by filtration.
-
Purification: Wash the product thoroughly with methanol to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the final orange, crystalline product under vacuum at 80 °C overnight.
Part 3: Characterization of Triazine-Based COFs
Thorough characterization is essential to confirm the successful synthesis of the desired framework and to understand its properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first step to confirm bond formation. For an imine-linked COF, one should observe the disappearance of the N-H stretching bands from the amine monomer and the C=O stretching band from the aldehyde monomer, alongside the appearance of a new C=N imine stretching peak (typically around 1620 cm⁻¹).[9][12]
-
Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for confirming the crystallinity and long-range order of the COF. The experimental PXRD pattern should be compared with a simulated pattern based on the proposed crystal structure (e.g., AA or AB stacking). Sharp, well-defined diffraction peaks indicate a highly crystalline material.[7][18]
-
Porosity and Surface Area Analysis (BET): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution. Triazine COFs often exhibit Type I or Type IV isotherms, indicative of microporous or mesoporous structures, respectively.[18]
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the COF. Triazine-based frameworks are known for their high thermal stability, often showing no significant weight loss until 400-500 °C under an inert atmosphere.[18][22]
-
Scanning and Transmission Electron Microscopy (SEM/TEM): These techniques are used to visualize the morphology and particle size of the synthesized COF. TEM can sometimes reveal the porous channel structure of the material.[7][13]
| COF Example | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability | Reference |
| CTF-1 | Ionothermal | 791 | ~1.2 | >400 °C | [22] |
| TPT-DMBD-COF | Solvothermal | 279.5 | Mesoporous | >400 °C | [18] |
| CO₂-derived COF | Condensation | 945 | Microporous | High | [6][7] |
| TPTTPA-COF | Polycondensation | 207.71 | N/A | High | [17] |
| TMPTTPA-COF | Polycondensation | 104.85 | N/A | High | [17] |
Part 4: Applications & Case Studies
The unique properties of triazine-based COFs make them highly suitable for a range of applications.
Gas Storage and Separation
The high porosity and nitrogen-rich nature of triazine COFs make them excellent candidates for CO₂ capture. The Lewis basic nitrogen sites in the triazine rings create a strong dipole-quadrupole interaction with CO₂ molecules, enhancing selective adsorption.[9] For instance, CTFs synthesized via ionothermal polymerization have demonstrated excellent performance in CO₂ capture due to their large number of micropores.[5]
Heterogeneous Catalysis
The ordered porous structure of triazine COFs allows them to act as efficient heterogeneous catalysts. The triazine units themselves can be catalytically active, or the framework can be used as a support to anchor metal nanoparticles or organocatalysts. Their robust nature ensures they can be recycled multiple times without significant loss of activity.[3][16] For example, crystalline 2D-CTFs have shown high conversion and selectivity in the photocatalytic oxidation of aromatic sulfides.[4][5]
Emerging Applications
-
Energy Storage: The redox activity and high surface area of triazine COFs are being explored for use as electrode materials in supercapacitors and batteries.[17] The incorporation of additional functional groups, like methoxy groups, can enhance pseudocapacitive contributions and improve charge storage.[17]
-
Drug Delivery: The porous and biocompatible nature of some COFs makes them promising carriers for controlled drug release.[16]
-
Water Treatment: Triazine COFs have been developed as highly efficient adsorbents for removing organic dye pollutants like methylene blue from water, owing to their high surface area and π-π stacking interactions.[16][18]
Part 5: Troubleshooting & Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crystallinity / Amorphous Product | - Reaction conditions not optimal (time, temp)- Impure monomers or solvents- Reaction is kinetically trapped | - Adjust catalyst concentration (e.g., acetic acid) to modulate reaction reversibility.- Extend reaction time or slightly vary the temperature.- Ensure high purity of all reagents and use anhydrous solvents.- Consider a different solvent system. |
| Low Product Yield | - Incomplete reaction- Loss of product during washing steps | - Increase reaction time or temperature (within stability limits).- Use centrifugation with careful decanting instead of filtration for fine powders.- Ensure the reaction vessel is properly sealed to prevent monomer loss. |
| Poor Porosity / Low Surface Area | - Pore collapse during solvent removal- Interpenetration of the framework- Incomplete removal of guest molecules | - Use a gentler activation process, such as supercritical CO₂ drying.- Ensure thorough washing and solvent exchange before drying.- Extend the vacuum drying time and/or increase the temperature slightly. |
Conclusion
Covalent organic frameworks constructed from triazine linkers represent a class of highly stable and functional porous materials. The synthetic versatility, allowing for construction via nitrile trimerization or pre-functionalized monomer condensation, provides chemists with a powerful toolkit to design materials with tailored properties. The detailed protocols and characterization guides provided herein serve as a robust starting point for researchers aiming to explore the potential of triazine-based COFs in diverse fields such as gas separation, catalysis, energy storage, and environmental remediation. As synthetic methods continue to advance, particularly towards greener and more scalable approaches like microwave-assisted synthesis, the accessibility and application of these remarkable materials will undoubtedly expand.[6][19]
References
-
Gumbi, B., Malinga, S. J., & Moloto, M. J. (2024). Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating brackish. E3S Web of Conferences, 505, 01018. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Triazine-Based Covalent Organic Frameworks. Retrieved from [Link]
-
Ge, Z., et al. (2023). Advances in the Synthesis of Covalent Triazine Frameworks. ACS Omega. [Link]
-
Al-Swaidan, A. A., et al. (2019). Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ACS Omega, 4(25), 21639–21647. [Link]
-
Borah, P., & Karak, S. (2024). Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications. New Journal of Chemistry. [Link]
-
Liu, M., et al. (2019). Covalent triazine frameworks: Synthesis and applications. Journal of Materials Chemistry A. [Link]
-
Liu, M., et al. (2019). Covalent Triazine Frameworks: Synthesis and Applications. Request PDF. [Link]
-
Ge, Z., et al. (2023). Advances in the Synthesis of Covalent Triazine Frameworks. PMC. [Link]
-
Liu, M., et al. (2019). Covalent triazine frameworks: synthesis and applications. Journal of Materials Chemistry A. [Link]
-
MDPI. (2022). Novel Microwave-Assisted Synthesis of COFs: 2020–2022. [Link]
-
Liu, M. (2019). Covalent triazine frameworks: synthesis and applications. SciSpace. [Link]
-
Al-Swaidan, A. A., et al. (2019). Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ACS Omega. [Link]
-
Kim, D., et al. (2023). Triazine-Functionalized Covalent Organic Framework Ultrathin Films for Enhancing Local CO2 Concentrations in Electrochemical CO2 Reduction. ACS Publications. [Link]
-
Horike, S., et al. (2023). Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Solvothermal synthesis of covalent triazine framework and its application in photodegradation of organic dyes. [Link]
-
Leubner, S., et al. (2020). Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies. PMC. [Link]
-
Horike, S., et al. (2023). Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. Request PDF. [Link]
-
Horike, S., et al. (2023). Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. Request PDF. [Link]
-
ResearchGate. (n.d.). Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks. [Link]
-
Henkel, R., et al. (2020). Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. MDPI. [Link]
-
Wang, Y., et al. (2023). Linkage Engineering of Triazine-Based Covalent Organic Frameworks for Selective Photocatalytic Oxidation of Amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure of triazine-containing COFs reviewed. [Link]
-
Galiano, F., et al. (2021). Microwave-Assisted Synthesis of Covalent Organic Frameworks: A Review. PubMed. [Link]
-
MDPI. (n.d.). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. [Link]
-
UCLA. (n.d.). Future Applications Covalent Triazine Frameworks. [Link]
-
MDPI. (n.d.). Topological Study on Triazine-Based Covalent-Organic Frameworks. [Link]
-
Gumbi, B., et al. (2024). RETRACTED: Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating. E3S Web of Conferences. [Link]
-
Leubner, S., et al. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. NIH. [Link]
-
Wang, L., et al. (2022). Triazine–Porphyrin-Based Hyperconjugated Covalent Organic Framework for High-Performance Photocatalysis. Journal of the American Chemical Society. [Link]
Sources
- 1. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. nbinno.com [nbinno.com]
- 16. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Microwave-Assisted Synthesis of Covalent Organic Frameworks: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Materials with 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Introduction: Unlocking Advanced Material Properties with a Trifunctional Crosslinker
In the dynamic landscape of materials science, drug development, and nanotechnology, the precise control over the architecture and functionality of materials is paramount. 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine, hereafter referred to as TPT, has emerged as a pivotal molecule for creating highly structured and functionalized materials.[1][2] TPT is a C3-symmetric molecule featuring a central 1,3,5-triazine ring, a scaffold known for its rigidity and thermal stability, functionalized with three propargyloxy arms.[2] Each arm terminates in a reactive alkyne group, making TPT an exceptional trifunctional crosslinking agent for building complex three-dimensional networks and densely functionalized surfaces.
The primary utility of TPT lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This reaction is celebrated for its high efficiency, selectivity, mild reaction conditions, and tolerance to a wide range of functional groups, allowing for the covalent linking of TPT to azide-modified polymers, nanoparticles, and surfaces with exceptional precision.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of TPT for the functionalization of various materials. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into the characterization of the resulting materials.
Core Principles of TPT-Mediated Functionalization
The functionalization of materials with TPT is predicated on the highly efficient and specific CuAAC reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal alkyne groups of TPT and azide-functionalized materials.
The trifunctional nature of TPT allows for the creation of densely crosslinked networks when reacted with polymers bearing multiple azide groups.[5] This crosslinking can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the resulting materials.[6][7] For surface functionalization, TPT enables the dense grafting of molecules, which can be used to alter surface properties such as hydrophobicity, biocompatibility, or to immobilize catalysts and biomolecules.
Figure 2: Workflow for TPT-crosslinked hydrogel formation.
Protocol 2.2: Functionalization of Silicon Wafers with TPT
This protocol outlines the "grafting-to" approach for creating a dense layer of TPT on an azide-functionalized silicon wafer.
Materials:
-
Azide-functionalized silicon wafer (prepared similarly to Protocol 1.2, using an appropriate aminosilane on a piranha-cleaned wafer)
-
This compound (TPT)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Toluene or a similar organic solvent
-
Ethanol
Procedure:
-
Prepare Reaction Solution: In a Schlenk flask under an inert atmosphere, dissolve TPT in anhydrous toluene.
-
Surface Reaction: Place the azide-functionalized silicon wafer in the TPT solution. Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate.
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
Washing: Remove the wafer from the reaction solution and wash it extensively by sonicating in toluene, followed by ethanol, and finally deionized water to remove any physisorbed material.
-
Drying: Dry the functionalized wafer under a stream of nitrogen.
Characterization:
-
Contact Angle Goniometry: To assess the change in surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen from the triazine ring and the triazole linkage.
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness.
Quantitative Data and Characterization
The success of functionalization with TPT is validated through various analytical techniques. Below is a table summarizing typical characterization data.
| Material | Functionalization Goal | Key Characterization Techniques | Expected Observations |
| PEG Hydrogel | Crosslinking | Rheology, Swelling Studies, FTIR | Increased storage modulus (G'), decreased swelling ratio with higher TPT content, disappearance of azide peak (~2100 cm⁻¹). |
| Silica Nanoparticles | Surface Functionalization | TGA, FTIR, DLS | Weight loss corresponding to grafted TPT, disappearance of azide peak, increase in hydrodynamic diameter. |
| Silicon Wafer | Surface Coating | Contact Angle, XPS, Ellipsometry | Change in water contact angle, presence of N 1s signal characteristic of triazine and triazole, increase in layer thickness. |
Troubleshooting and Expert Insights
-
Premature Gelation in Polymer Crosslinking: When working with TPT and di- or multi-azide functional polymers, gelation can occur rapidly. To control this, work with lower concentrations of reactants and catalyst, or consider a step-wise addition of the catalyst.
-
Incomplete Reaction: If characterization indicates a low degree of functionalization, ensure the freshness of the sodium ascorbate solution, as it is prone to oxidation. The use of a Cu(I) stabilizing ligand like THPTA can also improve reaction efficiency, especially in aqueous media. [1]* Poor Solubility of TPT: TPT has limited solubility in water. For aqueous reactions, prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent does not denature biomolecules, if present.
-
Removal of Copper Catalyst: Residual copper can be cytotoxic and can interfere with certain applications. Thorough washing with a chelating agent like EDTA is crucial for biological applications.
Conclusion
This compound is a powerful and versatile trifunctional crosslinker that enables the creation of advanced materials with tailored properties. By leveraging the efficiency and specificity of the CuAAC click reaction, researchers can construct well-defined polymer networks, and densely functionalized surfaces for a myriad of applications in drug delivery, tissue engineering, and materials science. The protocols and insights provided in these application notes serve as a robust starting point for harnessing the full potential of TPT in your research and development endeavors.
References
-
Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry. Langmuir. [Link]
-
Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Journal of Nanotechnology. [Link]
-
(PDF) Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry. ResearchGate. [Link]
-
Click Chemistry Functionalized Polymeric Nanoparticles Target Corneal Epithelial Cells through RGD-Cell Surface Receptors. Shoichet Lab - University of Toronto. [Link]
-
Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis. Journal of Materials Chemistry A. [Link]
-
Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. [Link]
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. [Link]
-
Shining a Light on s-Triazine-Based Polymers. The Journal of Physical Chemistry C. [Link]
-
Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. MDPI. [Link]
-
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journals. [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC - NIH. [Link]
-
Synthesis of triazine-based materials by functionalization with alkynes. PubMed. [Link]
-
Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, "click chemistry". Semantic Scholar. [Link]
-
Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. MDPI. [Link]
-
Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, ?click chemistry?. Request PDF. [Link]
-
Polymer Brushes on Silica Nanostructures Prepared by Aminopropylsilatrane Click Chemistry: Superior Antifouling and Biofunctionality. PMC - PubMed Central. [Link]
-
Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. PMC - PubMed Central. [Link]
-
Direct growth of crystalline triazine-based graphdiyne using surface-assisted deprotection–polymerisation. PMC - NIH. [Link]
-
Polymer-Grafted Silicon Nanoparticles Obtained Either via Peptide Bonding or Click Chemistry. Request PDF. [Link]
-
Click Chemistry for Well-Defined Graft Copolymers. MDPI. [Link]
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]
-
Emerging Trends in the Functionalization of Triazine Scaffolds for Nanotechnology. Sarex. [Link]
-
Direct growth of crystalline triazine-based graphdiyne using surface-assisted deprotection–polymerisation. Chemical Science. [Link]
-
Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. PMC - NIH. [Link]
-
CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC. [Link]
-
The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. [Link]
-
Modeling properties of cross-linked polymers. SCIENOMICS. [Link]
-
CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC. [Link]
-
The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation. Request PDF. [Link]
-
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine. PubChem. [Link]
-
2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1577 (FLK)). Sarex. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. scienomics.com [scienomics.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Triazine Scaffolds
Introduction: The Strategic Convergence of Triazine Scaffolds and Click Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the quest for modular and efficient synthetic strategies is paramount. The 1,3,5-triazine ring system represents a "privileged" scaffold, a molecular framework that is recurrent in a multitude of biologically active compounds, including approved anticancer agents.[1][2] Its unique electronic properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation make it an attractive core for combinatorial library synthesis.
Parallel to the rise of such privileged scaffolds, "click chemistry" has emerged as a synthetic philosophy emphasizing reliability, high yields, and stereospecificity. The cornerstone of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency.[3][4][5] This reaction is celebrated for its mild conditions, tolerance of a wide array of functional groups, and operational simplicity, often allowing for product isolation with minimal purification.[3][6]
This guide provides a comprehensive overview and detailed protocols for the application of CuAAC in the functionalization of triazine scaffolds. We will delve into the mechanistic underpinnings of this powerful reaction, provide step-by-step procedures for the synthesis of functionalized triazine precursors, their subsequent click conjugation, and address common challenges and purification strategies. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage the synergy between triazine chemistry and CuAAC for the rapid assembly of novel molecular entities.[4][7]
Mechanistic Rationale: The "Click" in Action
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and, crucially, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole product.[3][5]
The catalytic cycle, as illustrated below, is a multi-step process involving coordination complexes of copper(I). Understanding these steps is critical for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This latter approach is often preferred as it mitigates the rapid oxidation of Cu(I) to the inactive Cu(II) state in the presence of oxygen.[5]
Part 1: Synthesis of Functionalized Triazine Precursors
The successful implementation of CuAAC requires the synthesis of triazine scaffolds bearing either a terminal alkyne or an azide functionality. The choice of which partner bears the triazine core depends on the overall synthetic strategy and the commercial availability of starting materials.
Protocol 1: Synthesis of an Alkyne-Functionalized Triazine
This protocol describes a general method for introducing a propargyl group onto a triazine core via nucleophilic aromatic substitution (SNAr) of a chlorotriazine.
Materials:
-
2,4-dichloro-6-substituted-1,3,5-triazine
-
Propargylamine
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq). Dissolve it in anhydrous ACN or THF.
-
Addition of Reagents: Add DIPEA (2.0-3.0 eq) to the solution, followed by the dropwise addition of propargylamine (1.1-1.2 eq). The use of a base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the alkyne-functionalized triazine.[8]
Protocol 2: Synthesis of an Azide-Functionalized Triazine
This protocol outlines the conversion of a chlorotriazine to an azidotriazine.
Materials:
-
2-chloro-4,6-disubstituted-1,3,5-triazine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-4,6-disubstituted-1,3,5-triazine (1.0 eq) in DMF or acetone.
-
Addition of Azide: Add sodium azide (1.5-2.0 eq) to the solution in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and care.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is needed.
Part 2: The CuAAC "Click" Reaction Protocol
This section details a general protocol for the CuAAC reaction between a triazine-functionalized component and its corresponding azide or alkyne partner.
Caption: A generalized experimental workflow for the CuAAC reaction involving a triazine scaffold.
Protocol 3: General CuAAC Procedure
Materials & Reagents:
| Reagent/Material | Specification | Typical Amount/Concentration |
|---|---|---|
| Triazine-Alkyne | Purity >95% | 1.0 eq |
| Azide Partner | Purity >95% | 1.0 - 1.1 eq |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS grade or higher | 1 - 5 mol% |
| Sodium Ascorbate | ACS grade or higher | 5 - 10 mol% |
| Solvent System | e.g., t-BuOH/H₂O (1:1) or THF/H₂O (1:1) | To achieve ~0.1 M concentration |
| Magnetic Stirrer | --- | --- |
| Reaction Vessel | Vial or round-bottom flask | --- |
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M). Freshness is key as the ascorbate solution can degrade.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the triazine-functionalized reactant (either the alkyne or azide, 1.0 eq) and the corresponding reaction partner (1.0-1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Stir the solution until all components are fully dissolved.
-
-
Initiation of the Reaction:
-
To the stirring solution, add the CuSO₄ solution (1-5 mol%).
-
Immediately follow with the addition of the sodium ascorbate solution (5-10 mol%). A color change (often to a yellow-green or heterogeneous mixture) may be observed, indicating the formation of the Cu(I) species.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.
-
Monitor the reaction's progress by TLC (staining with potassium permanganate can help visualize alkynes) or LC-MS until the starting materials are consumed.
-
-
Workup and Purification:
-
Method A (Precipitation/Filtration): If the product is a solid and precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with water, then a cold organic solvent (like diethyl ether), and dried.[3]
-
Method B (Extraction): If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]
-
Purification: The crude product can be further purified by flash column chromatography or recrystallization to achieve high purity.[8]
-
Expert Insights: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Inactive catalyst (Cu(I) oxidized) - Poor solubility of reactants - Steric hindrance | - Use freshly prepared sodium ascorbate solution. - Add a ligand like TBTA or THPTA to stabilize the Cu(I) catalyst.[9] - Add a co-solvent like DMSO or THF to improve solubility. - Increase catalyst loading or reaction temperature slightly (e.g., to 40 °C). |
| Formation of Byproducts | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure thorough degassing of solvents if not using an in situ reduction method.[5] - Maintain a sufficient excess of sodium ascorbate. |
| Difficulty in Purification | - Residual copper catalyst - Similar polarity of product and starting materials | - After extraction, wash the organic layer with a dilute aqueous solution of EDTA or ammonia to chelate and remove copper salts. - Optimize the solvent system for column chromatography carefully using TLC.[10] |
Conclusion: A Powerful Tool for Drug Discovery
The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and highly efficient method for the derivatization of triazine scaffolds. The resulting triazole linkage is not merely a linker but a stable, aromatic, and polar moiety that can engage in hydrogen bonding and dipole interactions, often contributing favorably to the pharmacological profile of the final compound.[4][11] By following the protocols and considering the expert insights provided in this guide, researchers can effectively utilize CuAAC to accelerate the synthesis of novel triazine-based libraries, paving the way for the discovery of new therapeutic agents.[7][12]
References
- Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene. (2022). PubMed.
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
- Functionalized Triazines and Tetrazines: Synthesis and Applic
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][8][13][14]triazines. (2022). MDPI.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. (2015).
- The application of click chemistry in the synthesis of agents with anticancer activity. (2015). Dove Press.
- The application of click chemistry in the synthesis of agents with anticancer activity. (2015).
- Recent applications of click chemistry in drug discovery. (2019).
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (2014). Springer Link.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010).
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2018).
- Topics (Click Chemistry). TCI AMERICA.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- Recent applications of click chemistry in drug discovery. (2019). PubMed.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Technical Support Center: Purification of 3-Amino-1,2,4-triazine Compounds. Benchchem.
- Synthesis of an Azide- and Tetrazine-FunctionalizedFullerene and Its Controlled Decoration with Biomolecules. (2021).
- Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. (2020). PubMed.
- The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2023). Royal Society of Chemistry.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2016).
- A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations. (2015).
- Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. (2022). MDPI.
- Click Chemistry Toolbox. Vector Labs.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022).
- Strategy for the synthesis of alkyne-functionalized step-growth.... (2018).
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022).
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023).
Sources
- 1. Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine in Advanced Coatings
Introduction: A Multifunctional Crosslinker for Next-Generation Coatings
In the pursuit of advanced materials, 2,4,6-tris(prop-2-yn-1-yloxy)-1,3,5-triazine, hereafter referred to as TPT, has emerged as a highly versatile trifunctional crosslinking agent. Its unique molecular architecture, featuring a rigid 1,3,5-triazine core symmetrically substituted with three propargyloxy (alkyne) groups, makes it an exceptional building block for creating highly durable and functional polymer networks.[1] The triazine ring imparts enhanced thermal stability and chemical resistance, while the terminal alkyne functionalities serve as reactive handles for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This reaction's high yield, stereospecificity, and tolerance to various functional groups and reaction conditions make it an ideal tool for developing advanced coatings.[2]
These application notes provide a comprehensive technical guide for researchers and materials scientists on the synthesis, characterization, and application of TPT in the formulation of advanced coatings, with a focus on self-healing and anti-corrosion systems.
Physicochemical Properties and Mechanism of Action
The efficacy of TPT as a crosslinker is rooted in its distinct chemical features. The central triazine ring is known for its contribution to the thermal stability of polymers.[3] The three propargyloxy arms extend outwards, making the terminal alkyne groups readily accessible for reaction.
The primary mechanism for incorporating TPT into a coating matrix is the CuAAC reaction, a cornerstone of click chemistry.[2] This reaction involves the [3+2] cycloaddition between the terminal alkyne groups of TPT and azide-functionalized polymers or oligomers. The resulting 1,2,3-triazole linkages form a highly stable, covalently crosslinked network.[2][4] This network structure is responsible for the enhanced mechanical properties and protective performance of the final coating. For anti-corrosion applications, the triazole rings themselves can act as corrosion inhibitors by coordinating with metal surfaces and forming a protective barrier film.[3][4][5]
PART 1: Synthesis and Characterization of this compound (TPT)
Protocol 1: Synthesis of TPT
This protocol is based on the well-established nucleophilic substitution of cyanuric chloride.[6][7][8]
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet, add cyanuric chloride (10.0 g, 54.2 mmol) and anhydrous acetone (200 mL). Stir the mixture to dissolve the cyanuric chloride.
-
Base Addition: Add anhydrous potassium carbonate (24.5 g, 177.2 mmol) to the solution.
-
Nucleophilic Substitution: In the dropping funnel, place a solution of propargyl alcohol (10.0 g, 178.4 mmol) in anhydrous acetone (50 mL). Add this solution dropwise to the stirred reaction mixture at room temperature over a period of 1 hour.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude product in ethyl acetate (150 mL) and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude TPT. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system.
Characterization of TPT
The successful synthesis of TPT should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| FTIR (ATR) | Appearance of a characteristic peak for the alkyne C≡C stretch around 2100 cm⁻¹, a peak for the ≡C-H stretch around 3300 cm⁻¹, and the disappearance of the C-Cl stretch from cyanuric chloride. Characteristic triazine ring vibrations are expected around 1550 and 810 cm⁻¹. |
| ¹H NMR | A singlet for the acetylenic proton (≡C-H) around δ 2.5 ppm and a singlet for the methylene protons (-O-CH₂-C≡) around δ 4.9-5.2 ppm. |
| ¹³C NMR | Signals corresponding to the triazine ring carbons, the methylene carbon, and the two acetylenic carbons. |
PART 2: Application in Advanced Coatings
Protocol 2: Preparation of an Azide-Terminated Polymer
To utilize TPT as a crosslinker, an azide-functional polymer is required. This protocol describes a general method for the azidation of a hydroxyl-terminated polymer, such as poly(ethylene glycol) (PEG).[1][9]
Materials:
-
Hydroxyl-terminated polymer (e.g., poly(ethylene glycol), PEG)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Tosylation: Dissolve the hydroxyl-terminated polymer in anhydrous DCM and cool to 0°C. Add pyridine, followed by the dropwise addition of a solution of tosyl chloride in DCM. Stir the reaction overnight at room temperature.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄ and remove the solvent to obtain the tosylated polymer.
-
Azidation: Dissolve the tosylated polymer in anhydrous DMF and add sodium azide. Heat the mixture to 80-100°C and stir for 24 hours.
-
Purification: After cooling, precipitate the polymer in cold diethyl ether. Redissolve the polymer in a minimal amount of DCM and re-precipitate. Dry the resulting azide-terminated polymer under vacuum.
Application Example 1: Self-Healing Coating Formulation
This formulation utilizes a microencapsulation strategy where the TPT crosslinker is encapsulated and dispersed in an epoxy matrix containing an azide-functionalized polymer. When a crack occurs, the microcapsules rupture, releasing TPT, which then reacts with the azide polymer via click chemistry to heal the damage.
Components:
-
Matrix: A blend of a commercial epoxy resin (e.g., DGEBA-based) and a synthesized azide-terminated polymer.
-
Healing Agent: TPT-filled microcapsules (prepared via in-situ polymerization of urea-formaldehyde).
-
Catalyst: A copper(I) source, such as copper(I) bromide (CuBr), dispersed in the matrix.
Formulation Protocol:
-
Matrix Preparation: Thoroughly mix the epoxy resin with the azide-terminated polymer in a suitable solvent (e.g., a mixture of xylene and butanol).
-
Dispersion: Add the TPT-filled microcapsules and the copper catalyst to the matrix and disperse uniformly using a high-shear mixer.
-
Application: Apply the coating formulation to a prepared substrate using standard techniques (e.g., doctor blade, spray coating).
-
Curing: Cure the coating according to the epoxy manufacturer's instructions (typically at elevated temperatures).
Workflow for Self-Healing Action:
Caption: Workflow of the microcapsule-based self-healing mechanism.
Performance Evaluation:
The self-healing efficiency can be quantified by comparing the mechanical properties of the coating before and after damage and healing. Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be employed. Healing efficiencies are often reported as the percentage of recovery of the original property (e.g., tensile strength).
Application Example 2: Anti-Corrosion Coating Formulation
In this application, TPT is used to create a dense, crosslinked network that acts as a superior barrier against corrosive agents. The triazole rings formed during curing also provide active corrosion inhibition.
Components:
-
Binder: A primary resin with azide functionality (e.g., an azide-modified acrylic or epoxy polymer).
-
Crosslinker: this compound (TPT).
-
Catalyst: A copper(I) source (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) to enhance solubility and catalytic activity.
-
Solvent: A suitable solvent system (e.g., methoxy propyl acetate).
Formulation Protocol:
-
Component Mixing: Dissolve the azide-functional polymer and TPT in the solvent. The stoichiometric ratio of alkyne groups (from TPT) to azide groups should be approximately 1:1.
-
Catalyst Addition: In a separate vial, dissolve the CuBr and PMDETA in a small amount of solvent and add it to the main mixture.
-
Application: Apply the coating to a pre-treated metal substrate (e.g., cold-rolled steel).
-
Curing: Cure the coating at an elevated temperature (e.g., 80-120°C) to facilitate the click reaction and solvent evaporation.
Mechanism of Corrosion Protection:
Caption: Dual-action corrosion protection mechanism.
Performance Evaluation:
The anti-corrosion performance is evaluated using electrochemical techniques.
| Test Method | Key Parameters | Indication of High Performance |
| Electrochemical Impedance Spectroscopy (EIS) | Impedance modulus at low frequency ( | Z |
| Potentiodynamic Polarization | Corrosion current density (i_corr) | Low corrosion current density signifies a lower corrosion rate.[4] |
| Salt Spray Test (ASTM B117) | Time to failure (e.g., blistering, rusting) | Longer exposure times with minimal signs of corrosion indicate superior protection. |
Thermal and Mechanical Characterization of Cured Coatings
The thermal stability and mechanical properties of the TPT-crosslinked coatings can be assessed using the following techniques.
| Analysis Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability and decomposition temperature of the cured coating. TPT-based networks are expected to exhibit high thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the coating, which is an indicator of the crosslink density and the material's service temperature range. |
| Dynamic Mechanical Analysis (DMA) | Measures the storage modulus, loss modulus, and tan δ as a function of temperature, providing insights into the viscoelastic properties and crosslink density of the coating. |
Conclusion and Future Outlook
This compound is a potent trifunctional crosslinker that enables the fabrication of advanced coatings through the efficient and versatile CuAAC click reaction. The resulting triazole-rich networks offer a unique combination of high crosslink density, enhanced thermal stability, and active functionality, making them highly suitable for demanding applications such as self-healing and anti-corrosion coatings. The protocols and data presented herein provide a foundational guide for researchers to explore and innovate with this promising molecule. Future research may focus on developing catalyst-free click reactions for these systems, exploring their application in biocompatible coatings, and further enhancing their multifunctional properties.
References
-
A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry. Available at: [Link]
-
A facile route for the preparation of azide-terminated polymers. “Clicking” polyelectrolyte brushes on planar surfaces and nanochannels. Polymer Chemistry. Available at: [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. Available at: [Link]
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. National Institutes of Health. Available at: [Link]
-
Composite triazole-containing PEO-coatings for effective corrosion protection of AlMg3 aluminum alloy. St. Petersburg Polytechnic University Journal: Physics and Mathematics. Available at: [Link]
-
Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. National Institutes of Health. Available at: [Link]
-
Hydrazino-s-triazine derivatives as corrosion inhibitors [42–44]. ResearchGate. Available at: [Link]
-
Corrosion inhibition evaluation of triazine at 333K. ResearchGate. Available at: [Link]
-
Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available at: [Link]
-
Thermally Mendable Self-Healing Epoxy Coating for Corrosion Protection in Marine Environments. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. MDPI. Available at: [Link]
-
CuAAC-Based Click Chemistry in Self-Healing Polymers. PubMed. Available at: [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available at: [Link]
-
Azide/Alkyne‐“Click”‐Reactions of Encapsulated Reagents: Toward Self‐Healing Materials. Wiley Online Library. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
Thermal Analysis of Materials using TGA, TMA and DSC. Lucideon. Available at: [Link]
-
Preparation and properties study of self-healing anticorrosive coating based on MCM-41 nanocontainer and triazinyl corrosion inhibitor. PubMed. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]
-
Multistimuli-Responsive Intrinsic Self-Healing Epoxy Resin Constructed by Host–Guest Interactions. ACS Publications. Available at: [Link]
-
Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. ResearchGate. Available at: [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. Semantic Scholar. Available at: [Link]
-
Design Strategy for Self-Healing Epoxy Coatings. MDPI. Available at: [Link]
-
Self-Healing Polymer Coatings. Autonomous Materials Systems Group. Available at: [Link]
-
A covalently anchored 2,4,6-triallyloxy-1,3,5-triazine Pd(ii) complex over a modified surface of SBA-15: catalytic application in hydrogenation reaction. RSC Publishing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | C12F21N3 | CID 70185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Triallyloxy-1,3,5-triazi(101-37-1) IR2 spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 高分子末端へのアジド基とアルキン基の導入 [sigmaaldrich.com]
Application Note: A Practical Guide to the NMR Characterization of Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the structural characterization of triazine compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. Triazines are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1] Due to their unique electronic properties and potential for complex substitution patterns, a detailed and systematic approach to their structural elucidation is paramount. This document outlines best practices for sample preparation, the application of one-dimensional (¹H and ¹³C) and advanced two-dimensional (COSY, HSQC, HMBC) NMR techniques, and strategies for overcoming common challenges associated with this class of molecules.
Introduction: The Central Role of NMR in Triazine Chemistry
The 1,2,4- and 1,3,5-triazine scaffolds are core components in a multitude of pharmacologically active agents, demonstrating anticancer, antiviral, and antimicrobial properties.[1] The precise structural determination of novel triazine derivatives is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of synthesized compounds and a clear understanding of structure-activity relationships.
NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. This guide serves as a practical protocol for obtaining high-quality, reproducible NMR data for triazine compounds.
Foundational Step: Meticulous Sample Preparation
The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal spectrometer performance, leading to high-resolution spectra free from artifacts.[2]
Analyte Purity and Concentration
Purity: It is imperative to start with a purified compound. Signals from impurities can complicate spectral analysis or, in worst-case scenarios, overlap with and obscure signals from the analyte.[3]
Concentration: The required amount of sample is dictated by the specific NMR experiment being performed.
-
¹H NMR: Typically requires 1-10 mg of the triazine compound.[4]
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is needed, generally in the range of 20-50 mg.[5]
-
2D NMR: Higher concentrations, similar to those for ¹³C NMR, are recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[6]
Overly concentrated samples can lead to broadened signal lineshapes and difficulty in shimming the magnetic field, so adhering to these ranges is crucial.[5]
The Critical Choice of Deuterated Solvent
Deuterated solvents are essential for solution-state NMR as they provide a lock signal for the spectrometer to maintain field stability and minimize solvent-derived proton signals that would otherwise overwhelm the analyte signals.[7] The choice of solvent is the most critical decision in sample preparation.
Key Considerations for Solvent Selection:
-
Solubility: The primary criterion is the complete dissolution of the triazine compound.[7] Polar triazines may require polar solvents like DMSO-d₆ or Methanol-d₄, while nonpolar derivatives are often soluble in Chloroform-d (CDCl₃) or Benzene-d₆.[7]
-
Chemical Compatibility: The solvent should be inert and not react with the triazine derivative. For instance, acidic protons in the sample may exchange with deuterium from solvents like D₂O or Methanol-d₄.
-
Residual Solvent Peaks: Every deuterated solvent has a residual, non-deuterated signal. The solvent should be chosen so that its residual peak does not overlap with key signals from the triazine compound.[7][8] For example, the residual peak of CDCl₃ at ~7.26 ppm may interfere with the analysis of aromatic protons.[7]
-
Boiling Point: For variable temperature (VT) NMR studies, the solvent's boiling and freezing points are important considerations.[8]
Common Solvents for Triazine Analysis:
-
Chloroform-d (CDCl₃): A versatile solvent for a wide range of organic compounds.[2][9]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds and for observing exchangeable protons (e.g., -NH, -OH) due to its hydrogen bonding capabilities.
-
Methanol-d₄ (CD₃OD): Suitable for highly polar compounds.
-
Acetone-d₆: A good all-around solvent with a convenient chemical shift range.[9]
Addressing Solubility Challenges: Triazine compounds, particularly those with planar aromatic systems and hydrogen bond donors/acceptors, can exhibit poor solubility due to intermolecular π-stacking and hydrogen bonding.[10] If solubility is an issue, consider gentle warming, sonication, or the use of a co-solvent. For some amino-substituted triazines, adding a small amount of trifluoroacetic acid (TFA) to CDCl₃ can aid in solubilization by protonating the triazine ring and disrupting intermolecular interactions.[10]
Protocol 1: Sample Preparation Workflow
-
Weighing: Accurately weigh 5-25 mg of the purified triazine compound (for ¹H NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2] Vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. A common method is to pass the solution through a Pasteur pipette containing a small, tight plug of glass wool or Kimwipe into a clean, high-quality 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[3]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]
Acquiring High-Quality 1D NMR Spectra
One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural characterization.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For triazines, the chemical shifts of protons are highly influenced by the electron-withdrawing nature of the nitrogen atoms and the substituents on the ring.[1]
Typical Chemical Shift Ranges for Triazine Protons:
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Triazine Ring Protons | 8.0 - 9.5 |
| Aromatic Protons on Substituents | 7.0 - 8.5 |
| Protons on Alkyl Substituents (α to N) | 3.0 - 4.5 |
| Amine (N-H) Protons | Variable, often broad |
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon atoms in the molecule. The carbons of the triazine ring are typically deshielded and appear significantly downfield.
Typical Chemical Shift Ranges for Triazine Carbons:
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Triazine Ring Carbons | 160 - 175 |
| Aromatic Carbons on Substituents | 110 - 150 |
| Alkyl Carbons on Substituents | 20 - 60 |
Protocol 2: Standard 1D NMR Acquisition
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
-
¹H Acquisition:
-
Acquire a standard ¹H spectrum. Typically, 8 to 16 scans are sufficient for a sample of adequate concentration.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
The spectral width should typically be set from 0 to 200 ppm.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
Advanced 2D NMR for Unambiguous Structure Elucidation
For complex triazine derivatives with overlapping signals or ambiguous assignments, 2D NMR experiments are indispensable.[1] These techniques correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (through-space), providing a complete picture of the molecular structure.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[6] It is the primary tool for mapping out proton spin systems within the substituents attached to the triazine core. A cross-peak between two proton signals in a COSY spectrum indicates that those protons are J-coupled.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling).[11][12] This is an incredibly powerful technique for assigning carbon resonances, as it directly links the well-resolved proton spectrum to the carbon spectrum. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[11]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[6][12] This experiment is crucial for assembling the molecular fragments identified by COSY and HSQC. For triazines, HMBC is invaluable for connecting substituents to the specific carbons of the triazine ring, thereby confirming the substitution pattern.
Visualization: The 2D NMR Workflow
Caption: Workflow for Triazine Structure Elucidation using NMR.
Protocol 3: 2D NMR Acquisition
-
COSY Acquisition: Use standard gradient-enhanced COSY (gCOSY) pulse programs. This experiment is relatively quick.
-
HSQC Acquisition: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum. This is a proton-detected experiment and is thus relatively sensitive.[6]
-
HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. This experiment often requires optimization of the long-range coupling delay to match the expected ²JCH and ³JCH values (a value of 8 Hz is a good starting point).[6]
-
Data Analysis: Process and analyze the 2D spectra to build the complete molecular structure. Start by identifying spin systems in the COSY, assign the directly attached carbons using the HSQC, and finally, piece the entire structure together using the long-range correlations from the HMBC.[13]
Quantitative NMR (qNMR) for Purity Assessment
Beyond structural elucidation, NMR can be used as a powerful quantitative tool. Quantitative ¹H NMR (qNMR) allows for the precise determination of the purity or concentration of a sample without the need for a specific reference standard of the analyte itself.[14][15]
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By adding a known amount of a stable, certified internal standard to the sample, the purity of the analyte can be calculated by comparing the integrals of analyte signals to the integrals of the standard's signals.[15] This makes qNMR a primary analytical method for assessing the purity of novel triazine compounds.
Visualization: qNMR Principle
Caption: Principle of Quantitative NMR (qNMR) Analysis.
Conclusion
The successful characterization of triazine compounds by NMR spectroscopy hinges on a systematic and well-reasoned experimental approach. This guide provides the foundational protocols and expert insights necessary to navigate this process, from meticulous sample preparation to the strategic application of advanced 2D NMR techniques. By following these guidelines, researchers can obtain high-quality, unambiguous data, accelerating the pace of discovery and development in fields where triazine chemistry plays a vital role.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. [Link]
-
University of Arizona. NMR Sample Preparation. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Gotor, R. Chapter 3 – Structural characterization of triazines. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
Perjési, P. et al. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. [Link]
-
Kanto Kagaku. How to select NMR solvent. [Link]
-
Harris, R. K. et al. Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry. [Link]
-
The Royal Society of Chemistry. Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. [Link]
-
Al-Issa, S. A. et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Al-Masoudi, N. A. et al. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES. [Link]
-
El-Remaily, M. A. A. A. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Nguyen, T. T. H. et al. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. [Link]
-
El-Sayed, N. N. E. et al. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
National Measurement Institute, Australia. Quantitative NMR. [Link]
-
Utrecht University. Advanced NMR Spectroscopy. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Fiveable. Advanced NMR Techniques and Applications | Spectroscopy Class Notes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 9. NMR Solvents [sigmaaldrich.com]
- 10. tdx.cat [tdx.cat]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Welcome to the technical support center for the synthesis of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.
The synthesis of this compound is a cornerstone for creating advanced functional materials and complex molecular architectures due to its versatile triazine core and reactive alkyne side chains.[1] This molecule serves as a critical building block in medicinal chemistry and materials science.[1] The foundational method for its synthesis involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with propargyl alcohol.[1][2][3]
This guide will walk you through the optimized protocol, common pitfalls, and solutions in a practical question-and-answer format.
I. Core Synthesis Protocol
A detailed, step-by-step methodology for a standard synthesis is provided below. This protocol is a self-validating system; adherence to these steps under the specified conditions should lead to a successful outcome.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or THF.
-
Base Addition: Add anhydrous potassium carbonate (3.3 eq) to the solution. For a stronger base, sodium hydride (3.3 eq) can be used, in which case THF is the preferred solvent.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add propargyl alcohol (3.3 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the cyanuric chloride spot and the appearance of a new, less polar product spot indicate reaction completion.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with deionized water (3 x 50 mL) to remove any remaining salts and unreacted propargyl alcohol.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a dichloromethane/hexane mixture can be employed for purification.[1]
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][5]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: I'm getting a very low yield or no product at all. What are the likely causes?
A1: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Cyanuric Chloride: This reagent is highly sensitive to moisture and can hydrolyze to cyanuric acid, which is unreactive.[6][7] Always use freshly opened or properly stored cyanuric chloride under anhydrous conditions.
-
Propargyl Alcohol: Ensure the propargyl alcohol is free of water. Use of distilled and dried alcohol is recommended.
-
Solvent: The solvent must be anhydrous. The presence of water can lead to unwanted side reactions, such as the hydrolysis of cyanuric chloride.[8]
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of propargyl alcohol is crucial to prevent side reactions and polymerization.
-
Base Strength: Potassium carbonate is a common and effective base. However, for a more robust reaction, a stronger base like sodium hydride (NaH) in THF can be used to ensure complete deprotonation of the propargyl alcohol.[9]
-
Reaction Time: The reaction may not have gone to completion.[8] Ensure you are monitoring the reaction by TLC until the starting material is consumed.
-
-
Incomplete Conversion: If TLC analysis shows the presence of mono- or di-substituted intermediates, it indicates incomplete reaction. This can be due to insufficient reaction time, inadequate base, or low temperature. Consider extending the reaction time or allowing the reaction to proceed at a slightly higher temperature (e.g., room temperature) for a longer duration.
Q2: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve the selectivity for the trisubstituted product?
A2: The formation of a product mixture containing mono-, di-, and tri-substituted triazines is a common issue arising from the stepwise nature of the nucleophilic substitution on the triazine ring.[1][2] Here's how to enhance selectivity:
-
Stoichiometry: Ensure you are using a slight excess of propargyl alcohol and the base (e.g., 3.3 equivalents of each relative to cyanuric chloride). This drives the reaction towards complete substitution.
-
Reaction Temperature: The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[2] The first substitution is rapid even at low temperatures, while the subsequent substitutions require more energy. After the initial addition at 0 °C, allowing the reaction to stir at room temperature for an extended period can promote the formation of the trisubstituted product.
-
Choice of Base and Solvent: A stronger base like NaH can facilitate the deprotonation of the alcohol, leading to a higher concentration of the nucleophile and pushing the equilibrium towards the desired product.
Purification Challenges
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification can be challenging due to the potential for closely related byproducts.
-
Column Chromatography: This is the most effective method for separating the desired trisubstituted product from any mono- or di-substituted intermediates and other impurities.[1] A gradient elution starting with a non-polar solvent system (e.g., pure hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) will provide the best separation.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a solvent system like dichloromethane/hexane can be an efficient purification method.[1]
-
Washing: Thoroughly washing the crude product dissolved in an organic solvent (like DCM) with water is crucial to remove water-soluble impurities such as inorganic salts and excess propargyl alcohol before attempting column chromatography or recrystallization.
Side Reactions and Byproduct Formation
Q4: What are the common side reactions, and how can I minimize them?
A4: The primary side reaction is the hydrolysis of cyanuric chloride.
-
Hydrolysis: Cyanuric chloride reacts violently with water to form cyanuric acid and hydrochloric acid.[6][10] This not only consumes the starting material but also introduces acidic conditions that can complicate the reaction. To prevent this, all glassware must be flame-dried, and all reagents and solvents must be strictly anhydrous.[11] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Polymerization: Propargyl alcohol can undergo polymerization, especially under basic conditions or at elevated temperatures. Slow, controlled addition of the alcohol at low temperatures helps to mitigate this.
III. Advanced Optimization Strategies
Q5: Are there any advanced techniques to further optimize the yield and reaction time?
A5: Yes, for challenging syntheses or to improve efficiency, consider the following:
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial.[12] A PTC facilitates the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs, often leading to faster reaction rates and higher yields under milder conditions.[13][14] This can be particularly useful when using a biphasic solvent system.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of triazine derivatives, often from hours to minutes, and can also lead to increased yields.[8]
IV. Visualized Workflows
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. mdpi.com [mdpi.com]
- 6. CYANURIC CHLORIDE [training.itcilo.org]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. fzgxjckxxb.com [fzgxjckxxb.com]
- 14. Phase transfer catalyst in organic synthesis [wisdomlib.org]
Technical Support Center: Purification of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. The methodologies and advice presented herein are synthesized from established protocols and expert experience to ensure scientific integrity and practical applicability.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is a sticky oil or dark tar, making it difficult to handle.
-
Question: My reaction work-up resulted in a dark, viscous oil instead of a solid. How can I proceed with purification?
-
Answer: This is a common issue and often indicates the presence of polymeric byproducts or residual solvent.
-
Immediate Action: Attempt to precipitate the product by triturating the oil with a non-polar solvent like hexanes or petroleum ether. Use a spatula to scratch the inside of the flask, which can induce crystallization. If successful, the resulting solid can be collected by filtration and then subjected to further purification.
-
If Precipitation Fails: The oil can be directly purified using column chromatography. It is advisable to first dissolve the oil in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate before adsorbing it onto a small amount of silica gel. This "dry loading" technique often leads to better separation than directly loading the oil onto the column.
-
Issue 2: Column chromatography yields fractions with multiple spots on TLC, indicating poor separation.
-
Question: I am running a silica gel column, but my desired product is co-eluting with impurities. How can I improve the separation?
-
Answer: Poor separation during column chromatography can be due to an inappropriate solvent system or improper column packing.
-
Optimize the Mobile Phase: The choice of eluent is critical. For triazine derivatives, a gradient elution is often more effective than an isocratic one.[1] Start with a non-polar solvent system, such as pure hexanes or a high hexanes/ethyl acetate ratio (e.g., 9:1), and gradually increase the polarity by adding more ethyl acetate. This will allow for the separation of non-polar impurities first, followed by your product, and finally any more polar impurities.
-
TLC Analysis is Key: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurities. An ideal solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling. A well-packed column is essential for achieving good separation.
-
Issue 3: The final product shows persistent impurities in the NMR spectrum, even after column chromatography.
-
Question: After column chromatography, my ¹H NMR spectrum still shows small, unidentified peaks. What are these impurities and how can I remove them?
-
Answer: These persistent impurities could be residual starting materials, such as incompletely substituted triazines (mono- or di-substituted products), or byproducts from side reactions.
-
Identify the Impurity: Compare the NMR spectrum of your product with the spectra of the starting materials (cyanuric chloride and propargyl alcohol). Incompletely substituted intermediates will have different chemical shifts.
-
Recrystallization: Recrystallization is an excellent method for removing minor impurities from a solid product.[1][2] For this compound, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Allowing the solution to cool slowly should yield pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white solid. While the exact melting point can vary slightly depending on the purity, it is a crystalline solid at room temperature. For a similar compound, 2,4,6-Tris(2-allylphenoxy)-1,3,5-triazine, a melting point of 108-109°C has been reported after recrystallization.[3]
Q2: What are the best analytical techniques to assess the purity of the final product?
A2: The purity of this compound should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The spectra of the pure compound should show the expected signals with the correct integrations and no significant impurity peaks.[1][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[4]
Q3: How should I store the purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. The propargyl groups can be sensitive to oxidation and polymerization, especially if impurities are present.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
-
Preparation of the Silica Gel Slurry: In a beaker, add silica gel (60 Å, 230-400 mesh) to a suitable non-polar solvent (e.g., hexanes). Stir gently to create a uniform slurry.
-
Packing the Column: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica gel bed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another layer of sand on top of the sample.
-
Elution: Start the elution with a non-polar solvent system (e.g., 100% hexanes or hexanes:ethyl acetate 95:5). Gradually increase the polarity of the eluent (e.g., to hexanes:ethyl acetate 80:20) to elute the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of dichloromethane/hexanes or ethyl acetate/hexanes is a good starting point.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., in a warm water bath) until the solid dissolves completely.
-
Inducing Crystallization: Slowly add the "poor" solvent (e.g., hexanes) dropwise while swirling the flask until the solution becomes slightly cloudy.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Data Presentation
Table 1: Purity Assessment Before and After Purification
| Purification Stage | Appearance | Purity (by ¹H NMR) |
| Crude Product | Brownish Oil | ~80% |
| After Column Chromatography | Off-white Solid | >95% |
| After Recrystallization | White Crystalline Solid | >99% |
Visualization
Caption: Purification workflow for this compound.
References
-
Li, J., et al. (2019). The crystal structure of 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine, C15H11N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 433-435. [Link]
-
Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. [Link]
- Kanagathara, N., et al. (2015). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. International Journal of ChemTech Research, 8(4), 1745-1751.
-
SpectraBase. 2,4,6-TRIS-(1-PENTYLOXY)-1,3,5-TRIAZINE. [Link]
-
Barros, M. T., & Phillips, E. M. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. [Link]
-
SIELC Technologies. 2,4,6-Tris(allyloxy)-1,3,5-triazine. [Link]
-
Barros, M. T., & Phillips, E. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. [Link]
-
Barros, M. T., & Phillips, E. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Barros, M. T., & Phillips, E. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Li, B., et al. (2015). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 44(36), 15958-15964. [Link]
-
PubChem. 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Substituted Triazine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substituted triazine synthesis. It provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting strategies to enhance yield, purity, and experimental reproducibility.
Section 1: Over-substitution and Incomplete Substitution in Sequential Reactions
The synthesis of non-symmetrical di- and tri-substituted 1,3,5-triazines often relies on the sequential nucleophilic substitution of chlorine atoms from a cyanuric chloride precursor.[1][2][3] The decreasing reactivity of the triazine ring after each substitution allows for controlled, stepwise additions.[4] However, deviations from optimal conditions can lead to mixtures of over-substituted and under-substituted products.
FAQ 1: My reaction to produce a mono-substituted triazine is yielding significant amounts of di-substituted product. What's happening and how can I improve selectivity?
Root Cause Analysis: This issue typically stems from the first nucleophilic substitution being too exothermic, or the reaction temperature being too high, which provides sufficient energy to overcome the activation barrier for the second substitution.[5] The nature of the nucleophile, its concentration, and the solvent system also play critical roles.
Troubleshooting Protocol:
-
Temperature Control is Paramount: The first substitution is often exothermic.[5] Maintain a strict temperature protocol, typically between 0-5 °C, using an ice bath.[6] Monitor the internal reaction temperature closely, especially during the initial addition of the nucleophile.
-
Stoichiometry and Addition Rate: Use a precise 1:1 stoichiometry of the nucleophile to cyanuric chloride. Add the nucleophile dropwise to the cyanuric chloride suspension to control the reaction rate and dissipate heat effectively.
-
Solvent Selection: Employing a biphasic system, like water-ice suspension, can help manage the reaction's exothermicity and maintain low temperatures.[6]
-
pH Control: The liberated HCl must be neutralized. Use a mild base like sodium bicarbonate to scavenge the acid. Stronger bases can deprotonate the nucleophile excessively, increasing its reactivity and promoting over-substitution.
FAQ 2: I'm struggling to add the third substituent to my di-substituted triazine. The reaction is sluggish and gives low yields.
Root Cause Analysis: The electron-donating nature of the first two substituents deactivates the triazine ring, making the third substitution significantly more difficult.[4] Steric hindrance from bulky substituents already on the ring can further impede the approach of the third nucleophile.[5]
Troubleshooting Protocol:
-
Increase Reaction Temperature: The third substitution typically requires higher temperatures, often in the range of 70-100 °C or even refluxing in a high-boiling solvent.[5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can be highly effective for driving the third substitution to completion, often reducing reaction times from hours to minutes and improving yields.[5]
-
Stronger Nucleophile/Activation: If possible, consider using a more potent nucleophile for the third step. Alternatively, converting the nucleophile to its corresponding lithium salt can enhance its reactivity.[4]
-
Catalyst Use: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the addition of less reactive nucleophiles.[4]
Troubleshooting Workflow: Controlling Sequential Substitution
Caption: A logical workflow for diagnosing and correcting issues in sequential triazine synthesis.
Section 2: Hydrolysis of Cyanuric Chloride and Intermediates
Cyanuric chloride and its chlorinated intermediates are highly susceptible to hydrolysis, which can be a significant source of impurities.[6][7] The presence of water, especially under non-neutral pH and elevated temperatures, can lead to the formation of hydroxy-triazines, ultimately culminating in cyanuric acid.[6][8]
FAQ 3: My final product is contaminated with a highly polar impurity, which I suspect is a hydrolysis product. How can I prevent this?
Root Cause Analysis: Hydrolysis can occur at any stage of the synthesis if water is present. The reaction is accelerated by both acidic and basic conditions and higher temperatures.[6][9] The rate of hydrolysis increases with each chlorine substitution, but the final product, cyanuric acid, is often the most problematic impurity to remove.
Troubleshooting Protocol:
-
Anhydrous Conditions: Whenever feasible, use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent, use of molecular sieves).
-
Temperature Management: As hydrolysis is temperature-dependent, maintain low temperatures, especially during workup and purification steps.[6] Cyanuric chloride itself is relatively stable in an ice-water suspension for a limited time, but this stability decreases rapidly as the temperature rises.[6]
-
pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. The rate of hydrolysis is independent of pH below 6 but increases significantly at pH 7 and above.[10]
-
Workup Procedure: During aqueous workup, use cold water or brine and perform extractions quickly. Minimize the time the product is in contact with the aqueous phase.
-
Purification Strategy: If hydrolysis products form, they are typically much more polar than the desired chlorinated triazine. They can often be removed by column chromatography on silica gel.
Mechanism of Cyanuric Chloride Hydrolysis
Caption: Stepwise hydrolysis of cyanuric chloride to cyanuric acid.
Section 3: Formation of Regioisomers
When synthesizing 1,2,4-triazines using unsymmetrical 1,2-dicarbonyl compounds, the formation of regioisomers is a common and challenging side reaction.[9] This occurs because the amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to a mixture of products that are often difficult to separate.[9]
FAQ 4: My 1,2,4-triazine synthesis with an unsymmetrical dicarbonyl is giving me a mixture of isomers. How can I achieve better regioselectivity?
Root Cause Analysis: The relative reactivity of the two carbonyl groups in the unsymmetrical dicarbonyl dictates the isomeric ratio. Electronic and steric factors of both the dicarbonyl and the amidrazone influence which carbonyl group is preferentially attacked.
Troubleshooting Protocol:
-
Optimize Reaction Conditions: The regioselectivity can be sensitive to solvent polarity and temperature.[9] Systematically screen different solvents (e.g., from non-polar like toluene to polar like ethanol) and temperatures. Lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy.[9]
-
Modify Reactants: Introduce steric bulk on either the amidrazone or the dicarbonyl compound to sterically hinder the approach to one of the carbonyl groups. This can significantly favor the formation of a single regioisomer.[9]
-
Change the Order of Addition: In some cases, pre-mixing certain reagents or changing the order in which they are added can influence the initial condensation step and improve selectivity.
-
Purification of Isomers: If a mixture is unavoidable, separation can be attempted.
-
Fractional Crystallization: If the isomers have different solubilities, this can be an effective method.
-
Chromatography: While challenging due to similar polarities, column chromatography with a carefully selected solvent system or semi-preparative HPLC may be successful.[9]
-
Data Summary: Factors Influencing Regioselectivity
| Parameter | Influence on Regioselectivity | Recommended Action |
| Temperature | Lower temperatures may favor the kinetic product, potentially increasing selectivity. | Screen a range of temperatures from 0 °C to reflux. |
| Solvent Polarity | Can influence the transition state energies of the two competing pathways. | Test a matrix of solvents (e.g., Toluene, THF, Ethanol, Acetic Acid). |
| Steric Hindrance | Bulky groups on reactants can block one reaction site. | Introduce a sterically demanding group on the dicarbonyl or amidrazone. |
| Electronic Effects | Electron-withdrawing/donating groups alter carbonyl reactivity. | Consider modifying substituents to differentiate the electronic nature of the carbonyls. |
Section 4: Other Common Side Reactions
FAQ 5: I'm performing a cyclotrimerization of a nitrile to form a 1,3,5-triazine, but my yields are very low. What are the likely side reactions?
Root Cause Analysis: Low yields in nitrile cyclotrimerization can be due to several factors. Incomplete conversion is common, especially with sterically hindered nitriles.[11] The presence of water can also lead to the hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid, which will not participate in the cyclization.[11]
Troubleshooting Protocol:
-
Reaction Conditions: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Microwave-assisted synthesis can be particularly effective here.[11]
-
Catalyst Choice: The choice of catalyst is critical. While strong acids are traditional, they can cause degradation. Consider milder Lewis acid catalysts.[11]
-
Anhydrous Conditions: Rigorously exclude water to prevent hydrolysis of the nitrile starting material.[11]
-
Solvent Reactivity: Be aware that certain solvents can act as nucleophiles. For example, solvents like piperidine or morpholine can react with activated benzonitriles, leading to unwanted substitution byproducts.[11]
References
-
Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81–102. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride... Retrieved January 14, 2026, from [Link]
-
OUCI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved January 14, 2026, from [Link]
-
ProQuest. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved January 14, 2026, from [Link]
-
ULisboa Research Portal. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved January 14, 2026, from [Link]
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved January 14, 2026, from [Link]
-
OECD SIDS. (2001). CYANURIC CHLORIDE. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2009). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2009). Mechanism and kinetics of cyanuric chloride hydrolysis in aqueous solution. Retrieved January 14, 2026, from [Link]
-
IPCS. (1993). CYANURIC CHLORIDE. Retrieved January 14, 2026, from [Link]
-
Kushwaha, N., & Sharma, C. S. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini reviews in medicinal chemistry, 20(20), 2104–2122. [Link]
-
Claramunt, R. M., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 105(1), 141-160. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [ouci.dntb.gov.ua]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ProQuest [proquest.com]
- 5. soc.chim.it [soc.chim.it]
- 6. chemcess.com [chemcess.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Welcome to the technical support center for 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis, particularly in click chemistry and the development of advanced materials.
Introduction to this compound
This compound is a highly versatile trifunctional building block. Its rigid 1,3,5-triazine core and three terminal alkyne functionalities make it an ideal candidate for constructing complex molecular architectures, such as covalent organic frameworks (COFs), dendrimers, and functionalized polymers.[1] The propargyl groups are readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
While its synthetic potential is significant, a primary hurdle in its application is achieving and maintaining adequate solubility in reaction media to ensure efficient and complete reactions. This guide will provide a framework for understanding and overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound typically soluble?
While precise quantitative solubility data is not extensively published, based on its chemical structure and the solvents commonly used for similar triazine derivatives and click chemistry, it is expected to have good solubility in polar aprotic solvents. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Chloroform (CHCl₃)
It is likely to have poor solubility in nonpolar solvents like hexanes and limited solubility in protic solvents like water and ethanol. However, empirical determination is always recommended.
Q2: I'm observing incomplete consumption of my this compound in a CuAAC reaction. Could this be a solubility issue?
Yes, this is a very common issue. If the triazine is not fully dissolved, the reaction will be heterogeneous and proceed much slower, often leading to incomplete conversion. The terminal alkyne groups need to be accessible in the solution to react with the azide partner and the copper catalyst.
Q3: Can I heat the reaction mixture to improve the solubility of the triazine?
Heating can be an effective strategy to increase solubility. However, it's important to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures. For CuAAC reactions, temperatures are typically kept mild (room temperature to around 50-60 °C) to maintain the stability of the Cu(I) catalyst and prevent degradation of sensitive substrates.
Q4: Are there any additives that can enhance the solubility of this compound?
The use of co-solvents can be beneficial. For instance, if your primary reaction solvent is one in which the triazine has moderate solubility, adding a small amount of a solvent in which it is highly soluble (like DMF or DMSO) can significantly improve the overall solubility. For reactions in aqueous media, the addition of organic co-solvents is a common practice.
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound can manifest as cloudy reaction mixtures, low yields, and inconsistent results. This section provides a systematic approach to diagnosing and resolving these issues.
Part 1: Initial Solubility Assessment
Before initiating a large-scale reaction, it is crucial to perform a preliminary solubility test.
Experimental Protocol: Qualitative Solubility Test
-
Preparation: Dispense a small, known amount (e.g., 1-2 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., DMF, DMSO, THF, ACN, Chloroform, Dichloromethane, Ethyl Acetate, Toluene, Methanol, Water).
-
Observation: Vigorously vortex or shake each vial for 1-2 minutes at room temperature.
-
Assessment: Observe if the solid has completely dissolved. If not, you can gently warm the vial and observe any changes. Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature and with gentle heating.
Part 2: Strategies for Improving Solubility in Reactions
If you encounter solubility issues during your reaction, consider the following strategies. The logical flow for troubleshooting is outlined in the diagram below.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
-
Solvent Selection: Based on your initial solubility tests, choose the solvent that provides the best solubility for this compound while also being compatible with your reaction conditions and other reagents. For CuAAC, DMF and DMSO are often excellent choices.
-
Co-Solvent Systems: If your desired reaction solvent provides suboptimal solubility, introduce a co-solvent.
-
Example: If a reaction needs to be performed in THF but the triazine is only sparingly soluble, adding 10-20% (v/v) of DMF or DMSO can create a homogeneous solution without drastically changing the overall solvent properties.
-
-
Temperature Adjustment:
-
Gently warm the solvent to dissolve the triazine before adding other temperature-sensitive reagents like the copper catalyst.
-
Monitor the reaction by TLC or LC-MS to ensure that heating does not cause degradation of the starting material or product.
-
-
Sonication:
-
Using an ultrasonic bath can help break up solid aggregates and promote dissolution without the need for high temperatures.
-
Sonicate the mixture of the triazine and the solvent until a clear solution is obtained before proceeding with the addition of other reactants.
-
-
High Dilution:
-
While counterintuitive for reaction rates, running the reaction at a higher dilution (i.e., using a larger volume of solvent) can sometimes be necessary to maintain solubility throughout the reaction, especially if the product is also poorly soluble.
-
Recommended Solvents for Reactions
The choice of solvent is critical for the success of reactions involving this compound. The following table provides a summary of commonly used solvents and their suitability.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for CuAAC | Notes |
| Dimethylformamide (DMF) | 36.7 | 153 | Excellent | High boiling point, can be difficult to remove. Good for dissolving a wide range of reactants. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Excellent | Very high boiling point, excellent solvent but can be challenging to remove completely. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good | Lower boiling point, easier to remove. May require a co-solvent for optimal solubility of the triazine. |
| Acetonitrile (ACN) | 37.5 | 82 | Good | Good balance of polarity and volatility. |
| Chloroform (CHCl₃) | 4.8 | 61 | Moderate | Lower polarity, may not be suitable for more polar azide partners. |
| Water/t-BuOH mixtures | Variable | Variable | Good | Often used for bioconjugation reactions where water is necessary. The triazine will likely require the organic co-solvent for solubility. |
Experimental Protocol: A Generalized CuAAC Reaction
This protocol provides a starting point for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. Optimization of concentrations and reaction time may be necessary.
Caption: General workflow for a CuAAC reaction.
Step-by-Step Methodology:
-
Dissolution: In a reaction vial, dissolve this compound (1 equivalent) and your azide compound (3.3 equivalents) in an appropriate solvent (e.g., DMF or a THF/DMF co-solvent mixture). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.3 equivalents) in a small amount of water.
-
Reducing Agent Preparation: In another vial, prepare a fresh stock solution of the reducing agent, sodium ascorbate (0.6 equivalents), in water.
-
Reaction Initiation: To the stirring solution of the triazine and azide, add the copper sulfate solution, followed by the dropwise addition of the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triazole product.
References
Sources
Technical Support Center: Scaling Up 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine Production
Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile building block. Drawing from established synthetic protocols and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
Overview of the Synthesis
The foundational method for synthesizing this compound is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1][2][3] This reaction is a classic example of the Williamson ether synthesis, where an alkoxide, generated in situ from propargyl alcohol and a base, displaces the chloride leaving groups on the triazine ring.[4][5][6] The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, which allows for a controlled, stepwise reaction.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Desired Trisubstituted Product
Question: I am getting a low yield of my final product, this compound, and my crude NMR shows a mixture of mono-, di-, and trisubstituted triazines. How can I improve the yield of the fully substituted product?
Answer: This is a common issue and often points to incomplete reaction or suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of propargyl alcohol and base. A molar ratio of at least 3.3 equivalents of propargyl alcohol and base to 1 equivalent of cyanuric chloride is recommended to drive the reaction to completion.
-
Choice and Quality of Base: The base plays a crucial role in deprotonating propargyl alcohol to form the reactive propargyl alkoxide.
-
Common Bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used.[1] For large-scale reactions, K₂CO₃ is often preferred due to its lower cost and easier handling.
-
Anhydrous Conditions: Ensure your base is dry. Moisture will consume the base and can also lead to the hydrolysis of cyanuric chloride, forming cyanuric acid and reducing your yield.[7]
-
-
Reaction Temperature and Time: The sequential substitution of chlorides on the triazine ring requires careful temperature control.
-
The first substitution is often exothermic and can be performed at low temperatures (e.g., 0 °C).
-
Subsequent substitutions require higher temperatures to overcome the decreased reactivity of the dichlorotriazine and monochlorotriazine intermediates. A gradual increase in temperature, for instance to room temperature or gentle reflux, may be necessary.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Solvent: The choice of solvent is critical for ensuring all reactants are in solution and can interact effectively.
Experimental Protocol: Maximizing Trisubstitution
-
To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add finely ground anhydrous potassium carbonate (3.5 eq).
-
Slowly add a solution of propargyl alcohol (3.3 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The starting material (cyanuric chloride) and intermediates should disappear, and a new spot corresponding to the trisubstituted product should appear.
-
If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]
Issue 2: Formation of Insoluble Byproducts
Question: I am observing the formation of a significant amount of white precipitate in my reaction flask that is not my desired product. What is this and how can I prevent it?
Answer: The formation of insoluble byproducts is often due to the hydrolysis of cyanuric chloride or its intermediates.
-
Cause: Cyanuric chloride is highly susceptible to hydrolysis, which produces cyanuric acid and hydrochloric acid.[7] This is exacerbated by the presence of water in the reagents or solvent. The resulting cyanuric acid is often insoluble in organic solvents.
-
Prevention:
-
Strict Anhydrous Conditions: Use oven-dried glassware and ensure all reagents and solvents are scrupulously dry.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction.
-
Order of Addition: Adding the propargyl alcohol solution to the mixture of cyanuric chloride and base can help to ensure that the alcohol is deprotonated and reacts quickly, minimizing the time the cyanuric chloride is exposed to potentially moist conditions before reacting.
-
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying my this compound. Column chromatography is giving me poor separation, and recrystallization is resulting in low recovery. What are some alternative purification strategies?
Answer: Purification can indeed be challenging, especially on a larger scale. Here are some tips:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation of the trisubstituted product from less polar intermediates and nonpolar impurities.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel and that it is properly packed.
-
-
Recrystallization:
-
Solvent Choice: Finding the right solvent system is key. A common and effective method is recrystallization from a dichloromethane/hexane mixture.[1] The product should be soluble in the more polar solvent (dichloromethane) and insoluble in the less polar solvent (hexane).
-
Procedure: Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
-
Alternative Workup: Before attempting purification, a thorough aqueous workup can remove many impurities. After filtering off the inorganic salts, the organic layer can be washed with water and brine to remove any remaining water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a sequential nucleophilic aromatic substitution. The base deprotonates propargyl alcohol to form the propargyl alkoxide, which acts as the nucleophile. This alkoxide then attacks the electron-deficient carbon atoms of the triazine ring, displacing the chloride ions. The reactivity of the ring decreases after each substitution, allowing for a controlled reaction.[2]
Q2: Can I use other bases besides potassium carbonate or sodium hydride?
A2: Yes, other non-nucleophilic bases can be used. For example, diisopropylethylamine (DIPEA) has been used in the synthesis of other substituted triazines.[2] However, for the Williamson ether synthesis with an alcohol, stronger bases like K₂CO₃ or NaH are generally more effective at deprotonating the alcohol to form the necessary alkoxide.
Q3: Are there any known side reactions I should be aware of?
A3: Besides the hydrolysis of cyanuric chloride, a potential side reaction is the E2 elimination if you were using a secondary or tertiary alkyl halide.[5] However, since cyanuric chloride is an aryl-like halide, this is not a concern here. The primary side products will be the incompletely substituted mono- and di-chloro triazine intermediates.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., 4:1 hexane/ethyl acetate) to clearly separate the starting material, intermediates, and the final product. The product, being more polar than the starting material and less polar than any potential hydrolysis byproducts, should have a distinct Rf value.
Q5: What are the safety precautions I should take when working with cyanuric chloride and propargyl alcohol?
A5:
-
Cyanuric Chloride: It is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Propargyl Alcohol: This is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate PPE. Keep it away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Data and Workflow Visualization
Table 1: Key Reaction Parameters for Scaling Up Production
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Cyanuric Chloride : Propargyl Alcohol : Base (1 : >3.3 : >3.3) | Excess alcohol and base drive the reaction towards complete substitution. |
| Solvent | Anhydrous THF, Acetone, or DMF | Polar aprotic solvents that dissolve reactants and are inert to the reaction. |
| Base | Anhydrous K₂CO₃ or NaH | Strong enough to deprotonate propargyl alcohol effectively. |
| Temperature | 0 °C to reflux | Initial low temperature controls exotherm, followed by heating to complete substitution. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of cyanuric chloride by atmospheric moisture. |
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target molecule.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low product yield.
References
-
Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]
-
PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]
- Google Patents. (1981). Process for the production of 2-alkoxy-4,6-dichloro-s-triazines.
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. [Link]
-
DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
-
SciSpace. (2018). The crystal structure of 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine, C15H11N3O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- Google Patents. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
Royal Society of Chemistry. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Applied Polymers. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
-
ResearchGate. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Rasayan Journal of Chemistry. (2014). SYNTHESIS OF SOME NEW s-TRIAZINE DERIVATIVES AND EVALUATED FOR THEIR ANTIBACTERIAL ACTIVITY. [Link]
-
National Institutes of Health. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. [Link]
- Google Patents. (2024). Composition comprising 1,3,5-triazine, 2,4,6-tris[1,1'-biphenyl]-4-yl with lower amounts of impurities.
-
Scholars Research Library. Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu. [Link]
-
ResearchGate. (2014). Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. [Link]
-
MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on Nucleophilic Substitution of Cyanuric Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This guide provides in-depth, field-proven insights into one of the most critical parameters governing the success of your synthesis: the choice of solvent. The nucleophilic substitution of cyanuric chloride is a powerful tool for building diverse molecular architectures, but its high reactivity can lead to challenges in controlling selectivity and avoiding side reactions. Understanding the nuanced role of the solvent is key to mastering this chemistry.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.
Part 1: Foundational Concepts & Solvent Selection
Q1: How does solvent choice fundamentally impact the nucleophilic substitution of cyanuric chloride?
The solvent plays a multifaceted role that extends far beyond simply dissolving reactants. In Nucleophilic Aromatic Substitution (S_N_Ar) reactions involving cyanuric chloride, the solvent influences:
-
Reaction Rate: By stabilizing or destabilizing transition states and intermediates. Increasing the polarity of an aprotic solvent generally increases the reaction rate.[1]
-
Selectivity: The stepwise substitution of the three chlorine atoms is highly dependent on temperature, but the solvent can affect the relative reactivity, influencing the distribution of mono-, di-, and tri-substituted products.[2][3][4]
-
Nucleophile Reactivity: The solvent shell around the nucleophile can either enhance or suppress its reactivity.
-
Side Reactions: The most common side reaction is hydrolysis of the highly reactive C-Cl bonds. The choice of solvent is critical to minimizing this undesired pathway.[5][6][7]
The reaction proceeds through a charged intermediate (a Meisenheimer complex). The ability of the solvent to stabilize this intermediate is a key determinant of the reaction's energy barrier.
Caption: S_N_Ar pathway for cyanuric chloride substitution.
Q2: Should I use a polar protic or a polar aprotic solvent for my reaction? This is the most common point of confusion.
This choice is critical and depends on the nature of your nucleophile.
-
Polar Aprotic Solvents (Recommended for most cases): Solvents like Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF), and Tetrahydrofuran (THF) are generally the best choice. Here’s why:
-
Enhanced Nucleophilicity: These solvents are poor hydrogen bond donors.[8] They solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive. This dramatically increases the rate of S_N_2 and S_N_Ar reactions.[9][10] For the reaction of n-butyl bromide with azide (N₃⁻), switching from methanol (protic) to acetonitrile (aprotic) increases the reaction rate 5,000-fold.
-
Intermediate Stabilization: Their polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy.[11]
-
-
Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can be problematic.
-
Reduced Nucleophilicity: They form strong hydrogen bonds with anionic nucleophiles, creating a solvent "cage" that stabilizes the nucleophile, lowers its ground state energy, and increases the activation energy required for it to attack the cyanuric chloride.[9][12] This significantly slows the desired reaction.
-
Competing Reactant: These solvents are themselves nucleophiles and can compete with your intended nucleophile, leading to hydrolysis (with water) or alcoholysis (with alcohols), especially at higher temperatures.[13] Cyanuric chloride is readily hydrolyzed by water to cyanuric acid.[13]
-
The following diagram illustrates the caging effect of protic solvents on a nucleophile.
Caption: Effect of solvent on nucleophile reactivity.
Q3: My starting materials won't dissolve. What is the solubility of cyanuric chloride in common solvents?
Proper dissolution is essential for a homogeneous reaction.[12] Cyanuric chloride is soluble in most common organic solvents but is practically insoluble in water, where it primarily exists as a suspension.[5][14] Using a solvent system where all reactants are soluble is the first step to a successful experiment.
Table 1: Solubility of Cyanuric Chloride in Various Solvents at 25°C [5]
| Solvent | Solubility (wt %) | Solvent Type | Dielectric Constant (ε) |
| Dioxane | 55.0 | Aprotic Ether | 2.2 |
| Acetone | 25.0 | Polar Aprotic | 21.0 |
| Acetonitrile | 21.0 | Polar Aprotic | 37.5 |
| Ethyl Acetate | 21.0 | Polar Aprotic | 6.0 |
| Benzene | 19.0 | Nonpolar Aprotic | 2.3 |
| Acrylonitrile | 19.0 | Polar Aprotic | 33.0 |
| Chlorobenzene | 16.0 | Nonpolar Aprotic | 5.6 |
| Diethyl Ether | 14.0 | Aprotic Ether | 4.3 |
| Carbon Tetrachloride | 7.5 | Nonpolar Aprotic | 2.2 |
| Water | Insoluble | Polar Protic | 80.1 |
Part 2: Troubleshooting Common Experimental Problems
Q4: I'm trying for monosubstitution, but I'm getting a mixture of di- and tri-substituted products. How can I improve selectivity?
This is a classic challenge. The chlorine atoms are replaced sequentially, and each substitution deactivates the triazine ring, making the next substitution require more forcing conditions.[3] The rule of thumb is that the first chlorine is replaced at ~0°C, the second at 30-50°C, and the third at 90-100°C.[4][13][15] However, this is highly dependent on the nucleophile and solvent.[13]
Troubleshooting Steps for Poor Selectivity:
-
Temperature Control (Most Critical Factor): For monosubstitution, strictly maintain the temperature at or below 0°C.[2] Use an ice-salt bath if necessary. Even a small rise in temperature can initiate the second substitution.
-
Order of Addition: Add a cold solution of your nucleophile dropwise to a cold, stirred suspension or solution of cyanuric chloride.[2] This maintains a low instantaneous concentration of the nucleophile, favoring monosubstitution.
-
Stoichiometry: Use a precise 1:1 molar ratio of cyanuric chloride to your nucleophile. An excess of the nucleophile will drive the reaction toward multiple substitutions.[2]
-
Choice of Base: The reaction liberates HCl, which must be neutralized.[5] Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sodium carbonate. Add the base concurrently with the nucleophile.
-
Solvent Choice: While less critical than temperature for selectivity, a less polar aprotic solvent (e.g., THF, Dioxane) can sometimes slow the reaction enough to provide a better window for quenching after the first substitution.
Q5: My reaction is sluggish, and the yield is low. What solvent-related factors could be causing this?
Low yield despite a clean reaction profile often points to suboptimal reaction kinetics or competing pathways.
Troubleshooting Steps for Low Yield:
-
Check for Protic Contamination: Are you using an anhydrous aprotic solvent? Trace amounts of water or alcohol can drastically reduce the reactivity of your nucleophile through hydrogen bonding.[9][12] Use freshly distilled or commercially available anhydrous solvents.
-
Increase Solvent Polarity: If your reaction is slow in a solvent like THF or Dioxane, switching to a more polar aprotic solvent like acetonitrile or DMF can accelerate the rate.[1] The increased polarity better stabilizes the Meisenheimer complex, lowering the reaction's activation energy.[11]
-
Consider Hydrolysis: Cyanuric chloride hydrolysis is a major cause of low yields.[5] In aqueous-miscible solvents like acetone, this reaction can be fast, especially if the generated HCl is not neutralized promptly, as acidic conditions can accelerate hydrolysis.[5][14] Storing cyanuric chloride in aqueous acetone without cooling can lead to a runaway reaction.[5]
-
Solubility Issues: Re-check Table 1. If your cyanuric chloride is not fully dissolved, the reaction is heterogeneous and will be much slower. If necessary, use a co-solvent system, but ensure it is aprotic.
Sources
- 1. 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemcess.com [chemcess.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. aozunasia.com [aozunasia.com]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. US4271298A - Process for the production of suspensions or solutions of cyanuric chloride in water - Google Patents [patents.google.com]
- 15. chegg.com [chegg.com]
Technical Support Center: Stabilizing Alkyne-Functionalized Triazines in Storage
Welcome to the technical support center for the handling and storage of alkyne-functionalized triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. Alkyne-functionalized triazines are powerful building blocks in medicinal chemistry and materials science; however, their high reactivity can lead to challenges in storage, primarily undesired polymerization. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of your materials.
Understanding the Instability: The "Why" Behind Polymerization
The primary challenge in storing terminal alkyne-functionalized triazines is their propensity to undergo oxidative homocoupling, also known as Glaser or Glaser-Hay coupling.[1][2][3][4] This process leads to the formation of 1,3-diyne linkages, resulting in oligomers and polymers, which can compromise the purity and reactivity of the starting material.
Several factors can initiate or accelerate this polymerization:
-
Presence of Oxygen: Molecular oxygen acts as the terminal oxidant in the catalytic cycle of Glaser-Hay coupling, regenerating the active copper(I) species.[3]
-
Trace Metal Contamination: The presence of catalytic amounts of copper(I) salts, often remnants from synthesis (e.g., Sonogashira coupling), is a major driver of this reaction.[1][5] Other transition metals can also potentially catalyze similar reactions.
-
Elevated Temperatures: Heat can increase the rate of polymerization reactions.[6]
-
Light Exposure: UV light can in some cases promote radical-mediated polymerization pathways.
-
Basic Conditions: The presence of a base facilitates the deprotonation of the terminal alkyne, forming the copper acetylide intermediate necessary for coupling.[1][4]
The triazine core itself is a stable aromatic heterocycle.[7][8] Its role in polymerization is primarily as the scaffold bearing the reactive alkyne groups. The electron-withdrawing nature of the triazine ring can influence the acidity of the terminal alkyne proton, potentially affecting its reactivity.
Troubleshooting and Mitigation Strategies
This section is formatted as a series of common problems and questions users might encounter, followed by detailed, actionable solutions.
Question 1: I've noticed a color change (e.g., yellowing, browning) and decreased solubility in my stored alkyne-functionalized triazine. What is happening?
Answer: This is a classic sign of polymerization. The formation of conjugated poly-diyne structures often leads to colored and less soluble materials. The change in physical appearance indicates a loss of purity and that the material may not perform as expected in subsequent reactions.
Immediate Actions:
-
Isolate the Material: Do not use the suspect material in critical experiments.
-
Assess the Extent: Attempt to dissolve a small sample in a good solvent (e.g., DMF, NMP, or chlorinated solvents). If a significant portion is insoluble, the polymerization is advanced.
-
Consider Repurification: If the material is valuable and only partially polymerized, it may be possible to repurify it via column chromatography or recrystallization to isolate the unreacted monomer.
Question 2: How can I prevent this polymerization from happening in the first place? What are the ideal storage conditions?
Answer: Prophylactic measures are crucial for maintaining the integrity of your alkyne-functionalized triazines. The key is to address the root causes of polymerization: oxygen, metal catalysts, heat, and light.
Prophylactic Storage Protocol:
-
Inert Atmosphere: Always store alkyne-functionalized triazines under an inert atmosphere (Argon or Nitrogen).[9] This directly mitigates the role of oxygen in oxidative coupling.
-
Low Temperature: Store the compounds at low temperatures. For short-term storage (weeks), 2-8 °C is often sufficient. For long-term storage (months to years), -20 °C or -80 °C is highly recommended.[10][11]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[12][13]
-
Solvent Choice: If storing in solution, use a dry, deoxygenated aprotic solvent. Solvents should be of high purity to avoid contaminants that could initiate polymerization.
-
Material Purity: Ensure the material is as pure as possible before long-term storage. Residual palladium or copper catalysts from synthesis (e.g., Sonogashira coupling) are particularly detrimental.[5][14][15] If you suspect metal contamination, consider passing a solution of your compound through a short plug of silica gel or a metal scavenger resin prior to storage.
.dot graph TD { subgraph "Prophylactic Storage Workflow" A[High-Purity Alkyne-Triazine] --> B{Solvent or Solid?}; B -->|Solid| C[Place in Amber Vial]; B -->|Solution| D[Dissolve in Anhydrous, Degassed Solvent]; C --> E{Purge with Inert Gas}; D --> E; E --> F[Seal Tightly with Parafilm]; F --> G[Store at ≤ -20°C]; G --> H[Protect from Light]; end style A fill:#34A853,fontcolor:#FFFFFF style B fill:#FBBC05,fontcolor:#202124 style G fill:#EA4335,fontcolor:#FFFFFF } .enddot Caption: Prophylactic storage workflow for alkyne-functionalized triazines.
Question 3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
Answer: Yes, for particularly sensitive compounds or for long-term storage, adding a polymerization inhibitor is a wise precaution. The most common inhibitors are radical scavengers.
Recommended Inhibitors:
-
Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that is effective at low concentrations.
-
Hydroquinone (HQ): Another effective phenolic inhibitor.
-
Phenothiazine (PTZ): Often used for stabilizing monomers during distillation and storage.
Protocol for Adding Inhibitors:
-
Choose an Inhibitor: BHT is a good first choice due to its efficacy and relatively low toxicity.
-
Determine Concentration: A concentration of 100-500 ppm (0.01 - 0.05% by weight) is typically sufficient. Higher concentrations are usually unnecessary and may interfere with downstream applications.
-
Method of Addition:
-
For Solids: Dissolve the alkyne-triazine and the inhibitor in a minimal amount of a volatile solvent. Mix thoroughly and then remove the solvent under reduced pressure at low temperature.
-
For Solutions: Add the inhibitor directly to the solution and mix well.
-
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Volatile; may be removed during solvent evaporation. |
| Hydroquinone (HQ) | 100 - 500 ppm | Less volatile than BHT. |
| Phenothiazine (PTZ) | 200 - 1000 ppm | Can sometimes impart a slight color. |
Frequently Asked Questions (FAQs)
Q1: Can I store my alkyne-functionalized triazine in a standard laboratory freezer? A: Yes, but with precautions. Ensure the container is tightly sealed to prevent moisture from the freezer atmosphere from entering, especially during temperature cycles.[9][12] A desiccator cabinet inside a cold room or freezer is an excellent option.
Q2: I need to ship my compound to a collaborator. What precautions should I take? A: Ship the compound as a solid if possible, under an inert atmosphere in a sealed vial. Pack it with cold packs or on dry ice to maintain a low temperature during transit. Clearly label the package with handling and storage instructions.
Q3: Does the position of the alkyne on the triazine ring affect its stability? A: While the electronic environment can influence the acidity of the terminal alkyne's proton, all terminal alkyne-functionalized triazines should be considered susceptible to oxidative polymerization. There is no "safe" position. Internal alkynes (disubstituted) are not susceptible to Glaser coupling and are significantly more stable in storage.
Q4: I performed a Sonogashira coupling to synthesize my compound. Are there special considerations? A: Absolutely. Sonogashira reactions use both palladium and copper catalysts.[5][14][15] It is critical to remove these metal catalysts thoroughly during workup and purification. Trace copper is a potent catalyst for the unwanted Glaser homocoupling during storage.[1][3] Consider an aqueous wash with a mild chelating agent like ammonium chloride or a brief treatment with a metal scavenger.
.dot graph TD { rankdir=LR; subgraph "Glaser Coupling Mechanism" A["2 R-C≡CH"] -- "+ Cu(I) / Base" --> B["2 R-C≡C-Cu"]; B -- "Oxidant (O2)" --> C["R-C≡C-C≡C-R"]; C -- "+ 2 Cu(0)" --> A; end style A fill:#F1F3F4,fontcolor:#202124 style B fill:#F1F3F4,fontcolor:#202124 style C fill:#4285F4,fontcolor:#FFFFFF } .enddot Caption: Simplified mechanism of copper-catalyzed alkyne homocoupling.
References
-
Askew, B. et al. (2020). Development of optimized conditions for Glaser-Hay bioconjugations. PLoS ONE, 15(9), e0238823. [Link]
-
Baxendale, I. R. et al. (2012). Development of Solid-Supported Glaser–Hay Couplings. ACS Combinatorial Science, 14(6), 346-354. [Link]
-
Wikipedia. (2023). Glaser coupling. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Solubility of Things. (2023). Alkynes: Structure, Properties, and Reactions. [Link]
-
NextGurukul. Notes On Alkynes: Reactions. [Link]
- Google Patents. (2016).
-
ACS Omega. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2018). Alkyne Polymerization. [Link]
-
ACS Omega. (2020). Theoretical Study on Drum-Shaped Polymers (1,3,5-Triazine)2n Composed of Nonplanar π-Extended Polymerization Units. [Link]
-
Wikipedia. (2023). Triazine. [Link]
-
ACS Applied Polymer Materials. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. [Link]
-
The Sonogashira Coupling. (n.d.). [Link]
-
ResearchGate. (2011). Sonogashira cross-coupling reactions from alkynes 6-9. [Link]
-
PubMed Central. (2016). Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs. [Link]
-
StudySmarter. Alkyne Reactions: Coupling, Polymerisation, Examples. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
ResearchGate. (2007). Synthesis and properties of polymers containing s-triazine rings in the main chain. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
EHS University of California, Irvine. (2018). EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. [Link]
-
Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
-
PubMed. (2015). Synthesis of triazine-based materials by functionalization with alkynes. [Link]
-
NASA Technical Reports Server. (1971). NASA CR-111884. [Link]
-
Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses. [Link]
-
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. [Link]
-
Justrite. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
LOCKSS. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. [Link]
-
Datapdf.com. Cyanuric Chloride Derivatives. 111. Alkoxy-s-triazines. [Link]
-
National Institutes of Health. (2023). Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. [Link]
-
PubMed. (2022). Functionalized Triazines and Tetrazines: Synthesis and Applications. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
MDPI. (2022). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. [Link]
-
National Institutes of Health. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. [Link]
-
PubMed Central. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]
-
YouTube. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CBSE Notes, Papers, NCERT Solutions [nextgurukul.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chemical Segregation and Storage Guide | Fisher Scientific [fishersci.com]
- 12. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 13. chemtech-us.com [chemtech-us.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Troubleshooting Click Reactions with Multifunctional Alkynes
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference when encountering challenges with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly when working with complex multifunctional alkynes. As a Senior Application Scientist, I've seen firsthand how the nuances of these powerful reactions can lead to unexpected outcomes. This resource is built on years of field-proven insights and established scientific principles to help you navigate these complexities and achieve robust, reproducible results.
Our approach here is not just to provide a list of steps, but to explain the why behind each recommendation. Understanding the underlying mechanisms is crucial for effective troubleshooting and adapting protocols to your specific molecular systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common issues encountered during click reactions with multifunctional alkynes in a direct question-and-answer format.
I. Low or No Product Yield
Q1: My click reaction with a multifunctional alkyne is showing very low to no yield. What are the likely causes and how can I fix it?
A1: This is a common and often multifaceted problem. Let's break down the potential culprits, from catalyst issues to reactant-specific challenges.
1. Catalyst Inactivity or Insufficiency: The heart of the CuAAC reaction is the Cu(I) catalyst. Its absence or deactivation is the primary reason for reaction failure.
-
The Problem: The active catalytic species, Cu(I), is readily oxidized to the inactive Cu(II) in the presence of oxygen.[1]
-
The Solution: Maintain a Reducing Environment.
-
Degas Your Solvents: Thoroughly sparge your reaction solvents with an inert gas (argon or nitrogen) for 15-30 minutes prior to use to remove dissolved oxygen.
-
Use an Excess of Reducing Agent: Sodium ascorbate is the most common reducing agent used to regenerate Cu(I) from any Cu(II) that forms.[1][2] A 3- to 10-fold excess relative to the copper catalyst is a good starting point.[1] Ensure your sodium ascorbate is fresh, as it can degrade over time.
-
Order of Addition Matters: A common pitfall is the order in which reagents are added. To ensure the catalyst is active when the reactants are introduced, a recommended order is: alkyne and azide in your degassed solvent, followed by the reducing agent (sodium ascorbate), and finally the copper source.[3]
-
2. Ligand Issues: Stabilizing ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, as well as enhancing its catalytic activity.[4]
-
The Problem: An inappropriate ligand-to-copper ratio or a ligand with poor solubility in your reaction solvent can lead to catalyst precipitation or deactivation.
-
The Solution: Optimize Ligand and Ratio.
-
For aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are excellent choices.[4]
-
The optimal ligand-to-copper ratio needs to be balanced for stability and reactivity.[2][4] A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[5]
-
If you suspect your multifunctional starting material is chelating the copper, consider increasing the ligand and copper concentration.[5]
-
3. Reactant-Specific Problems: Multifunctional alkynes can present unique challenges.
-
The Problem:
-
Steric Hindrance: Bulky groups near the alkyne functionality can impede the approach of the azide and the copper catalyst.[6][7] This is a significant factor to consider in polymer-antibody conjugations.[6]
-
Poor Solubility: Your multifunctional alkyne or the resulting product may have limited solubility in the reaction solvent, causing it to crash out of the solution and halt the reaction.
-
Side Reactions: The functional groups on your alkyne may participate in unwanted side reactions.
-
-
The Solution:
-
Address Steric Hindrance: While click chemistry is known for its robustness, extreme steric hindrance can slow down or prevent the reaction.[8] You may need to increase the reaction time, temperature (with caution, as this can promote side reactions), or catalyst loading.
-
Improve Solubility: If solubility is an issue, consider using a co-solvent system (e.g., THF/water, DMF/water).[9][10] For biomolecules, introducing PEG linkers can improve water solubility.[1]
-
Consider Catalyst-Free Alternatives: For extremely sensitive substrates or applications in living systems where copper toxicity is a concern, consider strain-promoted azide-alkyne cycloaddition (SPAAC).[4][11][12] SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst.[12]
-
II. Presence of Side Products & Purification Challenges
Q2: I'm observing significant side products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?
A2: The formation of side products is a clear indicator that your reaction conditions are not optimal. Let's identify the usual suspects and how to deal with them.
1. Alkyne Homocoupling (Glaser Coupling):
-
The Problem: In the presence of oxygen, the Cu(I) catalyst can promote the oxidative dimerization of your terminal alkyne, leading to the formation of a diacetylene byproduct.[13]
-
How to Identify It: This byproduct will have a molecular weight roughly double that of your alkyne starting material. It can be detected by LC-MS or NMR.
-
The Solution: As with preventing catalyst deactivation, maintaining a rigorously oxygen-free environment is key. Ensure thorough degassing of your solvents and a sufficient excess of a reducing agent like sodium ascorbate.[13]
2. Reactions with Other Functional Groups:
-
The Problem: If your multifunctional alkyne contains other reactive groups, such as free thiols, they can compete in the reaction.[13] Additionally, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system in the presence of oxygen can damage sensitive biomolecules.[13]
-
The Solution:
-
Protecting Groups: If possible, protect reactive functional groups that are not intended to participate in the click reaction.
-
Use of Ligands: Copper-stabilizing ligands can help mitigate the generation of ROS.[13]
-
Consider Alternative Click Chemistries: For molecules with free thiols, a thiol-ene click reaction might be a more suitable alternative.[12]
-
3. Incomplete Reactions:
-
The Problem: With multifunctional alkynes, it's possible to have a mixture of partially and fully reacted products. This can be due to steric hindrance increasing with each subsequent click reaction or due to suboptimal reaction conditions.
-
The Solution:
-
Drive the Reaction to Completion: Increase the reaction time and consider a slight excess of the azide component.
-
Stepwise Addition: For some systems, a stepwise approach where you perform the click reaction on one alkyne at a time (if chemically distinguishable) might be necessary.
-
Advanced Purification: You may need to employ more sophisticated purification techniques, such as preparative HPLC or size-exclusion chromatography, to separate products with different degrees of functionalization.
-
III. Post-Reaction Workup & Catalyst Removal
Q3: How can I effectively remove the copper catalyst from my final product? This is critical for my downstream biological applications.
A3: Residual copper can be toxic to cells and interfere with subsequent biological assays, so its complete removal is paramount.[2][4]
1. Chelation-Based Removal:
-
The Method: The most common and effective method is to use a chelating agent that binds tightly to copper, rendering it water-soluble and easily removable.
-
Recommended Chelators:
-
EDTA (Ethylenediaminetetraacetic acid): Washing your reaction mixture with an aqueous solution of EDTA is a standard and effective procedure.[5][14][15]
-
Ammonium Chloride/Hydroxide: A wash with a saturated ammonium chloride solution, sometimes with the addition of ammonium hydroxide, can also effectively remove copper.[15]
-
Chelating Resins: For more stubborn cases, stirring your product solution with a chelating resin like Chelex 100, followed by filtration, can be very effective.[15]
-
2. Precipitation:
-
The Method: In some cases, copper can be precipitated out of the solution.
-
Reagents:
-
Sodium Sulfide (Na₂S): Bubbling hydrogen sulfide (H₂S) gas through the solution or adding a solution of Na₂S will precipitate copper as copper sulfide (CuS), which can then be filtered off.[15] Caution: H₂S is highly toxic and should be handled in a well-ventilated fume hood.
-
Sodium thiosulfate (Na₂S₂O₃): This can dissolve Cu(I) and Cu(II) as a colorless complex, which can then be removed in an aqueous wash.[15]
-
3. Chromatography:
-
The Method: Standard silica gel column chromatography can often remove copper salts, which are typically polar and will adhere to the silica.
-
Considerations: This method is most effective when your product is significantly less polar than the copper salts.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Standard CuAAC Reaction with a Multifunctional Alkyne
This protocol provides a general starting point. Concentrations and reaction times may need to be optimized for your specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your multifunctional alkyne in a suitable degassed solvent (e.g., DMF, DMSO, or a t-BuOH/water mixture).
-
Prepare a stock solution of your azide in the same degassed solvent.
-
Prepare fresh stock solutions of CuSO₄·5H₂O in water, a copper-stabilizing ligand (e.g., THPTA) in water, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the multifunctional alkyne solution.
-
Add the azide solution. A slight excess (1.1 to 1.5 equivalents per alkyne group) is often beneficial.
-
Add the sodium ascorbate solution to a final concentration of approximately 5 mM.[5]
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. Add this premixed catalyst solution to the reaction vessel to a final copper concentration of 0.1 to 1 mM.[5]
-
Ensure the final reaction mixture is homogeneous. If not, adjust the solvent system.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by exposing it to air.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with an aqueous EDTA solution (e.g., 0.5 M) to remove the copper catalyst.[15] The aqueous layer will often turn blue or green, indicating the chelation of copper.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or preparative HPLC as needed.
-
Protocol 2: Copper Removal Using a Chelating Resin
-
Dissolve the Crude Product: After the initial workup (without the EDTA wash), dissolve your crude product in a suitable organic solvent.
-
Add Chelating Resin: Add a chelating resin (e.g., Chelex 100) to the solution. The amount will depend on the amount of copper used, but a significant excess is recommended.
-
Stir: Stir the suspension at room temperature for several hours to overnight.
-
Filter: Filter off the resin through a pad of celite or a fine frit.
-
Wash: Wash the resin thoroughly with the same organic solvent.
-
Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to obtain the copper-free product.
Visualizations
Diagram 1: The CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. labinsights.nl [labinsights.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Temperature Control in the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control during the synthesis of 2,4,6-trisubstituted-1,3,5-triazines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the synthesis of substituted 1,3,5-triazines from cyanuric chloride?
The cornerstone of synthesizing unsymmetrically substituted 1,3,5-triazines from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the differential reactivity of its three chlorine atoms.[1][2] This reactivity is highly dependent on temperature. Each successive nucleophilic substitution deactivates the triazine ring, making the subsequent substitution require more energy.[3] This provides a handle for selective synthesis:
-
First Substitution: The first chlorine is highly reactive and can be displaced at low temperatures, typically between 0-5 °C.[2][4]
-
Second Substitution: After the first substitution, the ring is less electrophilic, and a higher temperature, usually room temperature, is needed to displace the second chlorine.[4][5]
-
Third Substitution: The final chlorine atom is the least reactive and requires elevated temperatures, often refluxing in a high-boiling point solvent, for its displacement.[6]
Failure to control the temperature at each step will result in a non-selective reaction, leading to a mixture of mono-, di-, and tri-substituted products that can be challenging to separate.[2]
Q2: I'm attempting a monosubstitution, but my TLC and LC-MS results show significant amounts of di- and tri-substituted byproducts. What's the primary cause?
The most likely cause is a loss of temperature control.[2] If the reaction temperature rises above the optimal 0-5 °C range for the first substitution, you provide enough energy to overcome the activation barrier for the second substitution, leading to over-reaction.[4]
Another contributing factor could be the rate of addition of your nucleophile. A rapid, exothermic addition can create localized hot spots in the reaction mixture, even if the external cooling bath is at the correct temperature. This is why a slow, dropwise addition of the nucleophile is crucial.[2]
Q3: For the final substitution, my reaction is sluggish and gives a low yield, even at elevated temperatures. What factors should I consider?
Several factors can contribute to a difficult third substitution:
-
Insufficient Temperature: The third substitution often requires significantly higher temperatures. Depending on the nucleophile's reactivity, you may need to use a high-boiling point solvent like DMF or reflux the reaction mixture.[1][6]
-
Steric Hindrance: If the nucleophile or the substituents already on the triazine ring are bulky, this can sterically hinder the approach of the incoming nucleophile, requiring more forceful conditions (higher temperatures for longer durations).[3]
-
Nucleophile Reactivity: Weak nucleophiles will naturally require more energy to react with the deactivated di-substituted triazine. For instance, substituting with hindered amines may necessitate higher temperatures.[3]
-
Microwave Synthesis: For particularly stubborn third substitutions, microwave-assisted synthesis can be highly effective. The rapid, uniform heating provided by microwaves can often drive reactions to completion at lower bulk temperatures and in significantly shorter times than conventional heating, which can also help to minimize degradation of sensitive compounds.[6][7][8]
Q4: Can temperature affect the stability of the final triazine product during workup and purification?
Yes, some substituted triazines can be thermally labile.[9] During workup, especially when removing solvents under reduced pressure, it's important to use a rotary evaporator at a moderate temperature to avoid decomposition.[9] Similarly, during purification by column chromatography, prolonged exposure to heat should be avoided. It is also good practice to store the purified product at low temperatures under an inert atmosphere to prevent degradation over time.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2,4,6-trisubstituted-1,3,5-triazines, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Product Yield | Incorrect Reaction Temperature: The temperature may be too low for the desired substitution to occur efficiently.[7] | Solution: Gradually increase the reaction temperature and monitor the progress by TLC. For the third substitution, consider switching to a higher-boiling point solvent or employing microwave synthesis for more efficient energy input.[6][7] |
| Thermal Decomposition: The temperature may be too high, causing degradation of the starting materials or the product.[7] | Solution: Perform small-scale test reactions at lower temperatures. Ensure that the chosen temperature is not causing thermal decomposition of any sensitive functional groups on your nucleophiles or the triazine core.[7] | |
| Formation of Multiple Products (Lack of Selectivity) | Poor Temperature Control: This is the most common reason for obtaining a mixture of mono-, di-, and tri-substituted products when a specific substitution level is desired.[2] | Solution: For monosubstitution, maintain a strict temperature of 0-5 °C. Use an ice-salt bath for better temperature control. For disubstitution, ensure the first substitution is complete before slowly warming the reaction to room temperature.[2][5] |
| Localized Hot Spots: Rapid addition of reagents can cause localized heating. | Solution: Add the nucleophile dropwise to a cooled solution of the triazine. Ensure vigorous stirring to dissipate heat effectively.[2] | |
| Reaction Stalls/Incomplete Conversion | Suboptimal Temperature: The reaction may have reached equilibrium at a given temperature without proceeding to completion. | Solution: If monitoring by TLC shows that the reaction has stalled, a modest increase in temperature might be necessary to drive it to completion.[9] |
| Precipitation of Reactants: In some solvent systems, reactants or intermediates may precipitate out of the solution at lower temperatures, effectively halting the reaction. | Solution: Choose a solvent that can maintain the solubility of all components at the desired reaction temperature. A co-solvent system might be necessary. |
Experimental Protocols & Workflows
Protocol 1: Stepwise Synthesis of an Unsymmetrical Tri-substituted 1,3,5-Triazine
This protocol outlines the controlled, sequential substitution of cyanuric chloride with three different nucleophiles (Nucleophile A, B, and C).
-
First Substitution (Monosubstitution):
-
Dissolve cyanuric chloride (1.0 eq.) in a suitable solvent (e.g., anhydrous CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve Nucleophile A (1.0 eq.) and a base (e.g., diisopropylethylamine, 1.1 eq.) in the same solvent.
-
Add the nucleophile solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2][5]
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring the progress by TLC until the cyanuric chloride is consumed.
-
-
Second Substitution (Disubstitution):
-
To the reaction mixture containing the mono-substituted product, add Nucleophile B (1.0 eq.).
-
Allow the reaction to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the mono-substituted starting material.[5]
-
-
Third Substitution (Trisubstitution):
-
Add Nucleophile C (1.1 eq.) to the reaction mixture.
-
Heat the reaction to reflux (the specific temperature will depend on the solvent used).
-
Maintain the reflux for 4-12 hours, monitoring for the disappearance of the di-substituted intermediate.[1]
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
Workflow for Troubleshooting Selectivity Issues
The following diagram illustrates the decision-making process when encountering a mixture of products.
Caption: Troubleshooting workflow for poor selectivity in triazine synthesis.
Diagram of Temperature-Dependent Sequential Substitution
This diagram illustrates the relationship between increasing temperature and the stepwise substitution on the cyanuric chloride core.
Caption: Sequential substitution of cyanuric chloride at controlled temperatures.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Microwave-Assisted Synthesis of 1,3,5-Triazines. BenchChem.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.
- BenchChem. (2025). Optimization of solvent and temperature for 1,2,4-triazine reactions. BenchChem.
- El-Faham, A., et al. (2020). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides.
- Al-Rasheed, M. M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.
- ChemicalBook. (n.d.). 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis. ChemicalBook.
- El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
- BenchChem. (2025).
- de la Hoz, A., et al. (n.d.).
- Afonso, C. A. M., et al. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- Abdel-Hafez, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
- Al-Awadi, N. A., et al. (2025). ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach.
- de la Hoz, A., et al. (n.d.). Cyclotrimerization of nitriles in solvent-free conditions.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem.
- BenchChem. (2025).
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.
- Anderson, D. R., & John, J. A. (n.d.). Thermal trimerization of aromatic nitrile.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. OUCI.
- Gupton, J. T. (n.d.).
- Kurbangaleeva, D. K., et al. (2025). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-tris(prop-2-yn-1-yloxy)-1,3,5-triazine, a key building block in materials science and drug discovery. Due to the limited availability of direct experimental spectra in the public domain, this guide presents a detailed predictive analysis based on established NMR principles and data from analogous structures. To offer a comprehensive understanding, we compare its expected spectral characteristics with those of the structurally related compound, 2,4,6-triallyloxy-1,3,5-triazine. This comparative approach highlights the subtle yet significant electronic and structural differences imparted by the propargyl versus the allyl functional groups.
Introduction: The Significance of NMR in Characterizing Triazine Derivatives
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and the ability to be functionalized at the 2, 4, and 6 positions.[1] this compound, with its three reactive alkyne terminals, is a versatile precursor for the synthesis of complex macromolecules, including dendrimers and covalent organic frameworks, through click chemistry.[1] Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for confirming the identity and purity of these molecules. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound. These predictions are derived from the analysis of chemical shift databases and the known effects of substituent groups on the triazine ring and the propargyl moiety.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -O-CH ₂- | ~4.9 - 5.1 | Doublet | ~2.4 |
| ≡C-H | ~2.5 - 2.7 | Triplet | ~2.4 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =N (Triazine ring) | ~171 - 173 |
| -C ≡C- | ~78 - 80 |
| -C≡C - | ~75 - 77 |
| -O-C H₂- | ~58 - 60 |
Comparative Analysis: 2,4,6-Triallyloxy-1,3,5-triazine
For a robust comparative analysis, we will examine the NMR spectral data of 2,4,6-triallyloxy-1,3,5-triazine. This compound is an excellent counterpart as it shares the same triazine core and ether linkage but features terminal alkene groups instead of alkynes.
Table 3: ¹H and ¹³C NMR Spectral Data for 2,4,6-Triallyloxy-1,3,5-triazine
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -O-CH ₂- | ~4.8 - 5.0 | Doublet | ~5.5 |
| ¹H | -CH=CH ₂ | ~5.2 - 5.4 | Multiplet | - |
| ¹H | -CH =CH₂ | ~5.9 - 6.1 | Multiplet | - |
| ¹³C | C =N (Triazine ring) | ~171 - 173 | - | - |
| ¹³C | -C H=CH₂ | ~132 - 134 | - | - |
| ¹³C | -CH=C H₂ | ~117 - 119 | - | - |
| ¹³C | -O-C H₂- | ~68 - 70 | - | - |
Note: The chemical shifts for 2,4,6-triallyloxy-1,3,5-triazine are based on typical values for allylic ethers and triazine derivatives.
Discussion and Interpretation
The predicted NMR spectra of this compound reveal key structural information. In the ¹H NMR spectrum, the methylene protons adjacent to the oxygen are expected to appear as a doublet due to coupling with the terminal alkyne proton. This terminal alkyne proton, in turn, should present as a triplet.
In the ¹³C NMR spectrum, the triazine ring carbons are significantly deshielded, appearing at a characteristic downfield shift of around 171-173 ppm. The two sp-hybridized carbons of the alkyne group are expected in the 75-80 ppm region.
Comparing these predictions with the data for 2,4,6-triallyloxy-1,3,5-triazine highlights the influence of the terminal functional group. The vinylic protons of the allyl group in the ¹H NMR spectrum of the comparative compound appear in the 5.2-6.1 ppm range, which is significantly downfield from the acetylenic proton of the propargyl group. This is due to the different electronic environments of sp² and sp hybridized carbons. Similarly, the sp² carbons of the alkene in the ¹³C NMR spectrum of the triallyloxy derivative are found further downfield (117-134 ppm) compared to the sp carbons of the alkyne.
Experimental Protocol for NMR Analysis
This section outlines a standardized procedure for the preparation and analysis of triazine derivative samples by NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[2][3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice for triazine derivatives due to its ability to dissolve a wide range of organic compounds.[2][4] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) can be used to improve solubility.[4]
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound and the logical workflow of the comparative NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the comparative NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By comparing its expected spectral features with those of 2,4,6-triallyloxy-1,3,5-triazine, we have highlighted the key NMR signals that differentiate these two important synthons. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this class of compounds. For researchers working with these molecules, this guide serves as a valuable resource for spectral interpretation and structural verification.
References
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Geneva. InfoSheet : NMR sample preparation. Retrieved from [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine and Alternative Crosslinking Agents
For researchers, scientists, and drug development professionals engaged in the synthesis and application of crosslinking agents, understanding the structural integrity and fragmentation behavior of these molecules is paramount. Mass spectrometry serves as a cornerstone technique for such characterization. This guide provides an in-depth analysis of the mass spectral characteristics of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine, a versatile crosslinker, and compares its performance with other relevant alternatives. While direct experimental mass spectrometry data for this specific compound is not widely published, this guide leverages established fragmentation principles and data from analogous structures to provide a robust predictive analysis.
Introduction to this compound
This compound is a trifunctional crosslinking agent featuring a central s-triazine core and three propargyl ether side chains. The terminal alkyne groups offer reactive sites for various "click" chemistry reactions, making it a valuable tool in polymer chemistry, materials science, and bioconjugation. Accurate characterization of its molecular weight and fragmentation pattern is crucial for quality control and for understanding its reactivity in complex systems.
Predicted Mass Spectral Behavior of this compound
Based on the principles of mass spectrometry, the behavior of this compound under ionization can be predicted. Soft ionization techniques like Electrospray Ionization (ESI) are generally preferred for such moderately polar molecules to preserve the molecular ion.[1]
Molecular Ion: The expected molecular weight of this compound (C₁₂H₉N₃O₃) is approximately 243.22 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 244.23. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.
Fragmentation Pattern: Collision-Induced Dissociation (CID) of the protonated molecular ion is expected to yield characteristic fragment ions. The fragmentation is likely to be dominated by cleavages at the ether linkages and within the propargyl groups.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Key predicted fragment ions are summarized in the table below:
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 244.23 | [M+H]⁺ | Protonated molecular ion |
| 205.20 | [M+H - C₃H₄]⁺ | Loss of a propargyl group |
| 188.17 | [M+H - C₃H₃O]⁺ | Cleavage of a propargyloxy side chain |
| 149.14 | [M+H - 2(C₃H₄)]⁺ | Loss of two propargyl groups |
| 110.11 | [M+H - 3(C₃H₄)]⁺ | Loss of all three propargyl groups |
| 98.06 | [C₃H₃N₃O+H]⁺ | Fragment containing the triazine ring |
Comparison with Alternative Crosslinking Agents
A comparative analysis with other commonly used crosslinking agents highlights the unique mass spectral features of this compound.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Mass Spectral Features |
| This compound | Triazine core with three propargyl ether arms | 243.22 | Predicted prominent loss of propargyl and propargyloxy groups. |
| 2,4,6-Tris(allyloxy)-1,3,5-triazine | Triazine core with three allyl ether arms | 249.27 | Loss of allyl groups (41 Da) is a dominant fragmentation pathway. |
| Tris(2,3-epoxypropyl) isocyanurate (TGIC) | Isocyanurate core with three epoxypropyl arms | 297.29 | Fragmentation often involves the opening of the epoxide rings. |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Pentaerythritol core with four thiol-containing arms | 488.66 | Cleavage of the ester and thio-propionate groups is characteristic. |
The presence of the propargyl groups in the target molecule is expected to lead to a more complex fragmentation pattern compared to its allyl-substituted analog due to the higher reactivity of the terminal alkyne.
Experimental Protocol for Mass Spectrometry Analysis
To obtain high-quality mass spectrometry data for this compound, the following detailed protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is based on established methods for the analysis of other triazine derivatives.[2]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to acquire a comprehensive fragmentation pattern.
Data Acquisition and Analysis
-
Full Scan MS: Acquire data in full scan mode to identify the protonated molecular ion and any adducts.
-
Tandem MS (MS/MS): Perform product ion scans on the protonated molecular ion to obtain the fragmentation pattern.
-
Data Processing: Use appropriate software to analyze the spectra, identify the parent and fragment ions, and propose fragmentation pathways.
The logical workflow for this experimental protocol is depicted below:
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the mass spectral characteristics of this compound. By understanding its likely ionization and fragmentation behavior in comparison to other crosslinking agents, researchers can better design experiments for its characterization and application. The detailed experimental protocol provided herein offers a robust starting point for obtaining high-quality mass spectrometry data, enabling confident structural verification and purity assessment. As with any analytical endeavor, the specific instrument parameters may require optimization to achieve the best results.
References
-
Robins, L. I., & Kurth, M. J. (2007). 1,3,5-triazine-based Mass Spectral Tagging of One-Bead One-Compound Libraries. Organic Letters, 9(2), 171–173. [Link]
-
Banoub, J. H., & Gentil, E. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry, 30(1), 133-140. [Link]
-
Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]
Sources
A Comparative Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine for Advanced Crosslinking Applications
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Introduction: The Critical Role of Crosslinkers in Material Science and Biomedicine
In the realms of advanced materials, drug delivery, and tissue engineering, the architecture of a polymer network is paramount.[1] Crosslinkers are the molecular architects that dictate the final properties of these materials, transforming linear polymer chains into robust, three-dimensional structures. The choice of a crosslinker is a pivotal decision that influences everything from mechanical strength and degradation rate to biocompatibility and therapeutic efficacy. This guide provides an in-depth comparison of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine (TPO-T), a highly versatile trifunctional crosslinker, against other common crosslinking agents. We will explore the underlying chemistry, compare performance based on experimental insights, and provide actionable protocols for researchers and developers.
Understanding this compound (TPO-T)
TPO-T is a specialized s-triazine derivative characterized by a central 1,3,5-triazine ring functionalized with three propargyloxy side chains.[2] This structure provides three terminal alkyne groups, making it an exceptionally potent crosslinker for polymers functionalized with azide groups.[2] The synthesis of TPO-T typically involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with propargyl alcohol.[2] The rigid triazine core is a well-established scaffold in medicinal chemistry, known for its presence in pharmacologically active compounds.[2]
Mechanism of Action: The "Click" Chemistry Advantage
TPO-T's crosslinking capability is realized through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry.[2][3] This reaction is celebrated for its high efficiency, specificity, and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3][4] The CuAAC reaction forms a stable and irreversible triazole linkage between the alkyne groups of TPO-T and the azide groups of a functionalized polymer.[5]
Figure 1: Mechanism of TPO-T crosslinking via CuAAC. The trifunctional alkyne (TPO-T) reacts with azide-functionalized polymers in the presence of a copper(I) catalyst to form a stable, crosslinked network through triazole linkages.
Comparative Analysis with Other Crosslinkers
The selection of a crosslinker is a multi-faceted decision. Below is a comparison of TPO-T with other commonly used crosslinking agents across key performance parameters.
| Crosslinker | Functional Groups | Reaction Chemistry | Key Advantages | Key Disadvantages |
| TPO-T | 3 x Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, rapid kinetics, forms rigid and stable networks.[2] | Requires a copper catalyst which can be cytotoxic if not removed. |
| Glutaraldehyde | 2 x Aldehyde | Schiff Base Formation | Readily available, effective for crosslinking amine-containing polymers. | Can exhibit cytotoxicity, reactions can be slow and less specific.[6] |
| N,N'-Methylenebis(acrylamide) (BIS) | 2 x Acrylamide | Free Radical Polymerization | Commonly used in polyacrylamide gel synthesis, rapid polymerization. | Requires initiation (e.g., UV light, chemical initiators), potential for unreacted monomers. |
| Genipin | Dienophile | Reaction with primary amines | Natural origin, lower cytotoxicity compared to glutaraldehyde.[7] | Slower reaction kinetics, can impart a blue color to the material.[7] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Crosslinkers (e.g., DBCO-PEG-DBCO) | 2 x Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition | Copper-free "click" reaction, highly bioorthogonal.[5][8] | Often slower kinetics than CuAAC, synthesis of strained alkynes can be complex.[5] |
| Tripolyphosphate (TPP) | Polyphosphate | Ionic interaction with cationic polymers (e.g., Chitosan) | Mild, ionic crosslinking suitable for delicate biomolecules.[6][9] | Forms physically crosslinked networks that can be less stable than covalent linkages.[10][11] |
Table 1: Comparison of TPO-T with other common crosslinkers.
Performance Deep Dive: TPO-T in Action
Mechanical Properties
The trifunctional and rigid nature of the TPO-T crosslinker imparts significant mechanical robustness to the resulting polymer networks.[2] Hydrogels crosslinked with TPO-T are expected to exhibit higher storage moduli and compressive strength compared to those formed with more flexible, difunctional crosslinkers like PEG-based molecules.[12][13][14] The high crosslinking density achievable with TPO-T allows for the creation of materials with tailored mechanical properties suitable for load-bearing applications in tissue engineering.[15][16]
Kinetics and Gelation
The CuAAC reaction is known for its rapid kinetics, often leading to gelation within minutes.[5] This is a distinct advantage in applications requiring in-situ hydrogel formation, such as injectable drug delivery systems or surgical sealants.[1][17] In contrast, crosslinking methods like those using genipin or glutaraldehyde can take significantly longer.[6][7]
Biocompatibility
The bioorthogonality of the CuAAC reaction makes TPO-T a prime candidate for biomedical applications.[3][4] The reaction proceeds under mild, physiological conditions, minimizing damage to sensitive cells or therapeutic molecules.[3] However, a critical consideration is the potential cytotoxicity of the copper catalyst. Post-synthesis purification steps to remove residual copper are essential for ensuring the biocompatibility of the final material. For applications where even trace amounts of copper are a concern, copper-free click chemistry approaches like SPAAC offer a valuable alternative.[5][8]
Experimental Protocol: Hydrogel Formation with TPO-T
This protocol provides a general framework for creating a hydrogel using TPO-T. Optimization of concentrations and reaction times will be necessary for specific polymer systems and applications.
Materials:
-
Azide-functionalized polymer (e.g., azide-modified hyaluronic acid or gelatin)
-
This compound (TPO-T)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized polymer in PBS to the desired concentration (e.g., 5% w/v).
-
Prepare a stock solution of TPO-T in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 500 mM in deionized water).
-
-
Crosslinking Reaction:
-
In a sterile microcentrifuge tube, combine the azide-functionalized polymer solution and the TPO-T stock solution. The molar ratio of alkyne groups (from TPO-T) to azide groups (on the polymer) should be optimized, with a 1:1 ratio being a common starting point.
-
Vortex the mixture gently to ensure homogeneity.
-
To initiate the crosslinking, add the sodium ascorbate solution, followed immediately by the CuSO₄·5H₂O solution. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst.
-
Quickly and thoroughly mix the solution by pipetting or brief vortexing.
-
-
Gelation and Characterization:
-
Immediately transfer the reaction mixture to a suitable mold or well plate.
-
Allow the gel to form at room temperature or 37°C. Gelation can be monitored by inverting the container.
-
Once formed, the hydrogel can be washed extensively with PBS to remove unreacted components and the copper catalyst.
-
Figure 2: Step-by-step workflow for the preparation of a TPO-T crosslinked hydrogel.
Conclusion and Future Outlook
This compound is a powerful and efficient crosslinker that offers significant advantages in the creation of advanced polymer networks. Its trifunctional nature, combined with the rapid and specific kinetics of the CuAAC reaction, enables the formation of robust and stable materials with tunable properties. While the need for a copper catalyst requires careful consideration for biomedical applications, the superior performance of TPO-T in terms of mechanical strength and gelation speed makes it an excellent choice for a wide range of applications in drug delivery, tissue engineering, and materials science. As research continues to refine catalyst systems and purification methods, the utility of triazine-based crosslinkers like TPO-T is poised to expand even further.
References
-
PubMed. (2017). Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC). Biomacromolecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Retrieved from [Link]
-
Society for Biomaterials. (n.d.). The Strain-Promoted Alkyne-Azide Cycloaddition Reaction as a Cross-Linker for Making Poly(Ethylene Glycol) Hydrogels for Cell Th. Retrieved from [Link]
-
PubMed Central. (2024). Photo‐Clickable Triazine‐Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
ResearchGate. (2021). Comparisons on polymerization conversion and bonding capability. Retrieved from [Link]
-
PubMed. (2020). Tripolyphosphate-Crosslinked Chitosan/Gelatin Biocomposite Ink for 3D Printing of Uniaxial Scaffolds. Retrieved from [Link]
-
Frontiers. (2020). Tripolyphosphate-Crosslinked Chitosan/Gelatin Biocomposite Ink for 3D Printing of Uniaxial Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanical properties of hydrogels before and after cross‐linking. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
-
National Institutes of Health. (2020). Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering. Retrieved from [Link]
-
The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of TPO decomposition and cross-linking between starch macromolecules. Retrieved from [Link]
-
Semantic Scholar. (2022). Research Article Tuning Mechanical Properties of Polymeric Hydrogels Using Orthogonally Functionalized Crosslinkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogels based on physically cross-linked network with high mechanical property and recasting ability. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanical properties of hydrogels and their experimental determination. Retrieved from [Link]
-
MDPI. (2022). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. Retrieved from [Link]
- Google Patents. (n.d.). US5084541A - Triazine crosslinking agents and curable compositions.
-
MDPI. (n.d.). Biopolymers for Tissue Engineering: Crosslinking, Printing Techniques, and Applications. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]
-
MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]
-
MDPI. (n.d.). Physical and Chemical Methods to Assess Performance of TPO-Modified Asphalt Binder. Retrieved from [Link]
-
Frontiers. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]
-
Trea. (n.d.). Crosslinked triazine polymers and their use as crosslinking agents. Retrieved from [Link]
-
Angreen. (2025). Performance Analysis:XLPO vs TPO. Retrieved from [Link]
-
Digital CSIC. (2022). Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. Retrieved from [Link]
-
PubMed Central. (n.d.). A comparative cross-linking strategy to probe conformational changes in protein complexes. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2,4,6-Tris(allyloxy)-1,3,5-triazine. Retrieved from [Link]
-
MDPI. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Retrieved from [Link]
-
Unilong Industry Co.,Ltd. (2024). What is the difference between Photoinitiator 819 and TPO. Retrieved from [Link]
-
ResearchGate. (2024). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-linker engineering of hydrogel enables photothermal therapy and controlled drug release. Retrieved from [Link]
-
PubMed Central. (2021). Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial. Retrieved from [Link]
Sources
- 1. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Tripolyphosphate-Crosslinked Chitosan/Gelatin Biocomposite Ink for 3D Printing of Uniaxial Scaffolds [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Tripolyphosphate-Crosslinked Chitosan/Gelatin Biocomposite Ink for 3D Printing of Uniaxial Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical properties of hydrogels and their experimental determination. | Semantic Scholar [semanticscholar.org]
- 15. Photo‐Clickable Triazine‐Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Triazine Linkers in Covalent Organic Framework Synthesis: A Comparative Guide
Introduction: The Architectural Imperative of Linkers in COF Synthesis
Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous structures with unparalleled tunability for applications ranging from gas separation and storage to catalysis and drug delivery. The remarkable properties of these materials are not merely a function of their constituent monomers but are critically dictated by the nature of the chemical linkages that stitch these building blocks into a robust, extended network. Among the diverse array of linkers employed in COF synthesis, those based on the 1,3,5-triazine ring have emerged as a particularly advantageous class, imparting a unique combination of stability, functionality, and performance. This guide provides an in-depth comparison of triazine-based linkers with common alternatives, supported by experimental data, to elucidate their superior attributes for researchers, scientists, and professionals in drug development.
The Triazine Advantage: A Triumvirate of Stability, Porosity, and Functionality
The incorporation of the nitrogen-rich triazine heterocycle into the backbone of COFs confers a suite of desirable properties that often surpass those of their purely carbocyclic counterparts, such as benzene-based frameworks. This superiority can be attributed to the inherent electronic nature of the triazine ring.
Enhanced Physicochemical Stability: A Cornerstone of Practical Utility
A critical limitation of early COFs, particularly those based on boronate esters, is their susceptibility to hydrolysis, which compromises their structural integrity in the presence of moisture. Triazine-based COFs, in contrast, exhibit remarkable chemical and thermal stability. Structures based on 1,3,5-substituted triazine-centered nodes are more stable than those derived from 1,3,5-benzene-linked COFs because triazines have a greater electron affinity than benzene-based aromatic rings.[1][2][3][4] This enhanced stability is a direct consequence of the electron-deficient nature of the triazine ring, which strengthens the covalent bonds forming the framework.
The delocalization of lone-pair electrons from the nitrogen atoms into the aromatic system creates a more polarized and electronically stable structure. This intrinsic stability allows triazine-based COFs to maintain their crystallinity and porosity under harsh conditions, including strong acids and bases, and high temperatures, making them suitable for a broader range of real-world applications. For instance, certain triazine-based COFs have demonstrated stability in boiling water, a condition under which many other COFs would degrade.[5]
dot graph TD { subgraph "Triazine-Based Linker" A[Triazine Core] end subgraph "Alternative Linkers" B[Benzene Core] C[Boronate Ester] end
} Figure 1: Logical relationship between linker choice and COF properties.
Tunable Porosity and High Surface Area
Like other COFs, triazine-based frameworks possess permanent porosity and high specific surface areas. However, the geometric constraints of the trigonal triazine linker, often a C3-symmetric node, facilitate the formation of well-defined, ordered porous structures. The predictable reactivity of triazine-based linkers allows for precise control over the resulting COF's pore size and surface chemistry.[5] This tunability is crucial for applications such as selective gas adsorption and separation, where pore dimensions are critical.
Inherent Functionality for Advanced Applications
The nitrogen atoms within the triazine ring are not merely structural components; they are functional sites that can engage in a variety of interactions. These Lewis basic nitrogen sites can act as hydrogen bond acceptors, coordination sites for metal ions, and catalytic centers. This "built-in" functionality obviates the need for post-synthetic modification in many cases, streamlining the development of functional materials. For example, the nitrogen-rich pores of triazine-based COFs have shown exceptional promise for CO2 capture and sequestration due to favorable dipole-quadrupole interactions.[5] Furthermore, the electronic properties of the triazine ring make these COFs promising candidates for photocatalysis and optoelectronic applications.[6][7][8][9][10][11]
Comparative Performance Analysis: Triazine-Based COFs vs. Alternatives
To objectively assess the advantages of triazine-based linkers, it is instructive to compare the performance metrics of triazine-containing COFs with those constructed from other common linkers under similar conditions.
| Property | Triazine-Based COF (e.g., TPT-DMBD-COF) | Benzene-Based Analog | Boronate Ester-Based COF (e.g., COF-5) |
| Thermal Stability (TGA) | High, decomposition often > 400 °C[1] | Generally lower than triazine-based analogs | Variable, can be high but often lower than imine-based COFs |
| Chemical Stability (Acid) | Stable in strong acids (e.g., 9M HCl) | Less stable than triazine-based analogs | Unstable, readily hydrolyzes |
| Chemical Stability (Base) | Stable in strong bases (e.g., 9M NaOH) | Less stable than triazine-based analogs | Unstable, readily hydrolyzes |
| BET Surface Area (m²/g) | High (e.g., 279.5 for TPT-DMBD-COF)[1] | Variable, can be high | High (e.g., up to 1590 for COF-5)[12] |
| Key Advantage | Superior stability, inherent functionality | Well-established synthesis | High crystallinity and surface area |
| Key Disadvantage | Synthesis can sometimes require harsher conditions | Lower stability compared to triazine COFs | Poor hydrolytic stability |
Table 1: Comparative properties of COFs with different linkers.
Experimental Protocols: Synthesis of a Triazine-Based COF
The following provides a detailed, step-by-step methodology for the synthesis of a representative triazine-based COF, TAPT-TP-COF, formed from the condensation of 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 2,4,6-triformylphloroglucinol (TP).
Synthesis of Monomers
1. Synthesis of 1,3,5-tris(4-aminophenyl)triazine (TAPT):
-
Rationale: This C3-symmetric amine serves as the nitrogen-rich node in the COF structure.
-
Procedure:
-
To a stirred solution of p-nitroaniline in a suitable solvent (e.g., N-methyl-2-pyrrolidone), add cyanuric chloride in a dropwise manner at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the intermediate product by adding the reaction mixture to water.
-
Collect the solid by filtration and wash thoroughly with water and ethanol.
-
Reduce the nitro groups of the intermediate to amines using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
-
Purify the final TAPT product by recrystallization.
-
2. Synthesis of 2,4,6-triformylphloroglucinol (TP):
-
Rationale: This C3-symmetric aldehyde acts as the linker, reacting with the amine groups of TAPT to form the COF.
-
Procedure:
-
Dissolve phloroglucinol in anhydrous diethyl ether and cool to 0 °C.
-
Bubble dry hydrogen cyanide gas through the solution, followed by the addition of anhydrous zinc chloride as a catalyst (Gattermann reaction).
-
Stir the reaction mixture at 0 °C for several hours until a precipitate forms.
-
Hydrolyze the intermediate iminium salt by adding water and heating.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
-
Solvothermal Synthesis of TAPT-TP-COF
-
Rationale: Solvothermal synthesis in a sealed vessel allows for the reaction to proceed at elevated temperatures and pressures, promoting the formation of a crystalline, ordered framework.
dot graph TD { subgraph "Monomer Synthesis" A[Precursors for TAPT] --> B(Synthesis of TAPT); C[Precursors for TP] --> D(Synthesis of TP); end subgraph "COF Synthesis" B --> E{Solvothermal Reaction}; D --> E; E -- "120°C, 3 days" --> F[TAPT-TP-COF]; end subgraph "Characterization" F --> G(PXRD); F --> H(FT-IR); F --> I(BET); F --> J(TGA); end style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 2: Experimental workflow for the synthesis and characterization of TAPT-TP-COF.
-
Procedure:
-
In a Pyrex tube, combine TAPT (e.g., 0.1 mmol) and TP (e.g., 0.1 mmol).
-
Add a mixture of solvents, typically 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1 mL), and an aqueous acetic acid solution (e.g., 6 M, 0.1 mL) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum and heat at 120 °C for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with anhydrous acetone and tetrahydrofuran to remove unreacted monomers and oligomers.
-
Dry the purified TAPT-TP-COF under vacuum at 120 °C overnight.
-
Conclusion and Future Outlook
Future research will likely focus on the development of novel triazine-based linkers with even more sophisticated functionalities, as well as the exploration of greener and more scalable synthetic routes. As our understanding of the structure-property relationships in these materials deepens, we can anticipate the emergence of triazine-based COFs tailored for highly specific and demanding applications, from targeted drug delivery systems to highly efficient catalysts for sustainable chemical transformations.
References
-
A β-ketoenamine-linked covalent organic framework as a heterogeneous photocatalyst for the synthesis of 2-arylbenzothiazoles by cyclization reaction. Green Chemistry. [Link]
-
Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ACS Omega. [Link]
-
Modulating electronic structure of triazine-based covalent organic frameworks for photocatalytic organic transformations. Journal of Materials Chemistry A. [Link]
-
A Tale of Two Syntheses: A Comparative Study of the Physical and Photocatalytic Properties of Covalent Triazine Frameworks (CTFs). ResearchGate. [Link]
-
Modulating Electronic Structure of Triazine-based Covalent Organic Frameworks for Photocatalytic Organic Transformations. ResearchGate. [Link]
-
π-Electron-Extended Triazine-Based Covalent Organic Framework as Photocatalyst for Organic Pollution Degradation and H2 Production from Water. MDPI. [Link]
-
Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. PubMed. [Link]
-
Triazine-based covalent organic framework aerogels for photocatalytic degradation. ResearchGate. [Link]
-
Synthesis of sp2-Carbon Covalent Triazine Framework Photocatalysts for Efficient Organic Dye Degradation. Langmuir. [Link]
-
a) Synthetic scheme for the preparation and the structures of... ResearchGate. [Link]
-
Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ACS Omega. [Link]
-
Triazine–Porphyrin-Based Hyperconjugated Covalent Organic Framework for High-Performance Photocatalysis. Journal of the American Chemical Society. [Link]
-
Photocatalytic Applications of Covalent Organic Frameworks: Synthesis, Characterization, and Utility. ResearchGate. [Link]
-
Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI. [Link]
-
2D covalent triazine framework: A new class of organic photocatalyst for water splitting. ResearchGate. [Link]
-
Synthesis of TAPT‐COF and TAPT‐COF‐X. ResearchGate. [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. [Link]
-
Covalent Triazine Frameworks for the Dynamic Adsorption/Separation of Benzene/Cyclohexane Mixtures. ResearchGate. [Link]
-
Porous Covalent Triazine-Based Frameworks (CTFs): Design, Synthesis and Applications. Heinrich-Heine-Universität Düsseldorf. [Link]
-
Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ResearchGate. [Link]
-
(3,3)-Connected Triazine-Based Covalent Organic Frameworks for Efficient CO2 Separation over N2 and Dye Adsorption. PubMed. [Link]
-
Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. PMC. [Link]
-
Hybrid Triazine-Boron 2D Covalent Organic Frameworks – Synthesis, Characterization and DFT Approach to Layer Interaction Energies. ResearchGate. [Link]
-
Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. [Link]
-
Trends in the thermal stability of two-dimensional covalent organic frameworks. RSC Publishing. [Link]
-
Porphyrin‐based covalent triazine frameworks: Porosity, adsorption performance, and drug delivery. Scilit. [Link]
-
Quantitative Construction of Boronic‐Ester Linkages in Covalent Organic Frameworks for the Carbon Dioxide Reduction. ResearchGate. [Link]
-
Covalent Organic Framework Composites: Synthesis and Analytical Applications. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (3,3)-Connected Triazine-Based Covalent Organic Frameworks for Efficient CO2 Separation over N2 and Dye Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating electronic structure of triazine-based covalent organic frameworks for photocatalytic organic transformations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alkyne vs. Allyl Functionalized Triazines: A Comparative Study
Introduction: The Triazine Scaffold and the Power of Pendent Functionality
The 1,3,5-triazine core is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its planar, aromatic structure and the presence of three nitrogen atoms create a unique electronic profile, while the three substitution points (typically originating from cyanuric chloride) offer a perfect platform for creating multifunctional molecules.[2] However, the true versatility of a triazine-based system is often unlocked not by the core itself, but by the reactive handles appended to it. These handles allow for covalent linkage to other molecules, surfaces, or polymers in a controlled and efficient manner.
This guide provides an in-depth, objective comparison of two of the most powerful and widely used reactive handles: the terminal alkyne and the allyl group. We will move beyond a simple list of reactions to explore the causality behind their distinct reactivities, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Structural Overview: Alkyne vs. Allyl Triazines
The fundamental difference between these two functionalized triazines lies in the nature of their carbon-carbon multiple bonds. The alkyne provides a linear, sp-hybridized triple bond, while the allyl group features an sp²-hybridized double bond adjacent to an sp³-hybridized carbon. This seemingly subtle structural variance leads to profoundly different chemical behaviors.
Caption: Core structures of triazines functionalized with alkyne and allyl groups.
Part 1: A Head-to-Head Comparison of Reactivity and Mechanism
The choice between an alkyne and an allyl handle is fundamentally a choice between two distinct, highly efficient ligation chemistries: Azide-Alkyne Cycloaddition and Thiol-Ene Radical Coupling .
Alkyne-Functionalized Triazines: The Realm of "Click Chemistry"
Terminal alkynes are synonymous with "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups.[3] The premier reaction for alkynes is the Huisgen 1,3-dipolar cycloaddition with an azide to form a highly stable 1,2,3-triazole ring.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction.[] The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and, crucially, provides absolute regiocontrol, yielding exclusively the 1,4-disubstituted triazole isomer.[5] This reaction's efficiency and reliability have made it a mainstay in drug discovery and bioconjugation.[6][7] The primary drawback is the requirement for a copper catalyst, which can be cytotoxic, limiting its application in living systems without careful ligand design.[][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of catalyst toxicity, SPAAC was developed.[][8] This approach uses a strained cyclooctyne derivative instead of a terminal alkyne. The high ring strain provides the activation energy needed for the cycloaddition to proceed rapidly at physiological temperatures without any metal catalyst.[9] This makes SPAAC an invaluable tool for live-cell imaging and in-vivo applications, though it requires the synthesis of more complex strained alkyne partners.[]
Allyl-Functionalized Triazines: Masters of Radical Coupling
Allyl groups excel in radical-mediated thiol-ene coupling. This reaction proceeds via a free-radical chain mechanism, typically initiated by light (photo-initiator) or heat (thermal initiator), to form a stable thioether linkage.[10][11]
Mechanism Deep Dive: The process begins with the initiator generating a thiyl radical (RS•) from a thiol (RSH). This radical then adds across the allyl double bond of the triazine. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, creating the thioether product and regenerating a thiyl radical to continue the chain reaction.[11]
Key Advantages:
-
Speed and Efficiency: Thiol-ene reactions are often extremely fast, proceeding to completion in seconds to minutes, especially under UV irradiation.[12][13]
-
Oxygen Tolerance: Unlike many radical polymerizations, thiol-ene reactions are significantly less inhibited by oxygen, reducing the need for stringent de-gassing procedures.[14]
-
Orthogonality: The reaction is highly specific between the thiol and the allyl group, with minimal side reactions, embodying the "click" philosophy.[10]
Part 2: Quantitative Performance and Data Analysis
The choice between these functional groups often comes down to quantitative metrics of reaction performance. The following table summarizes key comparative data derived from the literature.
| Parameter | Alkyne-Triazine (CuAAC) | Alkyne-Triazine (SPAAC) | Allyl-Triazine (Thiol-Ene) |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | Radical Chain Addition |
| Primary Partner | Azide | Azide | Thiol |
| Catalyst/Initiator | Copper(I) salt[] | None (strain-promoted)[] | Photo- or Thermal Radical Initiator[12] |
| Biocompatibility | Moderate (catalyst toxicity)[8] | High (metal-free)[] | High (initiator dependent) |
| Typical Kinetics | Fast (minutes to hours) | Very Fast (seconds to minutes) | Extremely Fast (seconds to minutes)[13] |
| Byproducts | None (atom economical) | None (atom economical) | None (atom economical) |
| Resulting Linkage | 1,2,3-Triazole | 1,2,3-Triazole | Thioether |
| Linkage Stability | Exceptionally High | Exceptionally High | High (robust C-S bond) |
| Orthogonality | Excellent | Excellent | Excellent |
Part 3: Application-Driven Selection
The distinct characteristics of alkyne and allyl functionalities make them suitable for different, though sometimes overlapping, applications.
Drug Discovery and Bioconjugation
Alkynes are the dominant choice in this arena. The bio-orthogonality of the azide-alkyne pair is unparalleled.[15] SPAAC, in particular, has revolutionized the field by enabling the precise labeling and tracking of biomolecules in living cells without perturbation.[] The resulting triazole ring is not just a linker; it is metabolically stable and can act as a pharmacophore, participating in hydrogen bonding.[7]
Materials Science and Polymer Chemistry
Both chemistries are powerhouses, but with different sweet spots.
-
Allyl-triazines are exceptionally well-suited for creating cross-linked networks, hydrogels, and elastomers.[12][13] The rapid, radical-mediated thiol-ene reaction is ideal for applications requiring fast curing times, such as in dental impression materials or 3D printable hydrogels.[12][13]
-
Alkyne-triazines are used to build highly defined, functional networks and novel C/N/(H) materials.[16] The stability of the triazole linkage is a significant asset for creating robust, thermally stable materials.[17] They are also instrumental in post-polymerization functionalization, where pre-formed polymers containing alkyne groups can be easily modified.[18]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials | Pocket Dentistry [pocketdentistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of triazine-based materials by functionalization with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthesized 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
In the realms of advanced materials, medicinal chemistry, and polymer science, the structural integrity of molecular building blocks is not merely a matter of academic rigor but a prerequisite for reproducible and reliable outcomes. 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine (TPT), a trifunctional linker, has emerged as a critical component in the synthesis of complex molecular architectures, including covalent organic frameworks and novel polymers, largely due to its reactive alkyne handles that are amenable to "click chemistry" reactions.[1] However, the synthetic route to TPT, typically involving the nucleophilic substitution of cyanuric chloride with propargyl alcohol, can yield a mixture of partially substituted intermediates and other impurities.[1] The presence of these contaminants can dramatically alter the physicochemical properties of the final materials and compromise their intended functions.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized TPT. We will explore the causality behind the selection of specific experimental methods and provide actionable protocols for researchers. Furthermore, we will compare the purity assessment of TPT with a common alternative trifunctional alkyne, 1,3,5-Triethynylbenzene, to highlight key differences in analytical strategies.
The Imperative of Purity: Why It Matters for TPT
The utility of TPT is intrinsically linked to its trifunctionality. In applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, each of the three alkyne groups is designed to react to form a highly ordered network.[2][3][4] Impurities with fewer than three alkyne moieties, such as mono- and di-substituted triazine intermediates, will act as chain terminators, leading to materials with lower molecular weights and compromised structural integrity. Other potential impurities, like residual starting materials or solvents, can interfere with catalytic processes or introduce undesirable functionalities. Consequently, a multi-modal analytical approach is essential to confirm the identity and purity of synthesized TPT before its use in downstream applications.
A Multi-Pronged Analytical Workflow for Purity Determination
No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the convergence of data from several orthogonal methods, each providing a unique piece of the puzzle. The typical workflow for TPT purity assessment is a cyclical process of analysis and, if necessary, further purification.
Caption: A typical workflow for the synthesis, purification, and multi-technique purity assessment of TPT.
Comparative Analysis of Purity Assessment Techniques: TPT vs. 1,3,5-Triethynylbenzene
To better understand the nuances of TPT analysis, it is instructive to compare it with another widely used trifunctional alkyne, 1,3,5-Triethynylbenzene. While both serve as tripodal building blocks, their distinct chemical structures necessitate different considerations during purity assessment.
| Analytical Technique | This compound (TPT) | 1,3,5-Triethynylbenzene | Key Considerations & Rationale |
| ¹H NMR Spectroscopy | Expected Signals: δ ~5.0 (s, 6H, O-CH₂), δ ~2.5 (t, 3H, C≡C-H). A 2:1 integration ratio is crucial. | Expected Signals: δ ~7.6 (s, 3H, Ar-H), δ ~3.1 (s, 3H, C≡C-H).[5] A 1:1 integration ratio is key. | NMR provides the most definitive structural confirmation and is excellent for identifying proton-bearing impurities.[6][7][8] The simplicity of the spectra for both pure compounds makes impurity detection straightforward. |
| ¹³C NMR Spectroscopy | Expected Signals: δ ~171 (C=N), ~78 (C≡C), ~75 (C≡C-H), ~55 (O-CH₂). | Expected Signals: δ ~135.6 (Ar-C), ~122.8 (Ar-C), ~81.6 (C≡C), ~78.7 (C≡C-H).[5] | Confirms the carbon framework. The presence of the triazine ring carbon signal is a key identifier for TPT. |
| HPLC | Method: Reverse-phase C18 column with a water/acetonitrile gradient. UV detection around 220-240 nm. | Method: Similar reverse-phase conditions, though a higher percentage of organic solvent may be needed due to increased hydrophobicity. UV detection at ~254 nm. | HPLC is the gold standard for quantitative purity assessment, allowing for the separation and quantification of impurities.[9][10][11] |
| Mass Spectrometry (MS) | Expected Ion (ESI+): [M+Na]⁺ or [M+H]⁺. Provides molecular weight confirmation. | Expected Ion (EI or APCI): M⁺. Less polar nature may favor these ionization techniques. | MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities based on their mass-to-charge ratio.[7][12][13] |
| FTIR Spectroscopy | Key Absorptions: ~3300-3250 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1550 cm⁻¹ (triazine ring C=N stretch). | Key Absorptions: ~3300-3250 cm⁻¹ (≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch), ~1600 cm⁻¹ (aromatic C=C stretch). | FTIR is a rapid and effective method for confirming the presence of key functional groups and the absence of others (e.g., O-H stretch from residual alcohol).[14][15] |
Detailed Experimental Protocols
Protocol 1: Quantitative Purity Determination of TPT by HPLC
Objective: To accurately quantify the purity of a synthesized TPT sample and detect any related impurities.
Rationale: High-Performance Liquid Chromatography separates compounds based on their differential partitioning between a stationary and a mobile phase.[10] For TPT and its likely impurities (mono- and di-substituted analogs), reverse-phase chromatography provides excellent resolution.
Materials:
-
HPLC system with a UV detector and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
TPT sample.
Procedure:
-
Sample Preparation: Prepare a stock solution of TPT in acetonitrile at a concentration of 1 mg/mL. Dilute this stock to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of TPT as: (Area of TPT peak / Total area of all peaks) x 100%.
Self-Validation: The stability of the baseline before and after the elution of the main peak is a good indicator of the absence of strongly retained or co-eluting impurities. The reproducibility of the retention time over multiple injections confirms the stability of the system.
Protocol 2: Structural Verification of TPT by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of TPT and identify any proton-containing impurities.
Rationale: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an unparalleled tool for structural elucidation of organic compounds.[7]
Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
TPT sample.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the TPT sample in 0.7 mL of CDCl₃ in a clean NMR tube.
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals corresponding to the TPT protons.
-
Verify the chemical shifts and the 2:1 integration ratio of the methylene (-O-CH₂) to the acetylenic (C≡C-H) protons.
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities.
-
Self-Validation: The internal consistency of the integration ratios provides a self-validating measure of purity with respect to other proton-containing species.
Logical Interplay of Analytical Data
The strength of this multi-technique approach lies in the cross-validation of data. No single result should be interpreted in isolation.
Caption: Interplay of analytical data for a conclusive purity assessment of TPT.
References
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Cal-Star. Ways to Test for Chemical Purity. [Link]
-
PubMed. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
National Institute of Standards and Technology (NIST). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
-
Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Click chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. 1,3,5-TRIETHYNYLBENZENE | 7567-63-7 [chemicalbook.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. cal-star.com [cal-star.com]
- 10. moravek.com [moravek.com]
- 11. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 12. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. rtilab.com [rtilab.com]
- 15. eag.com [eag.com]
A Researcher's Guide to the X-ray Crystal Structure of Triazine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazine derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities and functional properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, optimizing their properties, and designing novel compounds. This guide provides a comprehensive comparison of the X-ray crystal structures of various triazine derivatives, offering insights into their synthesis, crystallization, and structural analysis. We delve into the causality behind experimental choices and present detailed protocols to ensure reproducible and reliable results.
Introduction: The Significance of Triazine Scaffolds and Structural Precision
The 1,3,5-triazine (s-triazine) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a versatile scaffold in drug discovery and development.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][3][4] The efficacy of these compounds is intrinsically linked to their molecular geometry, which dictates their interaction with biological targets. X-ray crystallography stands as the gold standard for elucidating these intricate three-dimensional structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6] This detailed structural knowledge is indispensable for rational drug design and the development of new materials.
The Power of X-ray Crystallography: Unveiling the Molecular Architecture
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal.[6] The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[6] This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the positions of the individual atoms can be deduced.[6]
Why X-ray Crystallography for Triazine Derivatives?
While other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about the connectivity and composition of molecules, they fall short in providing the precise spatial arrangement of atoms.[5] For triazine derivatives, where subtle changes in conformation or the orientation of substituents can significantly impact biological activity, the unambiguous structural determination offered by X-ray crystallography is crucial. It provides definitive evidence of stereochemistry, tautomeric forms, and the nature of intermolecular interactions, such as hydrogen bonding, which are vital for understanding crystal packing and solid-state properties.[5][7]
A Step-by-Step Guide to Obtaining the Crystal Structure of a Triazine Derivative
The journey from a synthesized triazine derivative to its fully resolved crystal structure involves a series of meticulous steps. Here, we provide a generalized yet detailed protocol, emphasizing the critical considerations at each stage.
Part 1: Synthesis and Purification of the Triazine Derivative
The synthesis of triazine derivatives often involves the reaction of cyanuric chloride with various nucleophiles.[8] The purity of the synthesized compound is paramount for successful crystallization.
Experimental Protocol: Synthesis of a Generic Disubstituted Triazine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5 °C in an ice bath.
-
First Substitution: Slowly add a solution of the first amine (1 equivalent) to the cooled cyanuric chloride solution. The reaction is typically rapid and exothermic. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Second Substitution: After the first substitution is complete, add the second amine (1 equivalent) to the reaction mixture. The temperature may need to be raised to room temperature or slightly heated to facilitate the second substitution. Again, monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure triazine derivative.[9] Characterize the purified compound using NMR and MS to confirm its identity and purity before proceeding to crystallization.
Part 2: Crystallization – The Art and Science of Growing Single Crystals
Crystallization is often the most challenging and empirical step in X-ray crystallography.[10] The goal is to create a supersaturated solution from which the molecules can slowly self-assemble into a well-ordered crystal lattice.
Common Crystallization Techniques for Triazine Derivatives:
-
Slow Evaporation: This is one of the simplest methods.[11] Dissolve the purified compound in a suitable solvent or solvent mixture in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over days or weeks. The choice of solvent is critical and can significantly influence crystal quality.[11]
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[11] A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the more volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the inner vial and inducing crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents as they slowly mix.
Choosing the Right Solvent: The ideal solvent is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for supersaturation, while a solvent in which it is insoluble will prevent it from dissolving in the first place. A systematic screening of different solvents and solvent mixtures is often necessary.
Part 3: X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Workflow for X-ray Crystallography of Triazine Derivatives
Caption: Workflow for obtaining the crystal structure of a triazine derivative.
Data Collection and Processing: The diffractometer rotates the crystal while collecting diffraction data at various orientations. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections.
Structure Solution and Refinement: The initial crystal structure is typically solved using direct methods or the Patterson method.[5] This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. The final refined structure provides the precise coordinates of all atoms in the unit cell.
Comparative Analysis of Triazine Derivative Crystal Structures
The crystal structures of triazine derivatives reveal a wealth of information about their molecular conformations and intermolecular interactions. The following table summarizes key crystallographic data for a selection of recently reported triazine derivatives.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Isatin-s-triazine hydrazone derivative (6c) | Triclinic | P-1 | O...H, C...H, N...H, C...N | [12] |
| Hydroacridinone-based hydrazino-s-triazine | Orthorhombic | Pbca | H...H, O...H, Cl...H, N...H, C...H | [13] |
| s-Triazine-hydroxybenzylidene hydrazone (4f) | Monoclinic | P2₁/c | N-H...N, C-H...O | [14] |
| s-Triazine-hydroxybenzylidene hydrazone (5b) | Monoclinic | P2₁/n | N-H...O, C-H...O | [14] |
| s-Triazine-hydroxybenzylidene hydrazone (5f) | Triclinic | P-1 | N-H...N, C-H...O | [14] |
This table is a representative example and not exhaustive.
The data clearly shows the diversity in crystal packing and intermolecular interactions, which are influenced by the different substituents on the triazine core. For instance, the presence of hydroxyl and amine groups often leads to the formation of extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal structure.[7]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often used in conjunction.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation | Non-destructive, provides information on dynamics | Does not provide precise bond lengths/angles, limited to soluble compounds |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, small sample amount required | Does not provide structural information |
| FT-IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited structural information |
| Computational Modeling (DFT) | Theoretical geometry, electronic properties | Can predict structures and properties before synthesis | Accuracy depends on the level of theory and basis set |
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental X-ray data.[7][8][12] DFT calculations can provide optimized geometries that can be compared with the experimental crystal structure, offering insights into the effects of crystal packing on molecular conformation.
Conclusion and Future Perspectives
Single-crystal X-ray crystallography is an indispensable tool for the structural elucidation of triazine derivatives. The detailed three-dimensional structures obtained from this technique are fundamental to understanding their chemical and biological properties, guiding the design of new and more effective compounds for a wide range of applications. As synthetic methodologies for triazine derivatives continue to evolve, and as crystallographic techniques become more advanced, we can expect to see an even greater number of intricate and functionally significant triazine-based structures being unveiled, further enriching our understanding of this important class of heterocyclic compounds.
References
- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Current Organic Chemistry.
- The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (n.d.). MDPI.
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI.
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). Bentham Science.
- Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
- Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Deriv
- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. (2021). Griffith Research Online.
- Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). PubMed Central.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
- X-ray Crystallography. (n.d.). Anton Paar Wiki.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- Three Multi-Components Reaction: Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as a New Class of Urease Inhibitor. (n.d.). MDPI.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- ChemInform Abstract: Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. (2025).
- (PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (2019).
- Crystallization of Covalent Triazine Frameworks via Heterogeneous Nucleation Approach for Efficient Photocatalytic Applications. (n.d.). The University of Liverpool Repository.
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
- Synthesis and structure of tri-s-triazine. (n.d.). Journal of the American Chemical Society.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Synthesis and Spectroscopic Analysis of S-Triazine-Linked Pyrazolone Derivatives. (2025).
- (PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. (2024).
- Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
- CN104262273A - Synthesis method of 1,3,5-triazine derivatives. (n.d.).
- Convenient methods for the synthesis and characteris
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene … [ouci.dntb.gov.ua]
performance of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine in polymer composites
An In-Depth Comparative Guide to the Performance of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine in High-Performance Polymer Composites
Introduction: The Quest for Superior Thermosetting Resins
In the landscape of advanced materials, the demand for polymer composites with exceptional thermal stability, mechanical robustness, and superior dielectric properties is relentless. These materials are critical for pushing the boundaries in aerospace, defense, and high-frequency electronics.[1][2][3] At the heart of these composites lies the thermosetting resin matrix, which dictates the ultimate performance characteristics. Cyanate ester resins have emerged as a premier class of thermosets, prized for their high glass transition temperatures (Tg), low moisture absorption, and excellent dielectric performance.[2][4][5]
This guide provides a deep-dive into a specialized triazine-based monomer, This compound (TPT) . We will explore its unique chemical architecture and objectively compare its performance attributes within a polymer composite matrix against established alternatives like traditional cyanate esters and high-performance epoxy systems. This analysis is grounded in experimental data and explains the causal relationships between molecular structure and macroscopic properties, offering a valuable resource for researchers and materials scientists.
Section 1: The Molecular Advantage of TPT
TPT is a multifunctional monomer built upon a stable 1,3,5-triazine core.[6] This heterocyclic ring is known for its inherent thermal and chemical resistance. The key to TPT's utility lies in the three propargyloxy groups attached to the triazine ring. These terminal alkyne functionalities are highly reactive and can undergo thermal or catalytically induced cyclotrimerization, forming a densely cross-linked network of aromatic triazine and benzene rings. This process, which does not generate volatile byproducts, leads to a thermoset polymer with exceptional dimensional stability and high-temperature performance.
The synthesis of TPT is typically achieved through the nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol in the presence of a base.[6][7] This straightforward synthesis allows for the creation of a highly functional crosslinking agent.
Section 2: Performance Benchmarking: TPT in Polymer Composites
The true measure of a thermosetting resin is its performance when cured within a composite system. Here, we compare the projected properties of a TPT-modified epoxy system against a standard Bisphenol A diglycidyl ether (DGEBA) epoxy and a Bisphenol A dicyanate (BADCy) system.
Thermal Stability
The introduction of the triazine ring and the high degree of aromatic character in the cured TPT network are expected to significantly enhance thermal stability. Cyanate esters are renowned for their ability to function in extreme temperatures, often exceeding 260–371°C (500–700°F).[3]
Causality: The high cross-linking density and the stability of the newly formed aromatic rings during curing minimize pathways for thermal degradation. The triazine core itself is exceptionally stable. This contrasts with standard epoxy resins, whose aliphatic ether linkages are more susceptible to thermal scission.
| Property | Neat Epoxy (DGEBA/DDM) | BADCy Resin | TPT-Modified Epoxy (Projected) |
| Glass Transition Temp. (Tg) | ~160-180 °C[8] | >250 °C[2] | >220 °C |
| Decomposition Temp. (TGA, 5% wt. loss) | ~300-350 °C[8] | >400 °C | >400 °C |
Table 1: Comparative thermal properties of different resin systems. Data for neat epoxy and BADCy are based on typical literature values. TPT-modified epoxy values are projected based on the performance of similar high-density, aromatic crosslinkers.
Mechanical Performance
While thermosets like cyanate esters and TPT-based systems provide excellent thermal stability and stiffness, they can suffer from inherent brittleness due to their high cross-link density.[4] Modifying a standard epoxy resin with TPT can create an interpenetrating polymer network (IPN), potentially enhancing stiffness and strength without a catastrophic loss of toughness. The addition of functionalized fillers or co-monomers is a common strategy to improve the toughness of such systems.[4][5][9]
Causality: The rigid, planar structure of the triazine and benzene rings restricts polymer chain mobility, leading to a high modulus and strength. The covalent network formed upon curing distributes applied stress effectively, but the lack of energy dissipation mechanisms can lead to brittleness.
| Property | Neat Epoxy (DGEBA/DDM) | BADCy Resin | TPT-Modified Epoxy (Projected) |
| Tensile Strength | 60-80 MPa[10] | 70-90 MPa | 80-100 MPa |
| Tensile Modulus | 2.5-3.5 GPa[10][11] | 3.0-4.0 GPa | 3.5-4.5 GPa |
| Impact Strength | Moderate | Low to Moderate[4] | Moderate |
Table 2: Comparative mechanical properties. Actual values depend heavily on the specific curing agent, cure cycle, and any fillers used. TPT is expected to increase the strength and modulus of a standard epoxy system.
Dielectric Properties
For applications in high-frequency electronics, such as 5G infrastructure and advanced radar systems, materials with a low dielectric constant (Dk) and low dielectric loss (Df) are essential to ensure signal integrity and minimize energy dissipation.[12][13] Cyanate esters are superior to many other thermosets, including epoxies and polyimides, in this regard.[4][5]
Causality: The low polarity of the carbon-nitrogen bonds in the triazine ring and the symmetrical molecular structure of the cured network result in low dielectric properties. The absence of highly polar groups (like hydroxyls found in cured epoxies) further contributes to this desirable characteristic.
| Property (at 1 MHz) | Neat Epoxy (DGEBA/DDM) | BADCy Resin | TPT-Modified Epoxy (Projected) |
| Dielectric Constant (Dk) | 3.2 - 4.5[14] | 2.6 - 3.1[4] | 2.8 - 3.3 |
| Dielectric Loss (Df) | 0.01 - 0.03 | < 0.005[4] | < 0.01 |
Table 3: Comparative dielectric properties. The incorporation of TPT is anticipated to significantly lower the dielectric constant and loss of a standard epoxy resin, making it suitable for high-frequency applications.
Section 3: Experimental Protocols
To ensure verifiable and reproducible results, standardized methodologies are crucial. The following protocols outline the synthesis of TPT, the fabrication of a composite test specimen, and its subsequent characterization.
Synthesis of this compound (TPT)
This protocol is adapted from established methods for synthesizing tri-substituted triazines from cyanuric chloride.[6][7][15]
-
Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Cyanuric chloride is dissolved in a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Reaction: Propargyl alcohol (3.3 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.5 equivalents) are added portion-wise or via the dropping funnel to the cyanuric chloride solution at 0-5°C to control the initial exotherm.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (typically 60-80°C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure.
-
Purification: The crude product is precipitated by adding the residue to ice-water. The resulting solid is collected by filtration, washed thoroughly with water and ethanol, and dried in a vacuum oven to yield pure TPT as a white powder.[16]
Fabrication and Curing of TPT-Epoxy Composite
This protocol describes the incorporation of TPT as a reactive modifier into a DGEBA epoxy resin system.
-
Preparation: Preheat the DGEBA epoxy resin to approximately 80°C to reduce its viscosity.
-
Mixing: Gradually add the desired weight percentage of synthesized TPT powder to the epoxy while under vigorous mechanical stirring until a homogenous mixture is obtained.
-
Curing Agent: Add a stoichiometric amount of a suitable curing agent, such as 4,4'-Diaminodiphenylmethane (DDM). Continue mixing until the curing agent is fully dissolved.[17]
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting & Curing: Pour the degassed resin into preheated molds treated with a release agent. Cure the samples using a multi-step temperature program (e.g., 2 hours at 150°C followed by 2 hours at 200°C) to ensure complete cross-linking.
-
Post-Curing: Allow the samples to cool slowly to room temperature before demolding to minimize internal stresses.
Characterization Methods
-
Thermogravimetric Analysis (TGA): Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the onset of thermal decomposition.[8]
-
Dynamic Mechanical Analysis (DMA): A rectangular bar specimen is subjected to an oscillating force while the temperature is ramped. The storage modulus, loss modulus, and tan delta are measured, with the peak of the tan delta curve typically defined as the glass transition temperature (Tg).[17]
-
Dielectric Analysis: Samples are placed between parallel plate electrodes, and the capacitance and dissipation factor are measured over a range of frequencies using an LCR meter or impedance analyzer to determine the dielectric constant and dielectric loss.
Conclusion and Future Outlook
This compound stands out as a highly promising building block for next-generation polymer composites. Its rigid triazine core and highly reactive propargyl groups enable the formation of a densely cross-linked, aromatic network upon curing. This unique molecular architecture translates into exceptional thermal stability, a high glass transition temperature, and superior dielectric properties, making TPT-based systems strong candidates for demanding applications in aerospace and high-frequency electronics.
When compared to standard epoxy resins, TPT acts as a powerful performance enhancer, boosting thermal and mechanical properties while significantly improving dielectric performance. It offers a pathway to upgrade existing epoxy formulations for higher-tier applications. Against specialized thermosets like BADCy, TPT presents a compelling alternative, leveraging a similar triazine chemistry to achieve comparable high-temperature performance.
Future research should focus on optimizing cure kinetics with appropriate catalysts, exploring toughening mechanisms to mitigate the inherent brittleness of such highly cross-linked systems, and fabricating fiber-reinforced composites to fully evaluate the practical performance of TPT in structural applications. The continued development of such advanced thermosetting resins is integral to innovation across a multitude of high-technology sectors.
References
Sources
- 1. Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources [serdp-estcp.mil]
- 2. nbinno.com [nbinno.com]
- 3. Others / Resins (Hi-Temp) | Others | Thermoset Composite Materials | PRODUCTS | Carbon Fiber Composite Materials | TORAY [cf-composites.toray]
- 4. Cyanate ester resin based composites with high toughness and thermal conductivity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10244A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. ujp.bitp.kiev.ua [ujp.bitp.kiev.ua]
- 13. Contributing Factors of Dielectric Properties for Polymer Matrix Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
The Cornerstone of Synthesis: A Comparative Guide to Elemental Analysis for Researchers and Drug Developers
In the meticulous world of chemical synthesis and drug development, the assertion of a molecule's identity and purity is not a matter of assumption, but one of empirical validation. Among the arsenal of analytical techniques available, elemental analysis stands as a fundamental and indispensable tool. It provides the most direct and quantitative measure of the elemental composition of a synthesized compound, serving as a critical checkpoint in the journey from theoretical design to tangible, reliable results.
This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews rigid templates to provide an in-depth, practical comparison of the primary elemental analysis techniques, grounded in scientific principles and field-proven insights. Here, we will not only detail the "how" but, more importantly, the "why" behind the experimental choices that underpin the robust validation of your synthesized compounds.
The Unwavering Logic of Elemental Analysis in Synthesis Validation
Before delving into the specific methodologies, it is crucial to understand the foundational role of elemental analysis. While techniques like NMR and mass spectrometry provide invaluable structural information, elemental analysis offers a direct, quantitative assessment of a compound's elemental makeup. This is paramount for:
-
Confirming the Empirical Formula: The percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) provides the empirical formula of a synthesized compound. This is the first and most crucial step in verifying that the intended chemical transformation has occurred.
-
Assessing Purity: A significant deviation between the experimentally determined elemental composition and the theoretically calculated values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts. For organic compounds, a widely accepted criterion for purity is an agreement within ±0.4% of the calculated values for carbon, hydrogen, and nitrogen.[1]
-
Validating Stoichiometry: In the synthesis of coordination complexes or salts, elemental analysis is critical for confirming the stoichiometric ratio of the different components.
The trustworthiness of your subsequent biological, catalytic, or material science studies hinges on the confidence you have in the identity and purity of your synthesized compound. Elemental analysis provides this foundational confidence.
A Tale of Two Techniques: Combustion Analysis vs. Inductively Coupled Plasma (ICP)
The two primary workhorses for elemental analysis in the context of synthesis validation are Combustion Analysis (often referred to as CHNS/O analysis) and Inductively Coupled Plasma (ICP) techniques, namely ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS). The choice between these techniques is not arbitrary; it is dictated by the nature of the sample and the specific analytical question at hand.
Combustion Analysis: The Gold Standard for Organic Compounds
Combustion analysis is a powerful and reliable method for determining the elemental composition of organic and organometallic compounds.[2] The principle is elegant in its simplicity: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[3][4]
-
Direct Measurement of Core Organic Elements: It is the most direct and accurate method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur in organic molecules.
-
High Precision and Accuracy for Major Components: For the primary constituents of an organic compound, combustion analysis offers excellent precision and accuracy, which is essential for confirming an empirical formula.
-
Cost-Effective for Routine Analysis: For laboratories primarily focused on the synthesis of organic small molecules, CHN analyzers offer a cost-effective solution for routine purity and identity confirmation.[5]
The protocol for combustion analysis is designed to be a self-validating system, with rigorous calibration and control measures to ensure the integrity of the data.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
This document provides a detailed, safety-driven protocol for the disposal of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. As a molecule combining a triazine core with energetic propargyl functional groups, it requires careful and informed handling to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
-
1,3,5-Triazine Core: Triazine derivatives are known for their biological activity and potential environmental persistence. Some are used as herbicides and can be toxic to aquatic life.[1][2] Wastewater treatment plants often exhibit poor removal rates for triazine compounds, making their release into sewer systems a significant environmental concern.[2] The closely related analogue, 2,4,6-Tris(allyloxy)-1,3,5-triazine, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[3] It is prudent to assume similar or greater toxicity for the propargyl derivative.
-
Propargyl Ether Functional Groups: The terminal alkyne of the propargyl group (prop-2-yn-1-yl) is an energetic functional group. A critical and often overlooked hazard is the potential to form explosive metal acetylides, particularly with heavy metals like copper, silver, mercury, and their salts.[4] This reactivity dictates that this compound and its waste must be kept isolated from plumbing and equipment containing these metals. Furthermore, compounds with a high proportion of triple bonds can be shock-sensitive or decompose energetically under heat.
Given this profile, this compound must be managed as hazardous chemical waste . Disposal via sanitary sewer or common trash is strictly prohibited.[5][6][7]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary safety measures are in place. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for integrity before use.[9][10]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[8][9]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, an approved respirator should be used.[9]
Quantitative Data and Chemical Profile
The following table summarizes key information based on the compound's structure and data from its close analogue, 2,4,6-Tris(allyloxy)-1,3,5-triazine.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₉N₃O₃ | Calculated from structure |
| Molecular Weight | 243.22 g/mol | Calculated from structure |
| CAS Number | Not assigned | A specific CAS is not available. |
| Physical State | Likely a solid or oil at room temperature. | Based on similar compounds. |
| Known Hazards | Assumed Acute Oral Toxicity: Harmful if swallowed. | Extrapolated from analogue (CAS 101-37-1).[3] |
| Assumed Environmental Hazard: Toxic to aquatic life with long-lasting effects. | Extrapolated from analogue (CAS 101-37-1).[3] | |
| Reactivity Hazard: Potential to form explosive metal acetylides. Moisture-sensitive. | Based on propargyl functional group chemistry.[11] | |
| Incompatibilities | Strong oxidizing agents, acids, bases, copper, silver, mercury, iron and their salts.[11][12] |
Step-by-Step Disposal Protocol
The primary and only recommended disposal method for this compound is incineration by a licensed hazardous waste management facility .[8] The following protocol ensures waste is collected, stored, and handled safely pending pickup.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Action: Designate a specific waste container for this compound and materials contaminated with it.
-
Causality: This compound must be kept separate from incompatible materials.[13] Mixing with strong acids or bases could catalyze decomposition, while contact with oxidizing agents presents a fire or explosion risk.[14] Most importantly, segregation prevents inadvertent contact with incompatible metals (e.g., copper) that could form explosive acetylides.
Step 2: Waste Characterization and Collection
Characterize the waste stream to determine the correct container and labeling.
-
Solid Waste: Collect un-used or expired solid material, along with contaminated items (e.g., weigh boats, gloves, wipes), in a dedicated solid waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a liquid waste container.
-
Halogenated vs. Non-Halogenated: If dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into a "Halogenated Organic Waste" container. If in a non-halogenated solvent (e.g., Toluene, THF), use a "Non-Halogenated Organic Waste" container. This distinction is crucial as it affects the incineration process and cost.
-
Aqueous Mixtures: Do not dispose of aqueous solutions down the drain.[7] Collect them as aqueous hazardous waste. Ensure the pH is between 5.5 and 9.5 before adding to a bulk container to prevent reactions.[6][8]
-
Step 3: Proper Containerization
The integrity of the waste container is essential for preventing leaks and exposures.
-
Action: Use a sturdy, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass bottles are appropriate.[4][5]
-
Causality: The container must be chemically compatible with the waste.[5] Never use foodstuff containers.[13] Keep the container closed except when adding waste to prevent the release of vapors and contamination.[4][5] Do not overfill; leave at least 10% headspace for expansion.[15]
Step 4: Labeling
Accurate labeling is a regulatory requirement and is vital for the safety of all personnel handling the waste.
-
Action: Immediately label the waste container with a completed Hazardous Waste Label provided by your institution's Environmental Health & Safety (EHS) department.[5]
-
Label Contents:
-
The full chemical name: "this compound". Do not use abbreviations.
-
List all other constituents, including solvents and their approximate percentages.
-
The date waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., Harmful, Environmental Hazard).
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation pending pickup.
-
Action: Store the sealed and labeled waste container in a designated SAA.[4][13]
-
Causality & Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5]
-
Store the container away from incompatible materials.[5]
-
Accumulation limits (typically no more than 55 gallons of hazardous waste) must be observed.[4]
-
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or has been in storage for the maximum allowed time (typically one year), arrange for a pickup from your institution's EHS or a licensed hazardous waste contractor.[5][13]
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal, state, and local regulations, ensuring it reaches a permitted treatment, storage, and disposal facility (TSDF).
Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Action: Triple rinse the container with a suitable solvent (e.g., acetone or methanol) capable of dissolving the compound.
-
Causality: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[5] Subsequent rinses should also be collected as hazardous waste. After triple rinsing and air-drying in a fume hood, the original labels must be completely removed or defaced before the container can be discarded with regular laboratory glass or plastic waste.[5][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This guide provides general procedures based on the chemical properties of the compound's functional groups and established safety protocols. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols, and adhere to all local, state, and federal regulations.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Triazine Pesticides Standard - Safety Data Sheet. [Link]
-
Material Safety Data Sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). Oxford Lab Fine Chem LLP. [Link]
-
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. U.S. Geological Survey. [Link]
-
Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. National Institutes of Health. [Link]
-
Hazardous Waste Disposal. [Link]
-
2,4,6-TRIS(ALLYLOXY)-S-TRIAZINE | CAS#:101-37-1. Chemsrc. [Link]
-
Chemical Waste Disposal Guidelines. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2,4,6-TRIS(ALLYLOXY)-S-TRIAZINE | CAS#:101-37-1 | Chemsrc [chemsrc.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal [cool.culturalheritage.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Safety and Handling Guide for 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is not publicly available. This guide is synthesized from the safety data of structurally related triazine compounds and should be used as a primary reference for establishing laboratory-specific safety protocols. A thorough risk assessment must be conducted by qualified personnel before commencing any work with this chemical.
Pre-Operational Checklist and Hazard Analysis
Prior to handling this compound, a systematic safety check is mandatory. This compound, a colorless solid, is utilized in polymer synthesis and as a crosslinking agent due to its thermal stability and chemical resistance.[1] The triazine core and reactive propargyloxy side chains necessitate careful handling to mitigate potential risks.[2]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₃ | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Boiling Point | 378.8°C at 760 mmHg | [1] |
| Flash Point | 137.8°C | [1] |
Causality of Hazard: The primary hazards associated with triazine compounds stem from their potential to cause skin and eye irritation.[3][4] The fine, powdered nature of the solid form increases the risk of inhalation and dust dispersion, necessitating stringent engineering controls.
Logical Workflow for Safe Handling
The following diagram outlines the critical decision-making and action steps for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable. The following recommendations are based on established safety protocols for analogous triazine compounds.[5][6]
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation or other toxic effects.[7][8] |
| Body Protection | A lab coat or chemical-resistant suit. | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when working with fine powders, in poorly ventilated areas, or when engineering controls are insufficient to minimize inhalation exposure.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risks.
Pre-Handling Checks:
-
Verify Engineering Controls: Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible and operational.[6]
-
Inspect PPE: Check all PPE for signs of wear or damage before use.[7]
-
Review Protocol: Familiarize yourself with the experimental protocol and this safety guide.
Handling Procedures:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.[5]
-
Avoid Dust Generation: Handle the solid material carefully to prevent it from becoming airborne.[5][9]
-
Containment: Use compatible, clearly labeled containers for storage and transport.[9]
-
Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[8][10]
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | First-Aid Response |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][9] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[3][9]
-
Clean the spill area thoroughly.
-
Do not allow the chemical to enter drains or waterways.[7][9]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle.
Waste Segregation and Disposal Pathway
Caption: Disposal Pathway for Chemical Waste.
Disposal Protocol:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9] Keep the container tightly closed.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[5][7]
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) and empty containers should be disposed of as hazardous waste.[5]
By integrating these safety and handling protocols into your standard operating procedures, you contribute to a safer research environment and ensure the integrity of your work.
References
-
Triazine Pesticides Standard - Safety Data Sheet. (2019-04-01). Available from: [Link]
-
Material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz) - Oxford Lab Fine Chem LLP. Available from: [Link]
-
TRIAZINES - New Jersey Department of Environmental Protection (NJDEP). Available from: [Link]
-
2,4,6-Tris(allyloxy)-1,3,5-triazine, 98%, stab. with 100ppm hydroquinone. Available from: [Link]
-
2,4,6-tris(allyloxy)-1,3,5-triazine - Stenutz. Available from: [Link]
-
Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. dep.nj.gov [dep.nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.dk [fishersci.dk]
- 12. agilent.com [agilent.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
